Ertugliflozin
説明
Structure
3D Structure
特性
IUPAC Name |
(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIACXAZCBVDEE-CUUWFGFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153120 | |
| Record name | PF-04971729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble | |
| Record name | Ertugliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1210344-57-2, 1431329-06-4, 1210344-83-4 | |
| Record name | Ertugliflozin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210344-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ertugliflozin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ertugliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04971729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-beta-L-idopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ertugliflozin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ertugliflozin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ertugliflozin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C282481IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of Ertugliflozin on SGLT2 Transporters
This document provides a comprehensive technical overview of the mechanism of action of this compound, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). It details the molecular interactions, physiological consequences, and the experimental methodologies used to characterize this therapeutic agent.
Core Mechanism of Action: SGLT2 Inhibition
This compound exerts its therapeutic effect by selectively inhibiting SGLT2, a protein primarily located in the S1 segment of the proximal convoluted tubules of the kidneys.[1][2] Under normal physiological conditions, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[1][3][4]
By blocking this transporter, this compound reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose.[3][5][6] This inhibition leads to a dose-dependent increase in urinary glucose excretion (glucosuria), which in turn lowers elevated blood glucose levels in patients with type 2 diabetes mellitus.[3][7] This mechanism of action is independent of insulin secretion or sensitivity.[6][7]
The increased excretion of glucose in the urine also leads to a loss of calories, which can contribute to weight loss, and an osmotic diuresis effect, which can result in a modest reduction in blood pressure.[5][8][9]
Binding Kinetics and Selectivity
This compound is a potent inhibitor of human SGLT2 and exhibits high selectivity for SGLT2 over the SGLT1 isoform, which is predominantly found in the small intestine and to a lesser extent in the S3 segment of the renal proximal tubule.[10][11] This high selectivity minimizes the potential for SGLT1-mediated side effects, such as glucose-galactose malabsorption.
Quantitative Data: Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized in vitro. The 50% inhibitory concentration (IC50) values demonstrate its high affinity for SGLT2.
| Transporter | IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference(s) |
| Human SGLT2 | 0.877 | >2200-fold | [1][11][12] |
| Human SGLT1 | 1960 | [1][11][12] | |
| Table 1: In Vitro Inhibitory Activity of this compound against Human SGLT1 and SGLT2. |
Among the class of SGLT2 inhibitors, this compound and empagliflozin demonstrate the highest selectivity for SGLT2 over SGLT1.[1][2]
Pharmacodynamic Effects
The inhibition of SGLT2 by this compound translates into a measurable pharmacodynamic response: increased urinary glucose excretion (UGE). This effect is dose-dependent.
Quantitative Data: Pharmacological Activity
Clinical pharmacology studies have quantified the relationship between this compound dosage and its effect on UGE.
| This compound Daily Dose | Predicted Maximal Pharmacological Activity | Reference(s) |
| 5 mg | >80% | [13] |
| 15 mg | >90% | [13] |
| Table 2: Predicted Pharmacological Activity of Approved this compound Doses. |
The glycemic efficacy of this compound is dependent on renal function, as the amount of glucose filtered by the kidney decreases with declining renal function.[14]
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific in vitro assays. Below are detailed methodologies for a key experiment used to determine SGLT2 inhibition.
In Vitro SGLT2 Inhibition Assay (Radiolabeled Substrate)
This assay is designed to measure the inhibitory effect of a compound on SGLT2-mediated glucose transport in a cellular system.
Objective: To determine the IC50 value of this compound for the human SGLT2 transporter.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected to express human SGLT2 (hSGLT2).
-
Radiolabeled Substrate: [14C]-labeled methyl α-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.
-
Buffers:
-
Sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Sodium-free uptake buffer (choline chloride replacing NaCl) to measure background uptake.
-
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Counter: For detecting radioactivity.
Methodology:
-
Cell Culture: CHO-hSGLT2 cells are cultured to confluence in multi-well plates.
-
Pre-incubation: Cells are washed with buffer and then pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: The pre-incubation solution is removed, and the uptake buffer containing a fixed concentration of [14C]AMG is added to initiate the transport assay.
-
Uptake Termination: After a short incubation period (e.g., 30-60 minutes), the uptake is stopped by rapidly washing the cells with ice-cold, sodium-free buffer.
-
Cell Lysis: Cells are lysed to release the intracellular contents.
-
Quantification: The amount of [14C]AMG taken up by the cells is quantified by liquid scintillation counting of the cell lysates.
-
Data Analysis:
-
SGLT2-specific uptake is calculated by subtracting the uptake in the presence of a saturating concentration of a known SGLT inhibitor (or in sodium-free buffer) from the total uptake.
-
The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[1]
-
Signaling Pathways and Logical Relationships
The action of this compound initiates a cascade of physiological effects that extend beyond simple glucose lowering.
References
- 1. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. This compound (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. This compound: a sodium-glucose cotransporter-2 (SGLT-2) inhibitor for glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Overview of the clinical pharmacology of this compound, a novel sodium glucose co-transporter 2 (SGLT2) inhibitor [morressier.com]
- 14. researchgate.net [researchgate.net]
Ertugliflozin: A Technical Guide to its Discovery and Chemical Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Ertugliflozin (Steglatro®) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus (T2DM). It belongs to the gliflozin class of drugs, which lower blood glucose by inhibiting renal glucose reabsorption, thereby promoting urinary glucose excretion. The discovery of this compound represents a significant advancement in medicinal chemistry, evolving from the natural product phlorizin to a structurally unique C-glycoside derivative featuring a dioxa-bicyclo[3.2.1]octane motif. This technical guide provides an in-depth overview of the discovery process, mechanism of action, and the commercial chemical synthesis of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for its synthesis, and visualizations of the core scientific concepts.
Discovery and Rationale
The development of SGLT2 inhibitors originated from studies of phlorizin, a natural glucoside first isolated from apple tree bark in 1835.[1] Phlorizin was found to induce glycosuria by non-selectively inhibiting both SGLT1 and SGLT2.[1] However, its therapeutic potential was limited by poor oral bioavailability and metabolic instability due to cleavage by β-glucosidases in the gut.
The key breakthrough in the field was the development of C-glucosides, where the anomeric oxygen of the glucose moiety is replaced with a carbon atom. This modification prevents enzymatic degradation while retaining the affinity for SGLT transporters.[1] The research that led to this compound, discovered by Pfizer scientists, focused on creating a novel C-glucoside with high selectivity for SGLT2 over SGLT1 to minimize off-target effects, such as gastrointestinal issues associated with SGLT1 inhibition. This effort culminated in the design of this compound, which incorporates a unique and rigid dioxa-bicyclo[3.2.1]octane ring system.[2][3] This structural feature was instrumental in achieving high potency and selectivity for SGLT2.[2]
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting SGLT2, a protein located in the proximal convoluted tubules of the kidneys.[4][5] Under normal physiological conditions, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[4][6]
By blocking SGLT2, this compound reduces the reabsorption of glucose, lowers the renal threshold for glucose, and consequently increases urinary glucose excretion (glucosuria).[5][7] This process removes excess glucose from the body, leading to a reduction in plasma glucose concentrations in an insulin-independent manner.[8] The resulting caloric loss also contributes to modest weight loss, and the osmotic diuresis effect can lead to a reduction in blood pressure.[5]
Caption: Mechanism of action of this compound on the SGLT2 transporter in the renal proximal tubule.
Quantitative Pharmacological Data
This compound has been extensively studied in clinical trials, providing a robust dataset on its pharmacokinetic and pharmacodynamic properties, as well as its clinical efficacy.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by rapid absorption and a half-life suitable for once-daily dosing.[3][9]
| Parameter | Value | Reference(s) |
| Bioavailability | ~100% | [3][6][9] |
| Time to Peak (Tmax) | 1 hour (fasted), 2 hours (fed) | [3][9] |
| Plasma Protein Binding | 93.6% | [6][10] |
| Volume of Distribution (Vd) | 85.5 L (intravenous) | [4][6] |
| Metabolism | Primarily UGT1A9 and UGT2B7 glucuronidation | [6][11] |
| Elimination Half-life (t½) | ~11-17 hours | [6][9][12] |
| Excretion | 50.2% in urine, 40.9% in feces | [3][6] |
Clinical Efficacy (Selected Phase III Trial Data)
Clinical trials have demonstrated this compound's efficacy in improving glycemic control and providing additional metabolic benefits.
| Trial / Endpoint | Placebo | This compound 5 mg | This compound 15 mg | Reference(s) |
| VERTIS MONO (26 weeks) | [4] | |||
| Mean Change in HbA1c | +0.4% | -0.9% | -1.0% | [4] |
| Mean Change in Body Weight | -1.0 kg | -2.2 kg | -2.4 kg | [4] |
| VERTIS MET (26 weeks) | [4] | |||
| Mean Change in HbA1c | -0.1% | -0.7% | -0.9% | [4] |
| Mean Change in Body Weight | -1.1 kg | -2.5 kg | -2.7 kg | [4] |
| VERTIS CV (Cardiovascular Outcomes) | [13][14][15] | |||
| Hospitalization for Heart Failure (HR) | - | 0.70 (vs. Placebo) | 0.70 (vs. Placebo) | [13][15] |
| Major Adverse CV Events (MACE) | Non-inferior | Non-inferior | Non-inferior | [13][14] |
Chemical Synthesis
The commercial synthesis of this compound is a multi-step process designed for scalability and efficiency, involving only three intermediate isolations over a 12-step sequence.[16][17] The route starts from commercially available 2,3,4,6-tetra-O-benzyl-d-glucose.
Caption: High-level overview of the commercial synthesis route for this compound.
Detailed Experimental Protocols (Key Steps)
The following protocols are representative of the key transformations in the synthesis of this compound, based on published literature.[16][17][18]
Step 1: Synthesis of Ketogluconamide Intermediate (C)
-
Reaction: To a solution of 2,3,4,6-tetra-O-benzyl-d-glucose (A) in a suitable solvent system like DMSO/Ac₂O, the oxidation of the primary alcohol is performed. The resulting intermediate is then coupled with methylpiperazine to form the 5-ketogluconamide intermediate (C).
-
Protocol:
-
Dissolve 2,3,4,6-tetra-O-benzyl-d-glucose in a mixture of acetic anhydride and DMSO.
-
Stir the mixture at room temperature for approximately 18 hours to effect oxidation.
-
Add 1-methylpiperazine to the reaction mixture in a solvent such as toluene.
-
Allow the coupling reaction to proceed at room temperature for another 18 hours.
-
The product (C) is isolated as a crystalline solid after workup and purification, typically achieving a yield of around 76%.
-
Step 2: Nucleophilic Hydroxymethylation and Formation of (E)
-
Reaction: The ketone in intermediate (C) is stereoselectively hydroxymethylated after an oxidation step. This is a crucial step that sets the stereochemistry for the bicyclic core.
-
Protocol:
-
The hydroxyl group of (C) is oxidized using a sulfur trioxide pyridine complex in DMSO/toluene.
-
The resulting keto-amide is cooled to approximately -60 °C.
-
A hydroxymethylating agent, such as pivaloyloxymethymagnesium chloride (PvOCH₂MgCl), is added slowly to the cooled solution. This step proceeds with high diastereoselectivity (95:5).
-
After subsequent protective group manipulations and workup, the resulting piperazine amide is isolated as a crystalline oxalate salt (E). The overall yield from intermediate (C) is in the range of 60-70%.
-
Step 3: Arylation and Reductive Cyclization to form (I)
-
Reaction: The aglycone moiety is introduced via the addition of an aryl lithium species to the piperazine amide (E). This is followed by a key reductive cyclization to form the characteristic dioxa-bicyclo[3.2.1]octane ring system.
-
Protocol:
-
The aryl bromide precursor, 4-chloro-3-(4-ethoxybenzyl)bromobenzene, is converted to its corresponding aryl lithium species at low temperature.
-
This aryl lithium reagent is added to a solution of the piperazine amide (E) in a solvent mixture like 2-MeTHF/toluene at -15 °C to form the ketone intermediate.
-
The benzyl protecting groups are removed via catalytic hydrogenation (H₂, Pd/C).
-
The resulting intermediate is treated with a reducing agent like triethylsilane (Et₃SiH) in the presence of trifluoroacetic acid (TFA). This single step accomplishes both C-glucoside bond formation and the formation of the bicyclic ketal ring system.
-
The free hydroxyl groups are then acetylated using acetic anhydride and pyridine.
-
The tetra-O-acetylated intermediate (I) is isolated as a crystalline solid with a yield of 55-60% from (E).
-
Step 4: Final Deprotection and Co-crystallization
-
Reaction: The final step involves the removal of the acetate protecting groups to yield amorphous this compound, which is then co-crystallized with L-pyroglutamic acid (L-PGA) to produce a stable, crystalline active pharmaceutical ingredient (API).
-
Protocol:
-
The acetylated intermediate (I) is dissolved in methanol.
-
Sodium methoxide (NaOMe) is added to catalyze the deacetylation (Zemplén conditions).
-
Upon completion, the reaction is quenched and the crude amorphous this compound is isolated.
-
The crude product is dissolved in a solvent system such as isopropanol/water, and L-pyroglutamic acid is added.
-
The mixture is heated to dissolution and then cooled, allowing for the co-crystallization of this compound•L-PGA.
-
The final crystalline product is isolated by filtration with a yield of 85-90% from (I).
-
Conclusion
The journey from the natural product phlorizin to the highly engineered therapeutic agent this compound is a testament to the power of modern medicinal and process chemistry. Through a rational design approach, scientists developed a potent and selective SGLT2 inhibitor with a unique chemical scaffold that confers favorable pharmacokinetic and safety profiles. The development of a highly telescoped and efficient commercial synthesis route has enabled its widespread clinical use. This compound stands as a significant option in the management of type 2 diabetes, offering effective glycemic control along with benefits in weight and blood pressure management, and a demonstrated reduction in the risk of hospitalization for heart failure.[13][19] This guide provides a foundational technical overview for professionals engaged in the ongoing research and development of novel therapeutics.
References
- 1. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]
- 2. On the importance of synthetic organic chemistry in drug discovery: reflections on the discovery of antidiabetic agent this compound - MedChemComm (RSC Publishing) DOI:10.1039/C2MD20163A [pubs.rsc.org]
- 3. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C22H25ClO7 | CID 44814423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of this compound in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Evaluation of this compound Efficacy and Safety Cardiovascular Outcomes Trial - American College of Cardiology [acc.org]
- 14. International Study of More Than 8,000 People Showed this compound Does Not Increase Risk of Cardiac Events | American Diabetes Association [diabetes.org]
- 15. ahajournals.org [ahajournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. Progress in Synthesis of this compound [cjph.com.cn]
- 19. This compound in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture and Functional Profile of Ertugliflozin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ertugliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus. Its unique C-glucoside structure, featuring a dioxabicyclo[3.2.1]octane ring system, confers high selectivity for SGLT2 over SGLT1. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed summaries of its pharmacokinetic and pharmacodynamic properties are presented, supported by experimental data. Furthermore, this guide elucidates the key intracellular signaling pathways modulated by this compound and provides a detailed methodology for a representative in vitro SGLT2 inhibition assay.
Chemical Structure and Identification
This compound, with the IUPAC name (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol, is a C-glycoside derivative.[1][2] Its chemical structure is characterized by a glucose analog attached to a diarylmethane aglycone via a carbon-carbon bond, which contributes to its stability against gastrointestinal degradation.
| Identifier | Value |
| IUPAC Name | (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol[1] |
| CAS Number | 1210344-57-2[3] |
| Molecular Formula | C22H25ClO7[2] |
| Molecular Weight | 436.89 g/mol [2] |
| SMILES | CCOC1=CC=C(CC2=C(Cl)C=C(C3(O[C@H]4--INVALID-LINK----INVALID-LINK--[C@@H]3O)CO4)C=C2)C=C1 |
Physicochemical Properties
This compound is a white to off-white solid.[4] It is often formulated as a cocrystal with L-pyroglutamic acid (L-PGA) to improve its physicochemical properties for pharmaceutical development.[5]
| Property | Value |
| Melting Point | ~142 °C (for this compound L-PGA cocrystal)[5] |
| Solubility | Soluble in DMSO and ethanol (~30 mg/mL). Sparingly soluble in water.[1][6] |
| pKa (Predicted) | 12.95 ± 0.70[4] |
| LogP (XLogP3) | 1.7[2] |
| Bioavailability | Approximately 100%[3] |
| Protein Binding | 93.6%[3] |
| Elimination Half-life | ~17 hours[3] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the potent and selective inhibition of SGLT2, a protein primarily expressed in the proximal renal tubules responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][7] By inhibiting SGLT2, this compound reduces renal glucose reabsorption and lowers the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1]
Beyond this primary mechanism, emerging evidence suggests that this compound and other SGLT2 inhibitors modulate several key intracellular signaling pathways, contributing to their observed cardiovascular and renal protective effects.
Further research indicates that SGLT2 inhibition by this compound leads to downstream effects on various cellular signaling cascades.
Pharmacokinetics and Pharmacodynamics
This compound exhibits a favorable pharmacokinetic and pharmacodynamic profile, characterized by rapid absorption, high bioavailability, and a long elimination half-life, which allows for once-daily dosing.
Pharmacokinetic Parameters:
| Parameter | Description | Value |
| Tmax (Time to maximum concentration) | Time to reach peak plasma concentration after oral administration. | ~1 hour (fasted) |
| Absolute Bioavailability | The fraction of the administered dose that reaches systemic circulation. | ~100%[3] |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 85.5 L (at steady state)[7] |
| Metabolism | Primarily metabolized via UGT1A9 and UGT2B7 to inactive glucuronides.[3] | - |
| Excretion | Excreted in both feces (~41%) and urine (~50%).[3] | - |
Pharmacodynamic Effects:
| Parameter | Effect |
| Urinary Glucose Excretion | Dose-dependent increase. |
| HbA1c Reduction | Significant reduction in patients with type 2 diabetes. |
| Body Weight | Reduction due to caloric loss from glycosuria. |
| Blood Pressure | Modest reduction due to osmotic diuresis. |
Experimental Protocols
In Vitro SGLT2 Inhibition Assay
This protocol describes a fluorescent glucose uptake assay to determine the inhibitory activity of this compound on SGLT2.
Detailed Methodology:
-
Cell Culture: Human kidney proximal tubule cells (HK-2), which endogenously express SGLT2, are cultured in appropriate media until they reach confluence.[8]
-
Cell Plating: The cells are then seeded into 96-well black, clear-bottom plates at a suitable density and allowed to adhere overnight.[8]
-
Compound Incubation: The culture medium is replaced with a buffer containing varying concentrations of this compound or a vehicle control. The plates are incubated for a specified period.
-
Fluorescent Glucose Addition: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to each well.[8]
-
Glucose Uptake: The plates are incubated to allow for the uptake of 2-NBDG by the cells.
-
Washing: The assay is terminated by washing the cells multiple times with ice-cold buffer to remove any extracellular 2-NBDG.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is plotted against the concentration of this compound, and the half-maximal inhibitory concentration (IC50) is calculated using a suitable curve-fitting model.
Analytical Method for Quantification (RP-HPLC)
A common method for the quantification of this compound in pharmaceutical formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5]
Typical Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio.[3] |
| Flow Rate | Typically 1.0 mL/min.[3] |
| Detection | UV detection at a specific wavelength (e.g., 225 nm). |
| Retention Time | The time at which this compound elutes from the column under the specified conditions. |
Conclusion
This compound is a well-characterized SGLT2 inhibitor with a distinct chemical structure and favorable physicochemical and pharmacokinetic properties. Its primary mechanism of action, the inhibition of renal glucose reabsorption, is complemented by its influence on various intracellular signaling pathways, which likely contribute to its broader clinical benefits. The experimental protocols outlined in this guide provide a framework for the analysis and characterization of this important therapeutic agent. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of drug development and diabetes research.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. An Overview on Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage form | Semantic Scholar [semanticscholar.org]
- 3. ijpsr.com [ijpsr.com]
- 4. WO2016088081A1 - Processes for the preparation of this compound - Google Patents [patents.google.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ajprd.com [ajprd.com]
- 7. This compound (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ertugliflozin Pharmacokinetics in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of ertugliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information presented herein is intended to support research and development efforts by providing key data and methodologies from studies in relevant animal models.
Introduction
This compound is an orally active, potent, and selective inhibitor of SGLT2, which is responsible for the majority of glucose reabsorption in the kidneys. By inhibiting SGLT2, this compound reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels. Understanding the pharmacokinetic profile of this compound in preclinical species is crucial for the interpretation of toxicology studies, the design of clinical trials, and the overall assessment of the drug's safety and efficacy. This guide summarizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical animal models.
Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs following oral and intravenous administration.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Oral Bioavailability (%) | Reference |
| 1 | 255.3 ± 45.8 | 0.5 | 856.7 ± 154.3 | 4.10 | 69 | [1] |
| 2.5 | 630.1 ± 112.5 | 0.75 | 2150.4 ± 387.1 | - | - | [2] |
Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Dogs
| Dose (mg/kg) | Tmax (hr) | Half-life (t½) (hr) | Oral Bioavailability (%) | Reference |
| Not Specified | ~1.0 | 7.63 | 94 | [1] |
Table 3: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (t½) (hr) | Reference |
| Rat | Not Specified | 4.04 | Not Specified | 4.10 | [1] |
| Dog | Not Specified | 1.64 | Not Specified | 7.63 | [1] |
Table 4: Plasma Protein Binding of this compound
| Species | Plasma Protein Binding (%) | Reference |
| Rat | ~96 | [1] |
| Dog | ~97 | [1] |
Experimental Protocols
This section details the methodologies employed in key preclinical pharmacokinetic studies of this compound.
Animal Models
-
Rat Studies: Sprague-Dawley rats are a commonly used strain for pharmacokinetic evaluations of this compound.[3]
-
Dog Studies: Beagle dogs are a frequently utilized non-rodent species in the preclinical assessment of this compound.
Dosing and Administration
-
Oral Administration: For oral dosing studies, this compound is typically administered via oral gavage. The drug is often formulated in a vehicle suitable for ensuring solubility and stability, such as a solution or suspension.
-
Intravenous Administration: For intravenous studies, this compound is administered as a bolus injection or infusion, typically into a cannulated vein (e.g., jugular vein).
Blood Sampling
-
Rat Studies: Blood samples are collected at predetermined time points post-dose. A common technique involves the use of jugular vein cannulation to facilitate serial blood sampling from a single animal. This minimizes stress on the animal and reduces inter-animal variability.
-
Dog Studies: Blood samples are typically collected from a peripheral vein, such as the cephalic vein.
Bioanalytical Method
The quantification of this compound in plasma and urine samples is predominantly performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4]
-
Sample Preparation: A common method for plasma sample preparation is protein precipitation using acetonitrile.[3]
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[3]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for this compound are monitored for quantification.[3][5]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Signaling Pathways
Beyond its primary mechanism of SGLT2 inhibition, this compound has been shown to modulate key cellular signaling pathways, particularly the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathways. These interactions may contribute to the broader cardiovascular benefits observed with SGLT2 inhibitors.
Discussion
This compound exhibits favorable pharmacokinetic properties in preclinical animal models, characterized by good oral bioavailability, particularly in dogs.[1] The primary route of elimination is metabolism, with glucuronidation being the major pathway. The half-life in both rats and dogs suggests that once-daily dosing is appropriate.
The modulation of the AMPK and mTOR signaling pathways by this compound is an area of active research. Activation of AMPK and inhibition of mTOR signaling in cardiac tissue may contribute to the observed cardioprotective effects of SGLT2 inhibitors, including reduced cardiac fibrosis and improved cardiac metabolism.[6][7] These effects appear to be independent of the primary glucose-lowering mechanism and highlight the complex and beneficial pleiotropic effects of this class of drugs.
Further research is warranted to fully elucidate the dose-dependent pharmacokinetic profile of this compound in dogs and to further explore the downstream effects of its interaction with cellular signaling pathways in various tissues.
References
- 1. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simplified cannulation procedure for pharmacokinetic experiments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of the Use of Nonnaive Surgically Catheterized Rats for Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Ertugliflozin: A Deep Dive into its Pharmacodynamics and Dose-Response Relationship
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By targeting SGLT2, this compound induces glycosuria, leading to a reduction in plasma glucose levels, making it an effective therapeutic agent for the management of type 2 diabetes mellitus (T2DM).[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, its dose-response relationship, and the detailed methodologies of key experiments used in its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[4] Inhibition of SGLT2 by this compound blocks this reabsorption, leading to increased urinary glucose excretion (UGE) and a lowering of the renal threshold for glucose (RTG).[3][4] This insulin-independent mechanism of action contributes to improved glycemic control, as well as secondary benefits such as modest weight loss and a reduction in blood pressure.[1][4]
The signaling pathway for this compound's primary mechanism of action is direct inhibition of the SGLT2 protein. Downstream effects are a result of this inhibition and the subsequent physiological changes.
References
- 1. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
SGLT2 selectivity of Ertugliflozin compared to SGLT1
An In-depth Technical Guide to the SGLT2 Selectivity of Ertugliflozin
Introduction
This compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2][3] This technical guide provides a detailed analysis of the selectivity of this compound for SGLT2 over the closely related sodium-glucose cotransporter 1 (SGLT1), presenting quantitative data, the experimental protocols used for its determination, and visual representations of the underlying mechanisms and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
SGLT1 and SGLT2 are the two primary sodium-glucose cotransporters in the body.[4] SGLT2 is predominantly expressed in the S1 and S2 segments of the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[1][5] In contrast, SGLT1 is primarily found in the small intestine, where it is crucial for the absorption of dietary glucose and galactose, and also in the S3 segment of the proximal renal tubule, where it reabsorbs the remaining 10% of filtered glucose.[4][5][6][7] Given their distinct locations and functions, high selectivity for SGLT2 over SGLT1 is a critical attribute for SGLT2 inhibitor drugs, as it minimizes the potential for gastrointestinal side effects associated with SGLT1 inhibition.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by selectively binding to and inhibiting SGLT2 in the proximal renal tubules.[2][8][9] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a consequent lowering of plasma glucose levels.[3] This mechanism of action is independent of insulin secretion or sensitivity.[2][3]
Quantitative Analysis of SGLT2 Selectivity
This compound demonstrates a high degree of selectivity for SGLT2 over SGLT1. This is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each transporter. A lower IC50 value indicates a higher inhibitory potency. In vitro studies have established that this compound is significantly more potent at inhibiting human SGLT2 (hSGLT2) than human SGLT1 (hSGLT1).[5][6][10]
The selectivity of this compound for SGLT2 is over 2,000-fold that for SGLT1.[5][6] Along with empagliflozin, this compound exhibits the highest selectivity for SGLT2 over SGLT1 when compared to other SGLT2 inhibitors like dapagliflozin and canagliflozin.[5][6]
Table 1: In Vitro Inhibitory Activity and Selectivity of SGLT2 Inhibitors
| Molecule | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | SGLT2 Selectivity over SGLT1 (fold) |
| This compound | 0.877 [5][6][11] | 1960 [5][6] | ~2200 [12][13] |
| Empagliflozin | 3.1[12] | 8300[12] | ~2700[6] |
| Dapagliflozin | 1.2[12] | 1400[12] | ~1200[6] |
| Canagliflozin | 2.7[12] | 710[12] | ~250[12] |
Experimental Protocols for Determining SGLT Selectivity
The determination of IC50 values for SGLT inhibitors is typically conducted using a cell-based functional assay. The most cited method for this compound involves the use of a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express either human SGLT1 or SGLT2 transporters.[5][14]
4.1 Key Methodological Steps
-
Cell Culture and Plating: CHO cells stably transfected with and expressing either hSGLT1 or hSGLT2 are cultured under standard conditions. The cells are then seeded into multi-well plates and allowed to grow to near confluency.[15]
-
Inhibitor Incubation: A range of concentrations of the test compound (e.g., this compound) are prepared. The culture medium is removed from the cells, and the cells are washed with a sodium-containing buffer. The cells are then incubated with the various concentrations of the inhibitor for a specified period.
-
Substrate Uptake Assay: A radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-labeled methyl α-D-glucopyranoside (¹⁴C-AMG), is added to the wells. ¹⁴C-AMG is a substrate for both SGLT1 and SGLT2. The cells are incubated with the radiolabeled substrate for a defined time to allow for transporter-mediated uptake.[5]
-
Termination and Lysis: The uptake reaction is terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabeled substrate. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radiolabeled substrate taken up by the cells in each well is quantified using scintillation counting.
-
Data Analysis: The percentage of inhibition of substrate uptake is calculated for each concentration of the inhibitor relative to a control group with no inhibitor. These data are then plotted on a dose-response curve, and the IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in substrate uptake.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. ovid.com [ovid.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Spotlight on this compound and its potential in the treatment of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
In Vitro Binding Affinity of Ertugliflozin to SGLT2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro binding affinity of ertugliflozin to the sodium-glucose cotransporter 2 (SGLT2). This compound is a highly potent and selective SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus.[1] Understanding its interaction with its target protein is fundamental to its pharmacological profile. This document outlines the quantitative measures of its binding affinity, the detailed experimental protocols used for its determination, and a visual representation of the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound Binding Affinity
The in vitro potency and selectivity of this compound for human SGLT2 over SGLT1 have been quantitatively determined. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Target | Ligand | Parameter | Value (nM) | Selectivity (SGLT1/SGLT2) |
| Human SGLT2 | This compound | IC50 | 0.877 | >2000-fold |
| Human SGLT1 | This compound | IC50 | 1960 |
Table 1: In vitro inhibitory potency of this compound against human SGLT2 and SGLT1 transporters.[2]
Among the class of SGLT2 inhibitors, this compound and empagliflozin demonstrate the highest selectivity for SGLT2 over SGLT1.[2]
Experimental Protocols
The determination of the in vitro binding affinity of this compound to SGLT2 was conducted using a functional assay. The following protocol is based on the description of the methodology used in the cited literature.
Radiotracer Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate by cells expressing the target transporter.
1. Cell Culture and Transporter Expression:
-
Chinese Hamster Ovary (CHO) cells are genetically engineered to stably express the human SGLT1 and SGLT2 transporters.
-
Cells are cultured and maintained in appropriate growth media under standard cell culture conditions (e.g., 37°C, 5% CO2).
2. Assay Procedure:
-
CHO cells expressing either hSGLT1 or hSGLT2 are seeded into multi-well plates and grown to a suitable confluency.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
A solution containing a fixed concentration of radiolabeled methyl α-D-glucopyranoside (AMG), a non-metabolizable glucose analog, is prepared.
-
Varying concentrations of the test compound (this compound) are added to the wells.
-
The uptake reaction is initiated by the addition of the radiolabeled AMG solution to the cells.
-
The cells are incubated for a defined period at a controlled temperature to allow for transporter-mediated uptake of the radiolabeled substrate.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled AMG.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The amount of radioactivity in each well is proportional to the amount of AMG taken up by the cells.
-
The data are plotted as the percentage of inhibition of radiolabeled AMG uptake versus the concentration of the test compound.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate, is determined by fitting the data to a sigmoidal dose-response curve.
Experimental workflow for determining IC50 of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting SGLT2 in the proximal tubules of the kidneys.[3] SGLT2 is responsible for the reabsorption of the majority of glucose filtered by the glomeruli.[4] By blocking this transporter, this compound reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[3][5] This mechanism of action is independent of insulin secretion or action.
Mechanism of SGLT2 inhibition by this compound.
References
- 1. This compound: a sodium-glucose cotransporter-2 (SGLT-2) inhibitor for glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
The Metabolic Journey of Ertugliflozin: A Technical Guide to its Biotransformation and Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), playing a key role in the management of type 2 diabetes mellitus. A thorough understanding of its metabolic fate is paramount for drug development, ensuring safety and efficacy. This technical guide provides an in-depth exploration of the metabolism of this compound, detailing its major metabolic pathways, identifying its key metabolites, and outlining the experimental protocols used for their characterization.
Metabolic Pathways of this compound
The primary route of metabolism for this compound is O-glucuronidation, a phase II metabolic reaction, with a smaller contribution from phase I oxidative metabolism.[1] This biotransformation is primarily mediated by UDP-glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes.[2][3]
Major Metabolic Pathways
This compound undergoes two principal metabolic transformations:
-
Glucuronidation: This is the predominant metabolic pathway, accounting for approximately 86% of this compound's clearance.[3] The main enzymes responsible for this are UGT1A9 and UGT2B7.[1][4] This process involves the conjugation of glucuronic acid to the this compound molecule, forming pharmacologically inactive glucuronides.[1]
-
Oxidative Metabolism: A minor pathway, contributing to about 12% of the drug's metabolism, is oxidation.[1] This is primarily mediated by CYP3A4, with minor contributions from CYP2C8 and CYP3A5.[5]
The following diagram illustrates the metabolic pathways of this compound.
Identification of Major Metabolites
Several metabolites of this compound have been identified in plasma, urine, and feces.[1] The major circulating components in plasma are unchanged this compound and its glucuronide conjugates.[6]
The primary metabolites are:
-
This compound-4-O-β-glucuronide (M4a or M5a) and this compound-3-O-β-glucuronide (M4c or M5c): These are the two main, pharmacologically inactive glucuronide metabolites formed via UGT1A9 and UGT2B7.[2][6][7]
-
Monohydroxylated metabolites (M1 and M3) and des-ethyl this compound (M2): These are minor metabolites resulting from CYP-mediated oxidation.[2][6]
Quantitative Analysis of this compound Metabolism
The disposition of this compound has been quantitatively assessed through human mass balance studies. Following a single oral dose of [14C]-ertugliflozin, the majority of the radioactivity is recovered in urine and feces.[6]
| Parameter | Urine | Feces | Total Recovery | Reference |
| Radioactivity Elimination | 50.2% | 40.9% | 91.1% | [6] |
| Unchanged this compound | 1.5% | 33.8% | 35.3% | [4][6] |
| Glucuronide Metabolites (M4a, M4b, M4c) | ~39.3% | - | - | [6] |
| Oxidative Metabolites (M1, M2, M3) | - | ~5.2% | - | [6] |
Table 1: Excretion of this compound and its Metabolites in Humans
In vitro studies using human liver microsomes (HLMs) have further elucidated the relative contributions of the metabolic pathways.
| Metabolic Pathway | Enzyme(s) | Contribution in HLMs | Systemic Clearance Contribution | Reference |
| Glucuronidation | UGT1A9 | ~78% | ~70% | [3] |
| UGT2B7/UGT2B4 | ~18% | ~16% | [3] | |
| Oxidation | CYP3A4 | ~3.4% | ~10% | [3] |
| CYP3A5 | ~0.4% | ~1.2% | [3] | |
| CYP2C8 | ~0.16% | ~0.5% | [3] |
Table 2: Contribution of Different Enzymes to this compound Metabolism
Experimental Protocols
The characterization of this compound metabolism relies on a combination of in vivo and in vitro experimental approaches.
In Vivo Human Radiotracer Study
A human absorption, distribution, metabolism, and excretion (ADME) study is a cornerstone for understanding the metabolic fate of a drug.
Methodology:
-
Study Population: Healthy male subjects.[6]
-
Dose Administration: A single oral dose of [14C]-ertugliflozin is administered.[6]
-
Sample Collection: Plasma, urine, and feces are collected at predetermined intervals to ensure mass balance is achieved (typically >90% recovery).[6]
-
Analytical Techniques:
-
Total radioactivity is measured using liquid scintillation counting.
-
Metabolite profiling is conducted using high-performance liquid chromatography (HPLC) with radiochemical detection.
-
Structural elucidation of metabolites is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
In Vitro Metabolism Studies
In vitro experiments using human liver microsomes (HLMs) are crucial for identifying the specific enzymes involved in metabolism.
Methodology:
-
Enzyme Source: Pooled human liver microsomes (HLMs).[3]
-
Incubation Conditions: this compound is incubated with HLMs in the presence of cofactors necessary for phase I (NADPH) and phase II (UDPGA) reactions.[3]
-
Reaction Phenotyping:
-
Chemical Inhibition: Selective chemical inhibitors for specific CYP and UGT isoforms are used to determine the contribution of each enzyme to metabolite formation.[3]
-
Recombinant Enzymes: this compound is incubated with individual, recombinantly expressed CYP and UGT enzymes to confirm their role in its metabolism.[3]
-
-
Analytical Method: LC-MS/MS is employed for the separation, identification, and quantification of the parent drug and its metabolites.[3]
-
Enzyme Kinetics: Michaelis-Menten kinetics are determined to characterize the affinity (Km) and maximum velocity (Vmax) of the enzymes for this compound metabolism.[3]
Conclusion
The metabolism of this compound is well-characterized, with glucuronidation via UGT1A9 and UGT2B7 being the predominant clearance pathway, and a minor contribution from oxidative metabolism primarily by CYP3A4. The major metabolites are pharmacologically inactive glucuronides. This comprehensive understanding of this compound's metabolic profile, derived from robust in vivo and in vitro studies, is critical for predicting potential drug-drug interactions and ensuring its safe and effective use in the treatment of type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Characterization of this compound Metabolism by UDP-Glucuronosyltransferase and Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, isolation, and structural characterization of novel forced degradation products of this compound using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS method for the quantification of this compound and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Biopharmaceutical Classification of Ertugliflozin: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Ertugliflozin as a Biopharmaceutical Classification System (BCS) Class I Drug
Introduction
This compound is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus.[1] The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. This system is a critical tool in drug development, providing a basis for predicting the in vivo performance of drug products and supporting regulatory decisions, including biowaivers. This compound is categorized as a BCS Class I drug, signifying both high solubility and high permeability.[1][2] This classification has significant implications for its formulation, bioavailability, and clinical pharmacology. This technical guide provides a comprehensive overview of the data and experimental methodologies that underpin the BCS Class I designation of this compound.
BCS Classification Framework
The BCS categorizes drug substances into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Drugs classified as Class I are well-absorbed, and their rate of absorption is typically governed by gastric emptying.[3] The ~100% absolute bioavailability of this compound under fasted conditions is consistent with its BCS Class I designation.[1]
Quantitative Data for this compound
The BCS classification of this compound is supported by quantitative data on its solubility and permeability. The following tables summarize the key biopharmaceutical properties of this compound.
Table 1: Aqueous Solubility of this compound
| Parameter | Value | Conditions | Reference |
| Aqueous Solubility (amorphous free form) | 0.64 to 0.74 mg/mL | pH-independent | |
| High Solubility Criterion Met | Yes | The highest dose strength (15 mg) is soluble in ≤ 250 mL of aqueous media over the physiological pH range (1.2 - 6.8). | [2] |
Table 2: Permeability of this compound
| Parameter | Indication of High Permeability | Reference |
| Absolute Bioavailability | ~100% | [1][2] |
| BCS Permeability Class | High | [1] |
Experimental Protocols
The determination of a drug's BCS class relies on standardized experimental protocols as recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
Solubility Determination: Shake-Flask Method
The aqueous solubility of this compound is determined using the equilibrium solubility method, commonly the shake-flask method, across a physiologically relevant pH range.
Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.
Methodology:
-
Preparation of Buffers: Prepare aqueous buffer solutions at a minimum of three pH values within the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8).
-
Drug Addition: Add an excess amount of this compound drug substance to flasks containing a known volume of the prepared buffers.
-
Equilibration: Agitate the flasks at a constant temperature (37 ± 1 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[4]
-
Sample Collection and Preparation: Withdraw aliquots from each flask. The samples should be filtered to remove undissolved particles.
-
Analysis: Determine the concentration of dissolved this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
High Solubility Classification: A drug is classified as highly soluble if its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[5]
Permeability Determination: Caco-2 Cell Monolayer Assay
The permeability of a drug is typically assessed using in vitro models, with the Caco-2 cell monolayer assay being the most widely accepted method for BCS classification.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[6][7]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Studies (Bidirectional):
-
Apical to Basolateral (A-B) Transport: A solution of this compound is added to the apical (donor) side, and the appearance of the drug in the basolateral (receiver) side is monitored over time.
-
Basolateral to Apical (B-A) Transport: A solution of this compound is added to the basolateral (donor) side, and the appearance of the drug in the apical (receiver) side is monitored. This helps to determine if the drug is a substrate for efflux transporters.
-
-
Sample Analysis: Samples are collected from the receiver compartment at specified time points and the concentration of this compound is quantified using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.
-
High Permeability Classification: A drug is considered highly permeable when its extent of absorption in humans is determined to be ≥85% or when its permeability is greater than that of a high-permeability reference compound in a validated in vitro system like the Caco-2 assay.
Visualizations
BCS Classification Workflow
Caption: Workflow for Biopharmaceutical Classification System (BCS) determination.
Factors Influencing this compound's BCS Class I Designation
Caption: Key factors contributing to this compound's BCS Class I classification.
Conclusion
The classification of this compound as a BCS Class I drug is well-supported by its high aqueous solubility and high intestinal permeability, which are confirmed by its absolute bioavailability of approximately 100%. This designation is pivotal for drug product development, as it indicates that in vivo bioavailability is unlikely to be limited by dissolution or permeability. For researchers and drug development professionals, understanding the BCS classification of this compound provides a solid foundation for formulation strategies, predicting clinical performance, and navigating the regulatory landscape for this important antidiabetic agent.
References
- 1. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative bioavailability of this compound tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iqpc.com [iqpc.com]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
Molecular Docking of Ertugliflozin with SGLT2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular docking studies of Ertugliflozin with its therapeutic target, the sodium-glucose cotransporter 2 (SGLT2). This compound is a potent and selective SGLT2 inhibitor used in the management of type 2 diabetes mellitus. By blocking SGLT2 in the proximal renal tubules, this compound inhibits glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][2] Molecular docking simulations are crucial computational tools that provide insights into the binding mode and affinity of this compound at the molecular level, aiding in the understanding of its mechanism of action and the development of novel SGLT2 inhibitors.
SGLT2 and Glucose Reabsorption Signaling Pathway
The sodium-glucose cotransporter 2 (SGLT2) is the primary transporter responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream, accounting for approximately 90% of renal glucose reabsorption.[3] This process is a secondary active transport, driven by the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane.[4][5] this compound competitively inhibits SGLT2, preventing this reabsorption and thereby promoting the excretion of glucose in the urine.[2]
Molecular Docking of this compound with SGLT2
Key Interacting Residues
The binding of SGLT2 inhibitors to the transporter protein is stabilized by a network of interactions with key amino acid residues within the binding pocket. Although a definitive list of interacting residues for this compound is not provided in the searched literature, based on the cryo-electron microscopy structure of SGLT2 in complex with other inhibitors (e.g., Empagliflozin, PDB ID: 7VSI) and other docking studies, the following residues are likely to be crucial for the interaction:
| Interacting Residue | Potential Interaction Type |
| His80 | Hydrogen bond |
| Glu99 | Hydrogen bond, Hydrophobic |
| Tyr290 | Hydrophobic |
| Gln457 | Hydrogen bond |
Experimental Protocols for Molecular Docking
The following provides a generalized yet detailed methodology for performing molecular docking studies of this compound with SGLT2, based on common practices in the field.
Protein Preparation
-
Receptor Acquisition : The three-dimensional structure of human SGLT2 can be obtained from the Protein Data Bank (PDB). A suitable crystal structure, such as PDB ID: 7VSI (SGLT2 in complex with Empagliflozin), serves as the starting point.[8][9]
-
Protein Refinement : The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any other non-protein atoms. Hydrogen atoms are added to the protein structure, and charge and atom types are assigned using a force field such as CHARMM or AMBER.
-
Binding Site Definition : The binding site is typically defined as a grid box centered on the co-crystallized ligand or identified through binding site prediction algorithms. The size of the grid box should be sufficient to accommodate the ligand and allow for conformational sampling. For SGLT2, the grid box would encompass the known inhibitor binding pocket.
Ligand Preparation
-
Ligand Structure : The 2D structure of this compound is obtained from a chemical database like PubChem or DrugBank.
-
3D Conversion and Optimization : The 2D structure is converted to a 3D conformation. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[10] Torsional degrees of freedom are defined to allow for flexibility during the docking process.
Molecular Docking Simulation
-
Docking Software : A variety of software packages can be used for molecular docking, including AutoDock, Glide, and GOLD.[10][11][12]
-
Docking Algorithm : The chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined binding site of the receptor.[10]
-
Scoring Function : A scoring function is employed to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores.
Analysis of Results
-
Binding Pose Analysis : The top-ranked poses are visually inspected to identify the most plausible binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the SGLT2 residues are analyzed.
-
Binding Energy Calculation : The binding energy (in kcal/mol) and/or inhibition constant (Ki) are calculated from the docking scores to quantify the binding affinity.
Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
Conclusion
Molecular docking studies are indispensable for elucidating the molecular interactions between this compound and the SGLT2 protein. While direct experimental data on the binding energy of this compound is limited in the public domain, computational approaches, benchmarked against known SGLT2 inhibitor complexes, provide a robust framework for understanding its high-affinity binding. The detailed experimental protocols and workflows presented in this guide offer a comprehensive resource for researchers engaged in the study of SGLT2 inhibitors and the broader field of computational drug design. Further refinement of these in silico models, potentially through molecular dynamics simulations, can provide a more dynamic picture of the binding event and further aid in the development of next-generation therapies for type 2 diabetes.
References
- 1. End‐to‐end application of model‐informed drug development for this compound, a novel sodium‐glucose cotransporter 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Sodium-glucose transport proteins - Wikipedia [en.wikipedia.org]
- 6. Molecular Interaction of Anti-Diabetic Drugs With Acetylcholinesterase and Sodium Glucose Co-Transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational structural studies of SGLT2-related polypharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Docking-Based Classification of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. isfcppharmaspire.com [isfcppharmaspire.com]
- 12. Insights from the molecular docking analysis of SGLT2 and FIMH to combat uropathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Ertugliflozin's Effect on Renal Glucose Reabsorption: A Technical Guide
Introduction
Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), developed for the management of type 2 diabetes mellitus (T2DM).[1][2][3] Its primary mechanism of action is centered on the kidney, where it modulates glucose homeostasis by inhibiting the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[2][4] Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose per day, with virtually all of it being reabsorbed in the proximal tubules to conserve energy.[5] In individuals with T2DM, this reabsorption process contributes to persistent hyperglycemia.[6] this compound intervenes directly in this pathway, inducing glucosuria (urinary glucose excretion) to lower plasma glucose levels in an insulin-independent manner.[1][7] This guide provides an in-depth technical overview of this compound's effect on renal glucose reabsorption, detailing its mechanism, the pharmacodynamic consequences, and the experimental protocols used to quantify its effects.
Core Mechanism of Action: SGLT2 Inhibition
The reabsorption of glucose in the kidneys is primarily mediated by two sodium-dependent glucose cotransporters: SGLT1 and SGLT2.[2][8]
-
SGLT2: This high-capacity, low-affinity transporter is located in the S1 and S2 segments of the proximal renal tubule and is responsible for reabsorbing approximately 90% of the filtered glucose.[8][9][10]
-
SGLT1: This low-capacity, high-affinity transporter is found in the S3 segment of the proximal tubule and reabsorbs the remaining glucose.[8][10]
This compound is a highly selective inhibitor of SGLT2.[6][11] By competitively binding to and inhibiting SGLT2, this compound blocks the primary pathway for glucose reabsorption in the proximal tubules.[3][12] This inhibition lowers the renal threshold for glucose, leading to a dose-dependent increase in the excretion of excess glucose in the urine.[2][12] This action directly reduces plasma glucose concentrations and, consequently, glycated hemoglobin (HbA1c) levels in patients with T2DM.[1] this compound's high selectivity for SGLT2 over SGLT1 (over 2000-fold) minimizes effects on SGLT1, which is also expressed in the small intestine.[1][13]
Pharmacokinetics and Pharmacodynamics
The clinical pharmacology of this compound supports its once-daily dosing.[14] Oral absorption is rapid, with peak plasma concentrations (Tmax) occurring approximately 1 hour post-dose under fasting conditions and 2 hours when taken with food.[15][16] The terminal half-life ranges from 11 to 18 hours.[14][17]
The primary pharmacodynamic effect is a significant increase in 24-hour urinary glucose excretion (UGE), which is dose-dependent and sustained with repeated administration.[7] This glucosuria leads to clinically meaningful reductions in fasting plasma glucose (FPG), postprandial glucose, and HbA1c.[1] Concurrently, the caloric loss associated with UGE contributes to a reduction in body weight, and the osmotic diuresis effect leads to a modest reduction in systolic blood pressure.[1][3]
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Citation(s) |
|---|---|---|
| Tmax (fasted) | ~1.0 hour | [14][15] |
| Tmax (fed) | ~2.0 hours | [15][16] |
| Terminal Half-life | 11-18 hours | [14][17] |
| Absolute Bioavailability | ~100% | [2][14] |
| Metabolism | Primarily O-glucuronidation via UGT1A9 and UGT2B7 | [2][3] |
| Excretion | ~50.2% in urine, ~40.9% in feces |[2] |
Table 2: Pharmacodynamic Effects of this compound (vs. Placebo in T2DM Patients)
| Parameter | This compound 5 mg | This compound 15 mg | Citation(s) |
|---|---|---|---|
| Change in HbA1c | Significant reduction | Significant reduction | [1] |
| Change in FPG | Significant reduction | Significant reduction | [1] |
| Change in Body Weight | -1.76 kg (placebo-adjusted) | -2.16 kg (placebo-adjusted) | [1] |
| Change in Systolic BP | Significant reduction | Reduction (not always statistically significant) |[1] |
Experimental Protocols
The pharmacodynamic effects of this compound on renal glucose reabsorption have been characterized through rigorous clinical trials.
Protocol 1: Phase I, Single- and Multiple-Dose Pharmacodynamic Study
-
Objective: To assess the dose-response relationship of this compound on urinary glucose excretion (UGE) and plasma glucose in healthy subjects and patients with T2DM.
-
Study Design: Randomized, placebo-controlled, double-blind, single- and multiple-ascending dose study.
-
Subject Population: Healthy adult volunteers and adults with T2DM.
-
Methodology:
-
Subjects are randomized to receive a single oral dose of this compound (e.g., 0.5 mg to 300 mg) or placebo.[14]
-
For pharmacokinetic (PK) assessment, serial blood samples are collected pre-dose and at specified time points post-dose to measure plasma concentrations of this compound.[11]
-
For pharmacodynamic (PD) assessment, urine is collected over a 24-hour period (UGE0-24) to quantify the total amount of excreted glucose.[6][11]
-
Blood samples are also taken to measure fasting plasma glucose (FPG).
-
The protocol is repeated for a multiple-dose phase, where subjects receive once-daily doses for a period (e.g., 14 days) to assess steady-state PK/PD effects.[14]
-
Protocol 2: Effect of Renal Impairment on this compound Pharmacodynamics
-
Objective: To evaluate the effect of varying degrees of renal function on the PK and PD of this compound.
-
Study Design: Phase I, open-label, single-dose study.[11]
-
Subject Population: Patients with T2DM are stratified into groups based on their estimated glomerular filtration rate (eGFR): normal renal function (eGFR ≥90 mL/min/1.73 m²), mild impairment (eGFR 60-89), moderate impairment (eGFR 30-59), and severe impairment (eGFR <30).[11]
-
Methodology:
-
All subjects receive a single oral dose of this compound (e.g., 15 mg).[11]
-
Blood and urine samples are collected pre-dose and over a 96-hour period post-dose.[11]
-
PK parameters (AUC, Cmax) are determined from plasma concentrations.
-
The primary PD endpoint is the change from baseline in UGE over 24 hours.[11]
-
Regression analysis is used to model the relationship between eGFR and UGE, demonstrating that as renal function declines, the glucose-lowering efficacy of this compound also decreases.[11][18]
-
Quantitative Impact of Renal Function on Efficacy
The glycemic efficacy of this compound is dependent on renal function because it relies on glomerular filtration of glucose.[6][11] In patients with chronic kidney disease (CKD), as the eGFR declines, less glucose is filtered, and therefore the magnitude of UGE induced by this compound is reduced.[14][15]
Table 3: Effect of Renal Impairment on this compound-Induced UGE
| Renal Function Category | eGFR (mL/min/1.73 m²) | Change in 24-hr UGE | Citation(s) |
|---|---|---|---|
| Normal | ≥90 | Maximal glucose excretion | [11][18] |
| Mild Impairment | 60 to <90 | Reduced UGE vs. normal | [11][18] |
| Moderate Impairment | 30 to <60 | Further reduced UGE | [6][11][18] |
| Severe Impairment | <30 | Markedly reduced UGE |[11] |
Despite the reduced glycemic efficacy in patients with renal impairment, studies have shown that SGLT2 inhibitors, including this compound, provide renal protection.[19][20] Post hoc analyses of clinical trials suggest that after an initial modest dip in eGFR, long-term treatment with this compound is associated with a slower rate of eGFR decline compared to placebo or other anti-diabetic agents, suggesting preservation of kidney function over time.[19][21]
Broader Renal Signaling Pathways
The effects of this compound extend beyond simple glucose excretion and involve complex renal signaling pathways.
-
Tubuloglomerular Feedback (TGF): In diabetic hyperglycemia, increased glucose and sodium reabsorption in the proximal tubule via SGLT2 reduces sodium delivery to the macula densa.[8] This is interpreted as low fluid flow, leading to afferent arteriolar vasodilation and increased intraglomerular pressure, causing glomerular hyperfiltration—a key driver of diabetic kidney disease.[22] By inhibiting SGLT2, this compound increases distal sodium delivery to the macula densa.[8] This restores the TGF mechanism, causing afferent arteriolar vasoconstriction, which in turn reduces intraglomerular pressure and mitigates hyperfiltration.[23]
-
Renal Energetics and Hypoxia: By reducing the transport workload of the proximal tubule cells, SGLT2 inhibition may decrease oxygen consumption and improve renal medullary oxygenation, thereby protecting the kidney from hypoxia-related injury.[23][24]
-
Anti-inflammatory and Anti-fibrotic Effects: Emerging evidence suggests that SGLT2 inhibitors can reduce the expression of pro-inflammatory cytokines and pro-fibrotic factors within the kidney, potentially through metabolic shifts and attenuation of glucotoxicity.[22][23]
This compound effectively lowers plasma glucose by selectively inhibiting SGLT2 in the renal proximal tubules, thereby reducing the reabsorption of filtered glucose and promoting its excretion in the urine.[1][2] This core mechanism is supported by extensive pharmacodynamic data demonstrating a dose-dependent increase in UGE.[7] Beyond its glycemic effects, the inhibition of SGLT2 by this compound engages critical renal signaling pathways, most notably the tubuloglomerular feedback mechanism, which reduces glomerular hyperfiltration.[23] This secondary effect is thought to contribute significantly to the long-term renal-protective benefits observed with the SGLT2 inhibitor class.[19] The comprehensive understanding of these renal effects underscores the therapeutic value of this compound in the management of type 2 diabetes, particularly in patients at risk for kidney disease.
References
- 1. This compound: a sodium-glucose cotransporter-2 (SGLT-2) inhibitor for glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. This compound for Diabetes Management: A Comprehensive Overview [mdforlives.com]
- 5. Glucose transport by human renal Na+/d-glucose cotransporters SGLT1 and SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Patients with Stage 3 Chronic Kidney Disease and Type 2 Diabetes Mellitus: The VERTIS RENAL Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjppd.org [rjppd.org]
- 8. Frontiers | Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Physiology of renal glucose handling via SGLT1, SGLT2 and GLUT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Renal Impairment on the Pharmacokinetics and Pharmacodynamics of this compound in Subjects With Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. overview-of-the-clinical-pharmacology-of-ertugliflozin-a-novel-sodium-glucose-cotransporter-2-sglt2-inhibitor - Ask this paper | Bohrium [bohrium.com]
- 17. Overview of the clinical pharmacology of this compound, a novel sodium glucose co-transporter 2 (SGLT2) inhibitor [morressier.com]
- 18. Frontiers | The Urinary Glucose Excretion by Sodium–Glucose Cotransporter 2 Inhibitor in Patients With Different Levels of Renal Function: A Systematic Review and Meta-Analysis [frontiersin.org]
- 19. Effects of this compound on renal function over 104 weeks of treatment: a post hoc analysis of two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Shows Better Renal Outcomes in diabetes patients with atherosclerotic CVD [medicaldialogues.in]
- 21. This compound and Slope of Chronic eGFR: Prespecified Analyses from the Randomized VERTIS CV Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SGLT2 Inhibitors in Kidney Diseases—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SGLT2 Inhibitors and Diabetic Kidney Disease: Targeting Multiple and Interrelated Signaling Pathways for Renal Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Primary Mechanism: Selective Inhibition of SGLT2 in the Proximal Tubule
An In-Depth Technical Guide on the Cellular Uptake and Transport of Ertugliflozin in Kidney Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular mechanisms governing the uptake and transport of this compound within human kidney cells. By synthesizing available preclinical and clinical data, this document details the specific transporters involved, summarizes key pharmacokinetic parameters, and outlines the experimental methodologies used to elucidate these pathways.
This compound's primary therapeutic action is the highly selective inhibition of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is predominantly expressed on the apical (luminal) membrane of epithelial cells in the S1 and S2 segments of the kidney's proximal tubule.[3][4] Under normal physiological conditions, SGLT2 is responsible for reabsorbing approximately 80-90% of the glucose filtered by the glomerulus.[4][5]
By binding to SGLT2, this compound competitively blocks the reabsorption of glucose and sodium from the glomerular filtrate back into the bloodstream.[6] This inhibition leads to increased urinary glucose excretion (glucosuria), thereby lowering plasma glucose levels in patients with type 2 diabetes mellitus.[1][5] The reduced sodium reabsorption also contributes to beneficial effects on renal hemodynamics.[2][7][8]
Caption: this compound selectively inhibits SGLT2 on the apical membrane of kidney proximal tubule cells.
Interaction with Other Renal Uptake and Efflux Transporters
A critical aspect of understanding a drug's renal handling is its interaction with other transporters that mediate tubular secretion and reabsorption, such as the Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs).
In vitro studies have been conducted to assess whether this compound is a substrate for a panel of key renal transporters. The results conclusively demonstrate that This compound is not a substrate for OAT1, OAT3, OCT2, OATP1B1, OATP1B3, OATP2B1, or OCT1 uptake transporters .[1] This finding is significant, as it indicates that active tubular secretion via these major pathways does not contribute meaningfully to this compound's entry into tubular cells from the blood.
Furthermore, this compound and its metabolites are not inhibitors or inducers of these transporters at clinically relevant concentrations.[1] This low potential for transporter-mediated drug-drug interactions (DDIs) simplifies its co-administration with other medications that are substrates for these pathways.[1] The primary clearance mechanism for this compound is metabolism via glucuronidation (UGT1A9 and UGT2B7), with renal excretion of the unchanged parent drug accounting for only 1.5% of the administered dose.[1][9][10]
| Transporter Family | Specific Transporter | This compound Substrate Status | Reference |
| Organic Anion Transporters | OAT1 (SLC22A6) | Not a Substrate | [1] |
| OAT3 (SLC22A8) | Not a Substrate | [1] | |
| Organic Cation Transporters | OCT2 (SLC22A2) | Not a Substrate | [1] |
| OCT1 (SLC22A1) | Not a Substrate | [1] | |
| Organic Anion Transporting Polypeptides | OATP1B1 (SLCO1B1) | Not a Substrate | [1] |
| OATP1B3 (SLCO1B3) | Not a Substrate | [1] | |
| OATP2B1 (SLCO2B1) | Not a Substrate | [1] |
Summary of Quantitative Pharmacokinetic Data
The transport characteristics of this compound directly influence its pharmacokinetic profile. Its high bioavailability and minimal renal excretion of the parent compound are consistent with the lack of significant active tubular secretion.
| Parameter | Value | Reference |
| Absolute Bioavailability | ~100% | [5][9] |
| Time to Peak Plasma Conc. (Tmax) | 1 hour (fasted), 2 hours (fed) | [9][11] |
| Plasma Protein Binding | 93.6% | [1][5] |
| Primary Clearance Mechanism | Metabolism (UGT1A9 & UGT2B7) | [1][5][10] |
| Renal Excretion (unchanged drug) | 1.5% of dose | [1][9][10] |
| Terminal Half-life (t½) | 11 - 18 hours | [9][12] |
Experimental Protocols: In Vitro Transporter Assays
The determination that this compound is not a substrate for major renal transporters was made using established in vitro methodologies. While the specific protocols from the sponsor are proprietary, a representative workflow for such an experiment is detailed below.
Representative Protocol: Uptake Transporter Substrate Assessment
This protocol describes a typical method for assessing whether a compound is a substrate of a specific uptake transporter (e.g., OAT3) expressed in a stable cell line.
-
Cell Culture: Stably transfected mammalian cells (e.g., HEK293) overexpressing the human transporter of interest (e.g., hOAT3) and a control mock-transfected cell line (not expressing the transporter) are cultured to confluence in appropriate media in 24- or 48-well plates.
-
Assay Initiation: The cell monolayers are washed with a pre-warmed Krebs-Henseleit buffer. The assay is initiated by adding the same buffer containing the test compound (this compound) at a specified concentration, often including a radiolabeled version for ease of detection or for analysis by LC-MS/MS.
-
Incubation: Cells are incubated for a short, defined period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake. Parallel incubations are performed with known inhibitors of the transporter (e.g., probenecid for OATs) to confirm transporter-specific uptake.
-
Assay Termination: The incubation is stopped by rapidly aspirating the drug-containing buffer and washing the cell monolayers multiple times with ice-cold buffer to remove any unbound compound.
-
Cell Lysis & Quantification: The cells are lysed, and the intracellular concentration of the test compound is quantified. For radiolabeled compounds, this is done using liquid scintillation counting. For non-labeled compounds, LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) is used.
-
Data Analysis: The rate of uptake is calculated and normalized to the protein content of the cell lysate. A compound is considered a substrate if its uptake in the transporter-expressing cells is significantly higher (typically >2-fold) than in the mock-transfected control cells and is significantly inhibited by the known transporter inhibitor.
Caption: A typical experimental workflow for an in-vitro transporter substrate assessment assay.
Conclusion
The cellular transport of this compound in the kidney is highly specific. Its therapeutic effect is derived entirely from its interaction with the SGLT2 transporter on the apical side of the proximal tubule epithelial cells. Comprehensive in vitro screening has demonstrated that this compound does not interact with major renal uptake transporters responsible for tubular secretion, such as OAT1, OAT3, and OCT2. This targeted mechanism, combined with a primary metabolic route of clearance, results in a predictable pharmacokinetic profile and a low risk of drug-drug interactions involving renal transporters. This knowledge is crucial for drug development professionals in predicting renal drug disposition and ensuring patient safety.
References
- 1. Assessment of the Drug Interaction Potential of this compound With Sitagliptin, Metformin, Glimepiride, or Simvastatin in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on kidney composite outcomes, renal function and albuminuria in patients with type 2 diabetes mellitus: an analysis from the randomised VERTIS CV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Renal protective effects of empagliflozin via inhibition of EMT and aberrant glycolysis in proximal tubules [insight.jci.org]
- 4. Renoprotective Mechanism of Sodium-Glucose Cotransporter 2 Inhibitors: Focusing on Renal Hemodynamics [e-dmj.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Digging deep into cells to find mechanisms of kidney protection by SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renoprotective Mechanism of Sodium-Glucose Cotransporter 2 Inhibitors: Focusing on Renal Hemodynamics [e-dmj.org]
- 8. Renoprotective Mechanism of Sodium-Glucose Cotransporter 2 Inhibitors: Focusing on Renal Hemodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the clinical pharmacology of this compound, a novel sodium glucose co-transporter 2 (SGLT2) inhibitor [morressier.com]
- 10. The Effect of Renal Impairment on the Pharmacokinetics and Pharmacodynamics of this compound in Subjects With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of this compound in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. End‐to‐end application of model‐informed drug development for this compound, a novel sodium‐glucose cotransporter 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Ertugliflozin: An In-Depth Technical Guide to Off-Target Effects in Preliminary Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys. Its primary therapeutic action is to lower blood glucose levels in patients with type 2 diabetes by promoting the excretion of glucose in the urine. While the on-target effects of this compound are well-characterized, a thorough understanding of its potential off-target activities is crucial for a comprehensive safety and efficacy assessment. This technical guide provides a detailed overview of the off-target profile of this compound as determined in preliminary in vitro screening panels. The data presented herein is critical for researchers and drug development professionals seeking to understand the broader pharmacological profile of this SGLT2 inhibitor.
Quantitative Analysis of Off-Target Screening
In preclinical safety pharmacology studies, this compound was evaluated against a broad panel of molecular targets to identify potential off-target interactions. These screens are designed to detect significant binding or functional modulation of receptors, ion channels, enzymes, and transporters that are unrelated to the primary therapeutic target.
In Vitro Safety Pharmacology Panel
According to the European Medicines Agency (EMA) assessment report, this compound was profiled in vitro against a comprehensive panel consisting of 56 receptors and ion channels, as well as 8 enzyme assays.[1] The screening was conducted at a high concentration of 10 µM. At this concentration, no significant inhibition (defined as >50%) of binding or enzyme activity was observed for any of the targets in the panel.[1] This indicates a very low potential for off-target pharmacology at clinically relevant exposures.[1]
While the specific list of the 56+8 targets screened for this compound is not publicly disclosed, such preclinical safety panels typically include a standard set of targets known to be associated with adverse drug reactions. The following table provides a representative list of targets commonly included in such panels, against which this compound showed no significant activity at 10 µM.
Table 1: Representative Off-Target Safety Pharmacology Panel for this compound
| Target Class | Representative Targets | Observed Effect of this compound (at 10 µM) |
| GPCRs | Adenosine A1, A2A, A3; Adrenergic α1A, α1B, α1D, α2A, α2B, α2C, β1, β2; Angiotensin AT1, AT2; Bradykinin B1, B2; Cannabinoid CB1, CB2; Cholecystokinin CCK1, CCK2; Dopamine D1, D2, D3, D4, D5; Endothelin ETA, ETB; GABA B; Histamine H1, H2, H3; Muscarinic M1, M2, M3, M4, M5; Opioid δ, κ, μ; Serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT3, 5-HT4, 5-HT5a, 5-HT6, 5-HT7; Vasopressin V1a, V2 | No significant inhibition (>50%) |
| Ion Channels | Calcium Channel (L-type, N-type, T-type); Potassium Channel (hERG, KATP, Kv1.3, Kv1.5, SKCa); Sodium Channel (Site 2) | No significant inhibition (>50%) |
| Transporters | Dopamine Transporter (DAT); Norepinephrine Transporter (NET); Serotonin Transporter (SERT) | No significant inhibition (>50%) |
| Enzymes | Acetylcholinesterase (AChE); Cyclooxygenase-1 (COX-1); Cyclooxygenase-2 (COX-2); Monoamine Oxidase-A (MAO-A); Monoamine Oxidase-B (MAO-B); Phosphodiesterase (PDE) family members; Protein Kinases (various) | No significant inhibition (>50%) |
| Nuclear Receptors | Androgen Receptor; Estrogen Receptor; Glucocorticoid Receptor | No significant inhibition (>50%) |
hERG Channel Activity
A critical component of safety pharmacology is the assessment of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
Table 2: this compound Activity at the hERG Channel
| Target | Assay Type | Result (IC50) | Safety Margin (vs. unbound Cmax) |
| hERG K+ Channel | Patch Clamp | 59 µM | ~1465x |
The IC50 value for hERG inhibition by this compound was determined to be 59 µM.[1] This concentration is approximately 1465 times higher than the unbound maximum plasma concentration (Cmax) observed in humans at the 15 mg once-daily dose, indicating a very low risk of hERG-related cardiotoxicity.[1]
Experimental Protocols
The following sections describe the detailed methodologies for the key experiments typically employed in preclinical off-target screening.
Radioligand Binding Assays for Receptors, Ion Channels, and Transporters
Radioligand binding assays are used to determine the ability of a test compound to displace a radioactively labeled ligand from its target.
Objective: To assess the binding affinity of this compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Membrane Preparation:
-
Cell lines recombinantly expressing the target of interest or tissue homogenates known to be rich in the target are used.
-
Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the test compound (this compound) are added.
-
For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target is added to a set of wells.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding of the radioligand is calculated for each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
In Vitro Enzyme Inhibition Assays
These assays measure the ability of a test compound to inhibit the activity of a specific enzyme.
Objective: To determine if this compound inhibits the activity of a panel of key enzymes.
Methodology:
-
Reagents and Solutions:
-
A purified preparation of the target enzyme.
-
A specific substrate for the enzyme that, when acted upon, produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).
-
The test compound (this compound) at various concentrations.
-
An appropriate assay buffer that provides optimal conditions for enzyme activity (pH, ionic strength).
-
Any necessary cofactors for the enzyme.
-
-
Enzyme Assay:
-
The assay is conducted in a microplate format.
-
The enzyme and the test compound are pre-incubated together in the assay buffer for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
-
Signal Detection:
-
The reaction is stopped, often by adding a stop solution.
-
The signal generated by the product of the enzymatic reaction is measured using a microplate reader.
-
-
Data Analysis:
-
The enzyme activity is calculated as the rate of product formation.
-
The percentage of inhibition of enzyme activity is determined for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is calculated using non-linear regression.
-
hERG Manual Patch Clamp Assay
The patch clamp technique is the gold standard for assessing the effect of a compound on ion channel function.
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
Methodology:
-
Cell Preparation:
-
A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel is used.
-
Cells are cultured and prepared as a single-cell suspension for the assay.
-
-
Electrophysiological Recording:
-
A single cell is selected and a tight seal (giga-seal) is formed between the cell membrane and the tip of a glass micropipette.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell recording configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.
-
The cell is held at a specific holding potential, and voltage steps are applied to elicit the hERG current.
-
-
Compound Application:
-
The hERG current is recorded under baseline conditions.
-
This compound at various concentrations is then perfused over the cell.
-
The hERG current is recorded again in the presence of the compound.
-
-
Data Analysis:
-
The amplitude of the hERG tail current is measured before and after the application of the test compound.
-
The percentage of inhibition of the hERG current is calculated for each concentration.
-
An IC50 value is determined from the concentration-response curve.
-
References
Ertugliflozin's Impact on Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ertugliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant cardiovascular and renal benefits beyond its glucose-lowering effects. These pleiotropic effects are increasingly attributed to its modulation of fundamental cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on key signaling cascades, including the AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), nuclear factor-kappa B (NF-κB), and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the signaling networks and experimental workflows to support further research and drug development in this area.
Introduction
This compound is an oral medication approved for the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the inhibition of SGLT2 in the proximal renal tubules, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][2] However, large-scale clinical trials have revealed that the benefits of this compound and other SGLT2 inhibitors extend to a significant reduction in cardiovascular events and the progression of renal disease, even in patients without diabetes.[3][4] This has spurred intensive research into the molecular mechanisms underlying these protective effects, with a focus on the drug's influence on cellular signaling.
This guide will delve into the core signaling pathways affected by this compound, presenting the available quantitative data, outlining the methodologies used to obtain this data, and visualizing the complex interactions involved.
Core Signaling Pathways Modulated by this compound
This compound's influence on cellular function is multifaceted, primarily impacting pathways related to energy metabolism, inflammation, and oxidative stress.
AMPK and mTOR Signaling: A Shift Towards a Fasting-Like State
A key aspect of this compound's action is the induction of a "fasting-like" metabolic state, characterized by lower glucose and insulin levels and an increase in ketone bodies.[5][6] This metabolic shift leads to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor, and the subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway, which is central to cell growth and proliferation.[5][7]
Key Quantitative Findings:
Studies in murine models of cardiac hypertrophy have provided quantitative insights into these effects:
| Target Protein | Change with this compound | Fold Change (vs. Control) | p-value | Reference |
| AMPK Signaling | ||||
| p-AMPKα (Thr172) | Increased | 1.62 | <0.01 | [8] |
| p-ACC (Ser79) | Increased | N/A | <0.05 | [6] |
| CD36 | Increased | 2.12 | <0.001 | [8] |
| mTOR Signaling | ||||
| p-AKT (Thr308) | Reduced | 0.39 | <0.01 | [8] |
| p-p70S6K (Thr389) | Reduced | 0.57 | <0.05 | [8] |
| p-4E-BP1 (Ser65) | Reduced | 0.74 | <0.05 | [8] |
| p-ULK1 (Ser757) | Reduced | 0.56 | <0.01 | [8] |
| Endoplasmic Reticulum Stress & Apoptosis | ||||
| ATF6 | Reduced | 0.69 | <0.05 | [5] |
| ATF4 | Reduced | 0.58 | <0.01 | [5] |
| CHOP | Reduced | 0.36 | <0.001 | [5] |
| Caspase 3 | Reduced | 0.74 | <0.05 | [5] |
| Collagen I | Reduced | 0.60 | <0.01 | [5] |
| IL-1β | Reduced | 0.46 | <0.01 | [5] |
Note: Data extracted from a study by Moellmann et al. (2021) on a murine model of cardiac hypertrophy induced by transverse aortic constriction.[5][8]
Signaling Pathway Diagram:
Caption: this compound's modulation of AMPK and mTOR signaling.
Inflammatory Signaling: Attenuation of the NF-κB Pathway
Chronic low-grade inflammation is a hallmark of cardiovascular and renal diseases. SGLT2 inhibitors, including this compound, have been shown to exert anti-inflammatory effects, in part by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Representative Quantitative Findings (from other SGLT2 inhibitors):
While specific quantitative data for this compound's effect on NF-κB is limited, studies on other SGLT2 inhibitors provide valuable insights:
| Target | SGLT2 Inhibitor | Model | Change | Fold Change (vs. Control) | Reference |
| p-p65 NF-κB | Dapagliflozin | db/db mice liver | Reduced | N/A (Significant reduction shown in blot) | [11] |
| COX-2 | Dapagliflozin | db/db mice liver | Reduced | N/A (Significant reduction shown in blot) | [11] |
| IL-6 | Empagliflozin | HFrEF patients | Reduced | ~37% reduction in pg/mL | [12] |
| TNF-α | Canagliflozin | Adenine-induced CKD rats | Reduced | Dose-dependent reduction | [11] |
Disclaimer: The data above is from studies on dapagliflozin, empagliflozin, and canagliflozin and is presented to be representative of the SGLT2 inhibitor class. Further studies are needed to quantify the specific effects of this compound.
Signaling Pathway Diagram:
Caption: this compound's inhibitory effect on the NF-κB pathway.
Oxidative Stress Response: Activation of the Nrf2 Pathway
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to cellular damage in cardiovascular and renal disease. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
Representative Quantitative Findings (from other SGLT2 inhibitors):
Specific quantitative data on this compound's direct activation of Nrf2 is emerging. Studies on other SGLT2 inhibitors demonstrate the potential of this class of drugs to modulate this pathway:
| Target | SGLT2 Inhibitor | Model | Change | Fold Change (vs. Control) | Reference |
| Nrf2 Nuclear Translocation | Canagliflozin | Rat cardiac tissue | Increased | ~1.5-fold | [13] |
| HO-1 mRNA | Canagliflozin | Human ECs | Increased | ~8-fold at 8h | [14] |
| HO-1 Protein | Canagliflozin | Rat cardiac tissue | Increased | ~2-fold | [13] |
| Nrf2 Expression | Empagliflozin | Diabetic mice cardiac tissue | Increased | Significantly increased | [15] |
Disclaimer: The data above is from studies on canagliflozin and empagliflozin and is presented to be representative of the SGLT2 inhibitor class. Further studies are needed to quantify the specific effects of this compound.
Signaling Pathway Diagram:
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on cellular signaling.
Murine Model of Cardiac Hypertrophy (Transverse Aortic Constriction)
This model is widely used to induce pressure overload-induced cardiac hypertrophy and heart failure, mimicking conditions seen in human cardiovascular disease.
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Surgical Procedure:
-
The mouse is intubated and ventilated.
-
A thoracotomy is performed to expose the aortic arch.
-
A 7-0 silk suture is passed around the transverse aorta between the innominate and left common carotid arteries.
-
A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
The needle is then withdrawn, creating a constriction of a defined diameter.
-
The chest is closed in layers.
-
-
Sham Operation: The same procedure is followed, but the suture is not tied.
-
This compound Administration: this compound is typically mixed into the chow at a specified dose (e.g., 225 mg/kg of chow) and provided ad libitum for the duration of the study (e.g., 10 weeks).[6]
-
Post-operative Care: Analgesics are administered post-surgery, and animals are monitored for recovery.
Western Blot Analysis of Cardiac Tissue
This technique is used to detect and quantify the expression levels of specific proteins and their phosphorylation status.
-
Tissue Homogenization:
-
Frozen heart tissue is pulverized in liquid nitrogen.
-
The powdered tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
The homogenate is centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
The supernatant containing the protein lysate is collected.
-
-
Protein Quantification: The protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, heated, and loaded onto an SDS-polyacrylamide gel.
-
Proteins are separated by size via electrophoresis.
-
The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-AMPKα, anti-mTOR) overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Cardiac Metabolomics via LC-MS
This powerful technique allows for the comprehensive analysis of small molecule metabolites in cardiac tissue, providing a snapshot of the metabolic state.
-
Sample Preparation:
-
Frozen heart tissue is weighed and homogenized in a cold solvent mixture (e.g., methanol:acetonitrile:water) to quench metabolic activity and extract metabolites.
-
The homogenate is centrifuged to precipitate proteins and other macromolecules.
-
The supernatant containing the metabolites is collected and dried.
-
-
LC-MS Analysis:
-
The dried metabolite extract is reconstituted in an appropriate solvent.
-
The sample is injected into a liquid chromatography (LC) system coupled to a mass spectrometer (MS).
-
Metabolites are separated by the LC column based on their physicochemical properties (e.g., polarity).
-
The separated metabolites are ionized and detected by the mass spectrometer, which measures their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
The raw LC-MS data is processed to identify and quantify individual metabolites.
-
Metabolite identification is achieved by comparing their m/z values and retention times to a library of known standards.
-
Statistical analysis is performed to identify metabolites that are significantly altered by this compound treatment.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cellular signaling pathways in a preclinical model.
Caption: A typical experimental workflow for studying this compound's effects.
Conclusion
This compound exerts a profound influence on cellular signaling, extending far beyond its primary role in glucose transport. By activating AMPK and inhibiting mTOR, it promotes a cardioprotective metabolic state. Furthermore, its modulation of NF-κB and Nrf2 pathways suggests significant anti-inflammatory and antioxidant properties. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel interventions targeting these critical cellular pathways. A deeper understanding of these mechanisms will be crucial for optimizing the clinical application of this compound and for the development of next-generation therapies for cardiovascular and renal diseases.
References
- 1. Empagliflozin-Enhanced Antioxidant Defense Attenuates Lipotoxicity and Protects Hepatocytes by Promoting FoxO3a- and Nrf2-Mediated Nuclear Translocation via the CAMKK2/AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DIA Proteomics Unveils EMPA's Mechanisms in Heart Failure Regulation - MetwareBio [metwarebio.com]
- 6. Effect of this compound on left ventricular function in type 2 diabetes and pre-heart failure: the Ertu-GLS randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages [mdpi.com]
- 11. Research advances in the anti-inflammatory effects of SGLT inhibitors in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Empagliflozin Reduces Interleukin-6 Levels in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Ertugliflozin in In Vitro Glucose Uptake Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By targeting SGLT2, this compound effectively reduces blood glucose levels, making it a valuable therapeutic agent in the management of type 2 diabetes mellitus.[3] Understanding the in vitro effects of this compound on glucose transport is crucial for elucidating its mechanism of action and for the development of novel anti-diabetic therapies.
These application notes provide detailed protocols for performing in vitro glucose uptake assays using this compound in relevant cell lines. The methodologies described are suitable for screening and characterizing the effects of this compound and other SGLT2 inhibitors on cellular glucose transport.
Quantitative Data Summary
The following tables summarize the key in vitro inhibitory concentrations of this compound.
| Target | Organism | Assay Type | IC50 |
| hSGLT2 | Human | Cell-free | 0.877 nM[1][2] |
| hSGLT1 | Human | Cell-free | 1960 nM[1][2] |
Table 1: In vitro inhibitory activity of this compound against human SGLT1 and SGLT2 transporters.
| Cell Line | Assay Type | Tracer | IC50 |
| HUVEC | Glucose Uptake | 14C-Deoxyglucose | 85 µM[4] |
Table 2: In vitro inhibition of glucose uptake by this compound in Human Umbilical Vein Endothelial Cells (HUVECs).
| Parameter | Value | Condition |
| Cmax | 1 µM (436 ng/mL)[4] | Daily therapeutic dose of 15 mg at steady state[4] |
Table 3: Maximal plasma concentration (Cmax) of this compound.
Signaling Pathways and Experimental Workflow
The primary mechanism of this compound is the direct inhibition of SGLT2. However, in metabolically active tissues like adipose and muscle, glucose uptake is primarily mediated by the GLUT4 transporter, which translocates to the plasma membrane in response to insulin signaling. While SGLT2 inhibitors are not expected to directly interfere with this pathway, their systemic effects on glucose homeostasis can indirectly influence insulin sensitivity and signaling.
The following diagram illustrates a general workflow for an in vitro glucose uptake assay to evaluate the effect of this compound.
Experimental Protocols
Two common methods for measuring glucose uptake are presented: a radiometric assay using ³H-2-deoxyglucose and a fluorescent assay using 2-NBDG.
Protocol 1: Radiometric Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol is adapted from standard procedures for measuring glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (in 12-well plates)
-
This compound
-
Insulin (100 nM)
-
Krebs-Ringer-HEPES (KRH) buffer
-
³H-2-deoxyglucose
-
Cytochalasin B (as a negative control)
-
Phloridzin (as a general SGLT/GLUT inhibitor control)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate into mature adipocytes using a standard protocol (e.g., using IBMX, dexamethasone, and insulin).
-
Serum Starvation: Two to four hours before the assay, wash the differentiated adipocytes twice with serum-free DMEM and incubate in the same medium.
-
Pre-incubation with Inhibitors: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 100 µM) in KRH buffer for 30-60 minutes at 37°C. Include wells with vehicle control, cytochalasin B, and phloridzin.
-
Insulin Stimulation (Optional): To assess the effect on insulin-stimulated glucose uptake, add 100 nM insulin to the designated wells for the last 20-30 minutes of the pre-incubation period.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing ³H-2-deoxyglucose (final concentration ~0.1 µCi/mL) and unlabeled 2-deoxyglucose. Incubate for 5-10 minutes at 37°C.
-
Termination of Uptake: Stop the assay by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of glucose uptake and calculate the percentage of inhibition by this compound compared to the vehicle control.
Protocol 2: Fluorescent Glucose Uptake Assay in L6 Myotubes
This protocol utilizes the fluorescent glucose analog 2-NBDG to measure glucose uptake in L6 myotubes.
Materials:
-
Differentiated L6 myotubes (in 96-well black, clear-bottom plates)
-
This compound
-
Insulin (100 nM)
-
Krebs-Ringer-HEPES (KRH) buffer or PBS
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture L6 myoblasts to confluence and differentiate into myotubes by reducing the serum concentration in the culture medium.
-
Serum Starvation: Before the assay, starve the myotubes in serum-free medium for 2-4 hours.
-
Pre-incubation with this compound: Wash the cells with KRH buffer or PBS. Pre-incubate with different concentrations of this compound for 30-60 minutes at 37°C.
-
Insulin Stimulation (Optional): Add 100 nM insulin to the appropriate wells for the final 20-30 minutes of pre-incubation.
-
Glucose Uptake: Add 2-NBDG (final concentration 50-100 µM) to each well and incubate for 30-60 minutes at 37°C.
-
Termination and Washing: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Quantify the fluorescence intensity and calculate the effect of this compound on glucose uptake.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the in vitro effects of this compound on glucose uptake. These assays are essential tools for characterizing the pharmacological profile of SGLT2 inhibitors and for exploring their potential mechanisms of action beyond renal glucose transport. The selection of the cell line and assay method should be guided by the specific research question and the available laboratory resources.
References
- 1. jabonline.in [jabonline.in]
- 2. Effects of SGLT2 inhibition on lipid transport in adipose tissue in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ertugliflozin in Diabetic Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2][3] By blocking SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1][4] This mechanism of action makes it an effective therapeutic agent for type 2 diabetes mellitus.[2][4] Beyond its glycemic control, this compound has demonstrated beneficial effects on body weight, blood pressure, and renal and cardiovascular outcomes in clinical settings.[5][6][7] Preclinical studies in diabetic mouse models are crucial for elucidating the underlying mechanisms of these effects and for exploring further therapeutic potential. These application notes provide detailed protocols for inducing diabetes in mice and administering this compound, along with methods for assessing its efficacy.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism is the inhibition of SGLT2 in the proximal convoluted tubules of the kidneys.[3][8] This leads to a reduction in the renal threshold for glucose, resulting in increased urinary glucose excretion.[1][9] This primary action triggers a cascade of downstream effects that contribute to its therapeutic benefits.
Several signaling pathways are modulated by this compound treatment:
-
AMPK/SIRT1 Pathway: SGLT2 inhibitors have been shown to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[10] This activation can lead to improved mitochondrial function and a reduction in cellular stress.[10]
-
mTOR Signaling: this compound has been observed to reduce cardiac mTOR signaling.[11] Sustained mTOR activation is associated with pathological cardiac hypertrophy and endoplasmic reticulum (ER) stress. By attenuating this pathway, this compound may protect against adverse cardiac remodeling.[11]
-
HIF-1α Pathway: Some studies suggest that SGLT2 inhibitors can modulate the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway, which may play a role in the renal protective effects of these drugs.[12][13]
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound via SGLT2 inhibition.
Caption: Downstream signaling pathways modulated by this compound.
Experimental Protocols
Induction of Type 2 Diabetes in Mice
A common method to induce a diabetic phenotype that mimics human type 2 diabetes is through a high-fat, high-sucrose (HFHS) diet.
Materials:
-
Male C57BL/6J mice (or other appropriate strain, e.g., db/db mice)
-
Standard chow diet (Control Diet - CD)
-
High-Fat, High-Sucrose (HFHS) diet (e.g., 58% kcal from fat, 28% kcal from sucrose)
-
Animal caging and husbandry supplies
-
Glucometer and test strips
-
Insulin assay kit (ELISA)
Procedure:
-
Acclimate mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and a diabetic induction group receiving an HFHS diet.
-
Provide the respective diets and water ad libitum for a period of 4 to 6 months to induce the diabetic phenotype.[14]
-
Monitor body weight and food consumption weekly.
-
After the dietary induction period, confirm the diabetic phenotype by measuring fasting blood glucose, fasting insulin, and calculating the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR).[15] Mice with significantly elevated levels compared to the control group are considered diabetic.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile water)
-
Diet formulation supplies (if administering in feed)
-
Oral gavage needles
Procedure:
This compound can be administered through medicated feed or via oral gavage.
-
Medicated Feed (Chronic Studies):
-
Incorporate this compound into the powdered diet at a specified dose. A commonly used dose is 0.5 mg/g of diet.[16]
-
Provide the medicated diet to the treatment group of diabetic mice. The control diabetic group should receive the same diet without the drug.
-
Continue treatment for the desired study duration (e.g., 4 weeks to 4 months).[14][16]
-
-
Oral Gavage (Acute or Sub-chronic Studies):
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Administer the this compound suspension or vehicle to the respective groups of mice via oral gavage once daily.
-
Ensure the volume administered is appropriate for the mouse's body weight.
-
Assessment of Efficacy
a. Glycemic Control:
-
Fasting Blood Glucose: Measure blood glucose from tail vein blood after a 6-hour fast using a glucometer at regular intervals throughout the study.
-
Glycated Hemoglobin (HbA1c): At the end of the study, collect whole blood for HbA1c analysis to assess long-term glycemic control.
-
Insulin Levels: Measure fasting plasma insulin levels using an ELISA kit.
-
HOMA-IR: Calculate HOMA-IR as an index of insulin resistance: (Fasting Glucose (mg/dL) x Fasting Insulin (µU/mL)) / 405.
b. Body Weight and Composition:
-
Monitor and record the body weight of each mouse weekly.
-
At the end of the study, body composition (fat mass and lean mass) can be assessed using techniques like DEXA or MRI.
c. Renal Function:
-
Urinary Glucose Excretion: House mice in metabolic cages to collect 24-hour urine samples and measure urinary glucose concentration.
-
Albuminuria: Measure the urine albumin-to-creatinine ratio (UACR) to assess kidney damage.
-
Glomerular Filtration Rate (GFR): While challenging in mice, GFR can be estimated through methods like creatinine clearance.
d. Cardiac Function:
-
Echocardiography: Perform transthoracic echocardiography to assess cardiac structure and function (e.g., left ventricular mass, ejection fraction).
-
Histology: At necropsy, collect heart tissue for histological analysis of hypertrophy and fibrosis.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound.
Data Presentation
The following tables summarize representative quantitative data from studies using this compound in diabetic mouse models.
Table 1: Effects of this compound on Glycemic Parameters in HFHS Diet-Induced Diabetic Mice
| Parameter | Control Diet (CD) | HFHS Diet | HFHS + this compound |
| HbA1c (%) | ~4.5 | ~6.0 | ~4.7 |
| Fasting Blood Glucose (mg/dL) | ~100 | ~150 | ~105 |
| Fasting Insulin (ng/mL) | ~0.5 | ~1.5 | ~0.6 |
| HOMA-IR | ~12 | ~55 | ~15 |
| Data are representative values compiled from studies such as Croteau et al.[15] |
Table 2: Effects of this compound on Body Weight and Renal Function
| Parameter | Control Diet (CD) | HFHS Diet | HFHS + this compound |
| Body Weight Gain (g) over 4 months | ~10 | ~25 | ~15 |
| Urine Albumin/Creatinine Ratio (UACR) | Normal | Elevated | Reduced |
| eGFR (ml/min/1.73m²) change over 104 weeks * | -2.0 | N/A | +0.1 (15mg) / -0.2 (5mg) |
| eGFR data is from human clinical trials as mouse model data is less standardized.[17][18] |
Expected Outcomes and Troubleshooting
-
Glycemic Control: this compound is expected to significantly reduce fasting blood glucose and HbA1c levels in diabetic mice, often normalizing them to levels seen in control animals.[15][16]
-
Body Weight: Treatment with this compound is anticipated to attenuate the weight gain induced by a high-fat diet.[16][19] This is primarily due to caloric loss through urinary glucose excretion.
-
Renal and Cardiac Protection: In models of diabetic nephropathy and cardiomyopathy, this compound may improve markers of kidney function (e.g., reduce albuminuria) and prevent adverse cardiac remodeling.[14][16][20]
Troubleshooting:
-
Variability in Diabetic Phenotype: The severity of diabetes induced by diet can vary. Ensure a consistent diet source and sufficient duration of feeding. It may be necessary to screen mice and only include those that meet specific glycemic criteria.
-
Drug Administration Issues: If administering via medicated feed, ensure homogenous mixing to provide a consistent dose. For oral gavage, proper technique is crucial to avoid stress and injury to the animals.
-
Unexpected Mortality: In some diabetic mouse models, particularly those with severe phenotypes, mortality can be a concern. Monitor animal health closely and consult with veterinary staff.
By following these detailed protocols and application notes, researchers can effectively utilize diabetic mouse models to investigate the multifaceted effects of this compound and other SGLT2 inhibitors, contributing to a deeper understanding of their therapeutic potential.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Overview of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Spotlight on this compound and its potential in the treatment of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on glucose control, body weight, blood pressure and bone density in type 2 diabetes mellitus inadequately controlled on metformin monotherapy (VERTIS MET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SGLT2 inhibitor this compound decreases elevated intracellular sodium, and improves energetics and contractile function in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Sodium‐Glucose Linked Transporter 2 Inhibition With this compound on Mitochondrial Function, Energetics, and Metabolic Gene Expression in the Presence and Absence of Diabetes Mellitus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of this compound on renal function over 104 weeks of treatment: a post hoc analysis of two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound preserves renal function in Type 2 diabetes with albuminuria - Medical Update Online [medicalupdateonline.com]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. This compound Shows Better Renal Outcomes in diabetes patients with atherosclerotic CVD [medicaldialogues.in]
Application Note: A Cell-Based Assay for High-Throughput Screening of Ertugliflozin and other SGLT2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ertugliflozin is an oral, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2][3][4][5][6][7][8] By blocking SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in adults with type 2 diabetes mellitus.[1][2][3][4][5][6][7][8] The development of robust and efficient screening methods is crucial for the discovery of new SGLT2 inhibitors and for characterizing their activity. This application note describes a detailed protocol for a cell-based assay designed for the high-throughput screening (HTS) of this compound and other potential SGLT2 inhibitors.
The assay utilizes a stable cell line recombinantly expressing human SGLT2 and a fluorescent glucose analog to measure glucose uptake. This non-radioactive method offers a safe and efficient platform for identifying and characterizing compounds that modulate SGLT2 activity.[9][10][11][12]
Signaling Pathway of this compound
Caption: Mechanism of this compound action on SGLT2 in the renal tubule.
Experimental Protocols
I. Generation of a Stable SGLT2-Expressing Cell Line
This protocol describes the generation of a Chinese Hamster Ovary (CHO) cell line that stably expresses human SGLT2. HEK293 cells are also a suitable alternative.[9][10]
Materials:
-
CHO-K1 cells
-
Human SGLT2 expression vector (e.g., pcDNA3.1-hSGLT2)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
Selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture CHO-K1 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: A day before transfection, seed the CHO-K1 cells in a 6-well plate to achieve 70-90% confluency on the day of transfection. Transfect the cells with the human SGLT2 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, replace the growth medium with a selection medium containing an appropriate concentration of G418.
-
Clonal Selection: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until distinct antibiotic-resistant colonies appear.
-
Expansion and Validation: Isolate individual colonies and expand them. Validate the expression of SGLT2 via RT-qPCR and Western blotting. Functional validation is performed using the glucose uptake assay described below.
II. SGLT2-Mediated Glucose Uptake Assay
This protocol details a non-radioactive, fluorescence-based assay to measure glucose uptake in the stable SGLT2-expressing cell line. The assay utilizes 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog.[9][10][11][12]
Materials:
-
SGLT2-expressing CHO cells
-
Wild-type CHO-K1 cells (as a negative control)
-
Assay Buffer (Krebs-Ringer-HEPES buffer: 130 mM NaCl, 5 mM KCl, 1.3 mM CaCl2, 1.3 mM MgSO4, 20 mM HEPES, pH 7.4)
-
2-NBDG
-
This compound (or other test compounds)
-
Phlorizin (a known non-selective SGLT inhibitor, as a positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the SGLT2-expressing CHO cells and wild-type CHO-K1 cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and culture overnight.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with warm Assay Buffer.
-
Compound Incubation: Add Assay Buffer containing various concentrations of this compound or other test compounds to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Phlorizin). Incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100 µM. Incubate for 1 hour at 37°C.
-
Termination and Measurement: Aspirate the 2-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence. Add 100 µL of PBS to each well.
-
Fluorescence Reading: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Experimental Workflow
Caption: Workflow for the cell-based SGLT2 inhibitor screening assay.
Data Presentation
The following tables present hypothetical but realistic data obtained from the SGLT2 glucose uptake assay.
Table 1: Inhibition of 2-NBDG Uptake by this compound in SGLT2-Expressing CHO Cells
| This compound Conc. (nM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 8542 | 421 | 0 |
| 0.1 | 7985 | 390 | 6.5 |
| 1 | 6543 | 310 | 23.4 |
| 10 | 4321 | 215 | 49.4 |
| 100 | 2156 | 105 | 74.8 |
| 1000 | 1234 | 60 | 85.5 |
| 10000 | 987 | 45 | 88.4 |
Table 2: IC50 Values of Known SGLT2 Inhibitors
| Compound | IC50 (nM) |
| This compound | 12.5 |
| Canagliflozin | 25.8 |
| Dapagliflozin | 15.2 |
| Phlorizin | 45.7 |
Table 3: Selectivity of this compound for SGLT2 over SGLT1
| Transporter | This compound IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| SGLT2 | 12.5 | \multirow{2}{*}{>2000-fold} |
| SGLT1 | >25,000 |
Conclusion
The described cell-based assay provides a robust, sensitive, and high-throughput compatible method for the screening and characterization of SGLT2 inhibitors like this compound. The use of a stable SGLT2-expressing cell line and a fluorescent glucose analog eliminates the need for radioactivity, enhancing safety and reducing costs. This assay can be a valuable tool in the discovery and development of novel therapeutics for type 2 diabetes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Overview of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. This compound for Diabetes Management: A Comprehensive Overview [mdforlives.com]
- 6. nbinno.com [nbinno.com]
- 7. ovid.com [ovid.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ertugliflozin Administration in Equine Metabolic Syndrome Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Equine Metabolic Syndrome (EMS) is an endocrine disorder characterized by insulin dysregulation (ID), obesity or regional adiposity, and an increased risk of hyperinsulinemia-associated laminitis (HAL).[1] Management strategies primarily focus on dietary control and exercise; however, pharmacological interventions are often necessary in refractory cases.[2] Sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used in human medicine to treat type 2 diabetes, have shown significant promise in managing hyperinsulinemia in equids.[3][4]
Ertugliflozin, an SGLT2 inhibitor, effectively reduces insulin levels and improves clinical signs of laminitis in horses and ponies with EMS.[5][6] This document provides detailed application notes and protocols for the administration of this compound in research and clinical settings, based on current studies.
Mechanism of Action
This compound selectively inhibits the SGLT2 protein located in the proximal renal tubules.[7][8] This protein is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[8] By blocking this transporter, this compound promotes the excretion of excess glucose in the urine (glucosuria).[7][9] This urinary glucose loss leads to a reduction in plasma glucose levels, which in turn decreases the stimulus for insulin secretion from the pancreas, helping to correct hyperinsulinemia.[4][9]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from a retrospective case series of 51 horses and ponies with hyperinsulinemia and laminitis treated with this compound (0.05 mg/kg once daily) for 30 days.[5][10][11]
Table 1: Effects of this compound on Insulin and Laminitis Score
| Parameter | Median Pre-Treatment | Median Post-Treatment (30 days) | p-value |
| Insulin Concentration (μu/ml) | >300 | 43 | < 0.001 |
| Modified Obel Laminitis Score (/12) | 10 | 1 | < 0.001 |
Table 2: Effects of this compound on Metabolic and Physical Parameters
| Parameter | Median Pre-Treatment | Median Post-Treatment (30 days) | p-value |
| Serum Triglycerides (mmol/L) | 0.6 | 1.4 | < 0.001 |
| Mean Body Weight (kg) | 307 | 285 | < 0.001 |
Experimental Protocols
Protocol 1: this compound Administration
This protocol is based on dosages used in published case series.[5][6][10]
Objective: To reduce circulating insulin concentrations and improve clinical signs of laminitis in equids with EMS.
Materials:
-
This compound (human formulation tablets or compounded paste)[12]
-
Calibrated scale for accurate body weight measurement
-
Dosing syringe (for paste formulation)
Procedure:
-
Dosage Calculation: Accurately determine the horse's body weight. The recommended dose of this compound is 0.05 mg/kg.[7][13]
-
Administration: Administer the calculated dose orally once daily.[13] It has been recommended to administer on an empty stomach.[2]
-
Tablets: Can be crushed and mixed with a small amount of low-sugar carrier.
-
Paste: Administer directly into the horse's mouth using a dosing syringe.
-
-
Duration: Treatment is typically administered for a minimum of 30 days, with duration adjusted based on clinical response and monitoring of insulin levels.[5][13]
-
Concurrent Management: this compound should be used as an adjunct to, not a replacement for, strict dietary management (low non-structural carbohydrate forage) and, where possible, exercise.[1][2]
References
- 1. madbarn.ca [madbarn.ca]
- 2. ker.com [ker.com]
- 3. A "modified Obel" method for the severity scoring of (endocrinopathic) equine laminitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. Equine Metabolic Syndrome (EMS) Testing | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 6. bova.vet [bova.vet]
- 7. This compound for Horses - Wedgewood Pharmacy [wedgewood.com]
- 8. researchgate.net [researchgate.net]
- 9. thehorse.com [thehorse.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 12. ECEIM consensus statement on equine metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] A “modified Obel” method for the severity scoring of (endocrinopathic) equine laminitis | Semantic Scholar [semanticscholar.org]
Application Note: Quantification of Ertugliflozin in Human Plasma Using a Validated RP-HPLC Method
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Ertugliflozin in human plasma. This compound is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] The described method is sensitive, specific, and accurate, making it suitable for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation extraction technique and a C18 stationary phase with UV detection. All experimental procedures and validation parameters are outlined to ensure reproducibility and compliance with regulatory guidelines.
Introduction
This compound is an oral hypoglycemic agent that effectively lowers blood glucose levels by inhibiting its reabsorption in the kidneys.[1] To support clinical and preclinical drug development, a reliable bioanalytical method for the quantification of this compound in biological matrices is essential.[4][5] This document provides a detailed protocol for an RP-HPLC method optimized for the determination of this compound in human plasma, offering a valuable tool for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS), e.g., this compound D5
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Ortho-phosphoric acid (OPA)
-
Ammonium acetate
-
Potassium dihydrogen phosphate
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
A summary of the instrumental and chromatographic conditions is provided in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and UV/PDA detector.[6] |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[6] |
| Mobile Phase | Methanol and 0.1% OPA in water (75:25 v/v).[6] |
| Flow Rate | 1.0 mL/min.[6][7][8][9] |
| Injection Volume | 20 µL.[6] |
| Column Temperature | 30°C.[6][7] |
| Detection Wavelength | 225 nm.[9] |
| Internal Standard (IS) | This compound D5.[10] |
Preparation of Solutions
3.1. Standard Stock Solutions
-
This compound Stock (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Internal Standard Stock (100 µg/mL): Prepare a 100 µg/mL stock solution of this compound D5 in methanol.
3.2. Working Standard Solutions Prepare working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.[10]
3.3. Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The developed method was validated according to the US FDA guidelines for bioanalytical method validation.[10]
| Validation Parameter | Results |
| Linearity | The calibration curve was linear over the concentration range of 1-500 ng/mL with a correlation coefficient (r²) > 0.99.[10] |
| Accuracy & Precision | Intra-day and inter-day precision (%RSD) were within ±15% for all QC levels, and accuracy (%RE) was within 85-115%. |
| Recovery | The mean extraction recovery of this compound from human plasma was determined to be >85%. |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL.[10] |
| Stability | This compound was found to be stable in plasma after short-term storage at room temperature, long-term storage at -80°C, and after three freeze-thaw cycles. |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plasma.
Conclusion
The RP-HPLC method described in this application note is a reliable and validated technique for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic conditions make it suitable for high-throughput analysis in a research or clinical setting. This method can be effectively implemented for pharmacokinetic and other related studies of this compound.
References
- 1. jptcp.com [jptcp.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. ajprd.com [ajprd.com]
- 5. Population Pharmacokinetic Model for this compound in Healthy Subjects and Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qtanalytics.in [qtanalytics.in]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Liquid chromatography-tandem mass spectrometry method for quantification of this compound in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Ertugliflozin Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2][3][4] Its application in in vitro studies is crucial for understanding its mechanism of action and exploring its therapeutic potential beyond glycemic control. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and accuracy in research settings.
Chemical Properties and Solubility
This compound is a crystalline solid with the molecular formula C22H25ClO7 and a molecular weight of 436.9 g/mol .[5] It is classified as a Biopharmaceutical Classification System (BCS) Class I drug, indicating high solubility and permeability.[6] For research purposes, it is typically supplied as a crystalline solid.[5]
The solubility of this compound in various solvents is a critical factor for the preparation of stock solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but has limited solubility in aqueous buffers.[5]
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL, 87 mg/mL (fresh DMSO) | [5][7] |
| Ethanol | 30 mg/mL | [5] |
| Dimethyl Formamide (DMF) | 30 mg/mL | [5] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder (purity ≥98%)[5]
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 436.9 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 436.9 g/mol x 1000 mg/g = 4.369 mg
-
-
-
Weighing:
-
Accurately weigh 4.369 mg of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube.
-
-
Dissolving:
-
Add 1 mL of anhydrous/fresh DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[7] The solid compound is stable for at least 4 years at -20°C.[5]
-
Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[5] To prepare working solutions in cell culture media, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[5] A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[5] It is not recommended to store aqueous solutions for more than one day.[5]
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
This compound's Mechanism of Action: SGLT2 Inhibition
This compound's primary mechanism of action is the selective inhibition of SGLT2 in the proximal tubules of the kidneys.[1][2][3][4] This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion.[1][2][3][4]
Caption: this compound inhibits SGLT2-mediated glucose reabsorption.
Quality Control and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous, and cell culture-grade solvents to avoid introducing contaminants that could affect cell viability and experimental outcomes.
-
Aliquoting: To maintain the stability of the stock solution, it is crucial to aliquot it into single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Final Solvent Concentration: When preparing working solutions by diluting the DMSO stock in cell culture media, ensure the final concentration of DMSO is low (typically <0.1% v/v) to prevent solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
-
Documentation: Maintain detailed records of stock solution preparation, including the lot number of this compound, date of preparation, concentration, and storage conditions.
By adhering to these protocols and best practices, researchers can ensure the consistent and effective use of this compound in their cell culture experiments, leading to reliable and reproducible scientific findings.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C22H25ClO7 | CID 44814423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Overview of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: In Vivo Imaging of Ertugliflozin Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. Understanding the tissue distribution and target engagement of this compound is crucial for optimizing its therapeutic efficacy and safety profile. In vivo imaging techniques offer a non-invasive approach to visualize and quantify the biodistribution of this compound in real-time, providing valuable insights into its pharmacokinetic and pharmacodynamic properties. These application notes provide an overview of potential in vivo imaging strategies and detailed protocols for assessing the tissue distribution of this compound. While specific studies on the in vivo imaging of radiolabeled this compound are not yet widely published, the following protocols are based on established methodologies for similar small molecules and SGLT2 inhibitors.
Key Imaging Modalities
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques suitable for quantitative in vivo biodistribution studies. These methods require the radiolabeling of the drug of interest, in this case, this compound, with a positron-emitting (e.g., Fluorine-18) or gamma-emitting (e.g., Technetium-99m) radionuclide, respectively.
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the inhibition of SGLT2 in the proximal tubules of the kidneys.[1] Beyond its effects on glucose reabsorption, evidence suggests that this compound can modulate intracellular signaling pathways, such as the mTOR pathway, which is involved in cell growth, proliferation, and metabolism.
References
Protocol for Studying Ertugliflozin's Effect on Pancreatic Beta-Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes mellitus (T2DM). Its primary mechanism of action is to reduce renal glucose reabsorption, thereby increasing urinary glucose excretion and lowering blood glucose levels. This action is independent of insulin secretion. While this compound does not directly target pancreatic beta-cells, emerging evidence for the SGLT2 inhibitor class suggests significant indirect beneficial effects on beta-cell health and function. The sustained reduction in hyperglycemia alleviates glucotoxicity, a key driver of beta-cell dysfunction and apoptosis in T2DM. This protocol outlines a series of experiments to comprehensively evaluate the effects of this compound on pancreatic beta-cell function, proliferation, and survival.
Mechanism of Action on Beta-Cells: An Indirect Effect
This compound's positive impact on pancreatic beta-cells is primarily a consequence of its systemic glucose-lowering effect. Chronic hyperglycemia leads to glucotoxicity, which impairs beta-cell function through increased oxidative and endoplasmic reticulum (ER) stress. By promoting glucosuria, this compound reduces the glucose load on beta-cells, thereby mitigating these cytotoxic effects. This leads to an improvement in beta-cell function, enhanced survival, and potentially, preservation of beta-cell mass. Studies on other SGLT2 inhibitors have demonstrated an increase in the expression of key beta-cell transcription factors, such as MafA and Pdx1, which are crucial for beta-cell identity and function.
Quantitative Data Summary
Clinical Data: this compound
The following table summarizes the effect of this compound on a key marker of beta-cell function from a pooled analysis of four phase 3 clinical studies.
| Parameter | Treatment Group | Mean Percent Change from Baseline (95% CI) | Reference |
| HOMA-%β (Fasting) | This compound (5 mg & 15 mg) | 14.7% (12.3, 17.1) | [1] |
| Placebo | -0.4% (-3.4, 2.5) | [1] |
Preclinical Data: SGLT2 Inhibitor Class Effects
Beta-Cell Proliferation
| SGLT2 Inhibitor | Animal Model | Proliferation Marker | Outcome | Reference |
| Luseogliflozin | db/db mice | BrdU | Significant increase in BrdU-positive beta-cells vs. control | [2] |
| Dapagliflozin | Diabetic Mice | Ki67 | Significant increase in Ki67+/Insulin+ cells vs. vehicle | [3] |
| Empagliflozin | STZ-induced T1DM mice | Ki67 | Significant enhancement of Ki67 expression co-stained with insulin | [4] |
Beta-Cell Apoptosis
| SGLT2 Inhibitor | Animal Model | Apoptosis Marker | Outcome | Reference |
| Luseogliflozin | db/db mice | TUNEL | 50.2% decrease in TUNEL-positive beta-cells vs. control (not statistically significant) | [2] |
| Dapagliflozin | Diabetic Mice | Caspase 3 | Significant reduction in Caspase 3+/Insulin+ and Caspase 3+/Glucagon+ cells | [3] |
| Empagliflozin | STZ-induced T1DM mice | TUNEL | Significant reduction in TUNEL-positive beta-cells vs. vehicle | [4] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on pancreatic beta-cells in a preclinical setting, for example, using a diabetic mouse model such as the db/db mouse.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional capacity of isolated pancreatic islets to secrete insulin in response to glucose.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
Low glucose KRBH (e.g., 2.8 mM glucose).
-
High glucose KRBH (e.g., 16.7 mM glucose).
-
This compound stock solution.
-
Isolated pancreatic islets.
-
35mm culture dishes and Eppendorf tubes.
-
Incubator (37°C, 5% CO2).
-
Centrifuge.
-
Insulin ELISA kit.
Procedure:
-
Islet Pre-incubation:
-
Culture isolated islets overnight.
-
Pick islets of similar size and place them in a 35mm dish.
-
Pre-incubate the islets in 2 mL of low glucose KRBH for 1 hour at 37°C.
-
-
Basal Insulin Secretion:
-
Transfer a defined number of islets (e.g., 15) into Eppendorf tubes in triplicate for each condition.
-
Add 500 µL of low glucose KRBH to each tube.
-
Incubate for 1 hour at 37°C with tube lids open.
-
Collect the supernatant for basal insulin measurement.
-
-
Stimulated Insulin Secretion:
-
To the same islets, add 500 µL of high glucose KRBH.
-
Incubate for 1 hour at 37°C with tube lids open.
-
Collect the supernatant for stimulated insulin measurement.
-
-
Insulin Quantification:
-
Measure insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the stimulation index (Insulin at high glucose / Insulin at low glucose).
-
Compare the stimulation indices between islets from this compound-treated and vehicle-treated animals.
-
Measurement of Intracellular ATP Levels
This assay determines the cellular energy status, which is critical for insulin secretion.
Materials:
-
ATP Assay Kit (luciferase-based).
-
Isolated pancreatic islets.
-
White opaque 96-well plates.
-
Luminometer.
Procedure:
-
Sample Preparation:
-
Culture isolated islets under desired conditions (with or without this compound).
-
Transfer a defined number of islets into the wells of a white opaque 96-well plate.
-
-
ATP Measurement:
-
Follow the protocol of a commercial ATP assay kit. Typically, this involves adding a single reagent that lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using the provided ATP standard.
-
Calculate the ATP concentration in the islet samples and normalize to the number of islets or protein content.
-
Compare ATP levels between this compound-treated and control groups.
-
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Paraffin-embedded pancreatic tissue sections.
-
TUNEL assay kit.
-
Primary antibody against insulin.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate the pancreatic tissue sections.
-
Perform antigen retrieval as required by the TUNEL kit protocol.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves permeabilization of the tissue, followed by incubation with the TdT reaction mixture.
-
-
Immunofluorescent Co-staining:
-
After the TUNEL reaction, block the sections and incubate with a primary antibody against insulin to identify beta-cells.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Image the sections using a fluorescence microscope.
-
Quantify the number of TUNEL-positive nuclei within the insulin-positive cells.
-
Express the data as the percentage of apoptotic beta-cells.
-
Compare the apoptosis rates between the this compound-treated and control groups.
-
Immunofluorescent Staining for Proliferation (Ki67) and Key Transcription Factors (MafA, Pdx1)
This method is used to visualize and quantify the expression of proteins indicative of cell proliferation and beta-cell identity.
Materials:
-
Paraffin-embedded pancreatic tissue sections.
-
Primary antibodies: anti-Ki67, anti-MafA, anti-Pdx1, anti-insulin.
-
Fluorescently labeled secondary antibodies.
-
DAPI.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation:
-
Deparaffinize, rehydrate, and perform antigen retrieval on the tissue sections.
-
-
Immunostaining:
-
Block the sections to prevent non-specific antibody binding.
-
Incubate with a cocktail of primary antibodies (e.g., anti-Ki67 and anti-insulin; or anti-MafA/Pdx1 and anti-insulin).
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
For proliferation, quantify the percentage of Ki67-positive nuclei within insulin-positive cells.
-
For transcription factors, quantify the nuclear localization and intensity of MafA and Pdx1 staining within insulin-positive cells.
-
Compare the results between the this compound-treated and control groups.
-
RT-qPCR for Gene Expression Analysis
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of genes involved in beta-cell function and identity.
Materials:
-
Isolated pancreatic islets.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., Ins1, Ins2, MafA, Pdx1, Glut2) and a housekeeping gene (e.g., Actb).
-
Real-time PCR system.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from isolated islets using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Set up the qPCR reactions with the cDNA, primers, and qPCR master mix.
-
Run the reactions on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the expression levels of target genes between the this compound-treated and control groups.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for elucidating the indirect, beneficial effects of this compound on pancreatic beta-cell pathophysiology. By combining functional assays with assessments of cell proliferation, apoptosis, and gene expression, researchers can gain valuable insights into the potential of this compound to preserve beta-cell mass and function in the context of type 2 diabetes. The expected outcomes, based on the class effect of SGLT2 inhibitors, are an improvement in beta-cell function and a reduction in beta-cell apoptosis, ultimately contributing to better glycemic control.
References
- 1. The effects of this compound on β-cell function: Pooled analysis from four phase 3 randomized controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Sodium-Glucose Co-Transporter-2 Inhibitors on Pancreatic β-Cell Mass and Function [mdpi.com]
- 3. Inhibition of SGLT2 Preserves Function and Promotes Proliferation of Human Islets Cells In Vivo in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Ertugliflozin in Cardiovascular Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2] While initially developed as a therapeutic agent for type 2 diabetes mellitus, a growing body of evidence from preclinical and clinical studies has highlighted its significant cardiovascular protective effects.[3][4][5] These benefits appear to extend beyond glycemic control, suggesting direct and indirect effects on the cardiovascular system.[5] This document provides detailed application notes and experimental protocols for the use of this compound in various cardiovascular research models, aimed at elucidating its mechanisms of action and evaluating its therapeutic potential.
Application Notes
This compound has been investigated in a range of cardiovascular research models, from in vivo animal studies of cardiac hypertrophy and heart failure to clinical trials in patients with type 2 diabetes and established cardiovascular disease. The choice of model depends on the specific research question being addressed.
In Vivo Models:
-
Cardiac Hypertrophy and Heart Failure (Transverse Aortic Constriction - TAC): The TAC model in mice induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure, mimicking the pathophysiology of hypertension-induced heart disease.[6] this compound has been shown to attenuate cardiac fibrosis and hypertrophy in this model, suggesting its potential to prevent or reverse pathological cardiac remodeling.[6] The proposed mechanisms include modulation of cardiac substrate metabolism, with a shift towards fatty acid and ketone body utilization, and a reduction in cardiac insulin signaling.[6]
-
Myocardial Ischemia/Reperfusion (I/R) Injury: This model, typically in rats, simulates the events of a myocardial infarction followed by revascularization. This compound has demonstrated cardioprotective effects in this setting, reducing infarct size.[7] The mechanism is thought to involve an increase in parasympathetic activity, as evidenced by increased vagal nerve firing rates.[7]
-
Diabetic Cardiomyopathy (High-Fat, High-Sucrose Diet): Rodent models fed a high-fat, high-sucrose diet develop features of diabetic cardiomyopathy, including diastolic dysfunction and impaired cardiac energetics.[8][9] this compound has been shown to improve contractile function and energetics in this model, associated with a reduction in elevated intracellular sodium levels.[8][9]
Clinical Research Models:
-
Patients with Type 2 Diabetes and Atherosclerotic Cardiovascular Disease (VERTIS CV Trial): This large-scale clinical trial provided crucial data on the cardiovascular safety and efficacy of this compound in a high-risk patient population.[10][11][12][13] While non-inferior to placebo for major adverse cardiovascular events, this compound significantly reduced the risk of hospitalization for heart failure.[10][11][12][13]
-
Patients with Type 2 Diabetes and Heart Failure: Mechanistic studies in this patient population have explored the effects of this compound on fluid volume, neurohormonal activation, and cardiac function.[14] These studies suggest that this compound promotes a state of euvolemia, which may contribute to its heart failure benefits.[14]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in various cardiovascular research models.
Table 1: Effects of this compound in a Mouse Model of Cardiac Hypertrophy (TAC)
| Parameter | Control (TAC) | This compound (TAC) | Fold Change/Percent Change | p-value | Reference |
| Mortality | 44% | 18% | -59% | <0.05 | [6] |
| Interstitial Cardiac Fibrosis | 5.76 ± 0.78% | 1.84 ± 0.58% | -68% | <0.01 | [6] |
| GLUT4 Expression | - | - | 0.38-fold change | 0.0005 | [6] |
| ULK1(Ser757) Phosphorylation | - | - | 0.59-fold change | 0.03 | [6] |
Table 2: Effects of this compound in a Rat Model of Myocardial I/R Injury
| Parameter | Control | This compound (5 mg/kg/day) | This compound (20 mg/kg/day) | p-value | Reference |
| Resting Heart Rate (bpm) | 346 ± 5 | 329 ± 5 | - | 0.020 | [7] |
| Vagal Neuron Firing Rate (Hz) | 3.1 ± 0.8 | 8.6 ± 1.8 | 9.7 ± 1.7 | 0.038, 0.006 | [7] |
Table 3: Effects of this compound in Clinical Trials (VERTIS CV)
| Outcome | Placebo | This compound | Hazard Ratio (95% CI) | p-value | Reference |
| Hospitalization for Heart Failure | 3.6% | 2.5% | 0.70 (0.54–0.90) | 0.006 | [10] |
| HHF in patients with prior HF | - | - | 0.63 (0.44–0.90) | - | [10] |
| HHF in patients with EF ≤45% | - | - | 0.48 (0.30–0.76) | - | [10] |
| Total HHF Events | - | - | Rate Ratio: 0.70 (0.56–0.87) | - | [10] |
| CV Death or HHF | 9.1% | 8.1% | 0.88 (0.75–1.03) | 0.11 | |
| Major Adverse Cardiovascular Events | 11.9% | 11.9% | 0.97 (0.85–1.11) | <0.001 for non-inferiority |
Table 4: Mechanistic Insights from a Clinical Study in Patients with T2D and Heart Failure
| Parameter | Placebo | This compound | Mean Difference | p-value | Reference |
| 24-h Urinary Sodium Excretion (mmol/day) at 1 week | - | - | 47.5 ± 22.1 | 0.032 | |
| 24-h Urinary Volume at 1 week | - | - | Increased | 0.009 | |
| Extracellular Fluid (L) at 12 weeks | - | - | -1.9 ± 0.8 | 0.01 | [14] |
| Estimated Plasma Volume (%) at 12 weeks | - | - | -11.9 ± 13.9 | 0.02 | [14] |
| Supine Mean Arterial Pressure (mmHg) at 12 weeks | - | - | -6.6 ± 2.7 | 0.02 | [14] |
Experimental Protocols
In Vivo Models
1. Mouse Model of Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)
-
Animal Model: 20-week-old C57Bl/6J mice.
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a small incision at the suprasternal notch.
-
Dissect the soft tissue to expose the aortic arch.
-
Pass a 6-0 silk suture under the aortic arch between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a 27-gauge needle placed adjacent to the aorta.
-
Quickly remove the needle to create a constriction of a defined diameter.
-
Close the incision.
-
Sham-operated animals undergo the same procedure without the ligation of the aorta.
-
-
This compound Administration:
-
Dose: 225 mg/kg in chow diet.
-
Duration: 10 weeks, starting from the day of surgery.
-
-
Assessment of Cardiovascular Phenotype:
-
Echocardiography: To measure left ventricular dimensions and function.
-
Hemodynamic Measurements: Using a Millar catheter to assess pressure-volume loops.
-
Histology: Staining of heart sections (e.g., with Picrosirius Red) to quantify interstitial fibrosis.
-
Molecular Analysis: Western blotting and qPCR to analyze signaling pathways (e.g., AKT, AMPK, mTOR) and gene expression (e.g., GLUT4).
-
2. Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury
-
Animal Model: Male Sprague-Dawley rats (150-175 g).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Intubate and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Ischemia: Maintain the occlusion for 40 minutes.
-
Reperfusion: Release the ligature to allow blood flow to resume for 2 hours.
-
-
This compound Administration:
-
Dose: 5 or 20 mg/kg per day in the diet.
-
Duration: 3-7 days prior to the I/R procedure.
-
-
Assessment of Cardioprotection:
-
Infarct Size Measurement: Stain heart slices with triphenyltetrazolium chloride (TTC) to delineate the viable and infarcted tissue.
-
Electrophysiology: Record vagal preganglionic neuron activity to assess parasympathetic tone.
-
3. Mouse Model of Diabetic Cardiomyopathy
-
Animal Model: Eight-week-old male C57BL/6J mice.
-
Diet-Induced Cardiomyopathy:
-
Diet: High-fat, high-sucrose (HFHS) diet (e.g., 58% kcal from fat, 26% kcal from sucrose).
-
Duration: Six months.
-
-
This compound Administration:
-
Dose: 0.5 mg/g of diet.
-
Duration: The last month of the six-month feeding period.
-
-
Assessment of Cardiac Function and Metabolism:
-
Echocardiography: To assess diastolic function.
-
Isolated Perfused Heart Studies: To measure contractile function and energetics using 31P NMR spectroscopy.
-
Metabolomics: To analyze cardiac metabolite profiles.
-
Biochemical Assays: To measure intracellular sodium concentration using 23Na NMR spectroscopy.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's effect on cardiac fibrosis and hypertrophy.
Caption: General experimental workflow for this compound studies.
Caption: this compound's proposed effect on ion homeostasis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 4. jove.com [jove.com]
- 5. Signaling Pathways and Potential Therapeutic Strategies in Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. research.monash.edu [research.monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Ertugliflozin's Impact on Mitochondrial Function In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes. Beyond its primary mechanism of promoting urinary glucose excretion, emerging evidence suggests that SGLT2 inhibitors may exert direct effects on cellular metabolism and mitochondrial function. Unlike some other members of the SGLT2 inhibitor class, such as canagliflozin, in vitro studies have shown that this compound does not significantly inhibit mitochondrial activity in human umbilical vein endothelial cells (HUVECs), even at supra-pharmacological concentrations.[1][2] However, in mouse models of diabetic cardiomyopathy, this compound has been demonstrated to prevent mitochondrial dysfunction, enhance ATP production, and reduce the generation of reactive oxygen species (ROS).[3][4] Furthermore, this compound treatment has been associated with the upregulation of genes involved in oxidative phosphorylation and the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of mitochondrial biogenesis and function.[5][6][7]
These application notes provide detailed protocols for in vitro assays to investigate the impact of this compound on key aspects of mitochondrial function. The methodologies described will enable researchers to assess mitochondrial respiration, cellular energy status, oxidative stress, and relevant signaling pathways.
Key Experimental Protocols
Measurement of Mitochondrial Respiration and Glycolysis
The Seahorse XFe96 Extracellular Flux Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis. The oxygen consumption rate (OCR) is a direct indicator of mitochondrial respiration, while the extracellular acidification rate (ECAR) is an indicator of glycolysis.
Protocol: Seahorse XF Cell Mito Stress Test
This protocol is adapted from established methods for assessing mitochondrial function.[8][9][10][11]
Materials:
-
Seahorse XFe96 Analyzer and consumables (culture plates, sensor cartridge)
-
Cell culture medium appropriate for the cell line being used
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Assay medium (e.g., Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine)
-
Cell line of interest (e.g., HUVECs, cardiomyocytes, renal tubular cells)
Procedure:
-
Cell Seeding: The day before the assay, seed cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density for the cell type. Allow cells to adhere and grow overnight.
-
This compound Treatment: On the day of the assay, treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Assay Medium Preparation: Prepare the assay medium and warm it to 37°C.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate.
-
Gently wash the cells twice with pre-warmed assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Loading the Sensor Cartridge: Load the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XFe96 Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the pre-programmed Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors and measurements after each injection.
-
-
Data Normalization: After the assay, normalize the OCR and ECAR data to the cell number or protein concentration in each well.
Data Analysis: The key parameters of mitochondrial function obtained from this assay include:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-linked Respiration: The decrease in OCR after the addition of Oligomycin, an ATP synthase inhibitor.
-
Maximal Respiration: The maximum OCR achieved after the addition of FCCP, an uncoupling agent.
-
Proton Leak: The remaining OCR after Oligomycin injection that is not coupled to ATP synthesis.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to an energetic demand.
-
Non-Mitochondrial Respiration: The OCR remaining after the addition of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).
Assessment of Cellular Energy Status (ADP/ATP Ratio)
The ratio of ADP to ATP is a sensitive indicator of the cell's energy state. A lower ADP/ATP ratio indicates a higher energy charge.
Protocol: Luminescence-Based ADP/ATP Ratio Assay
Materials:
-
Luminescence-based ADP/ATP ratio assay kit
-
Cell line of interest
-
This compound stock solution
-
White, opaque 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound or vehicle control as described in section 2.1.
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release ADP and ATP.
-
ATP Measurement:
-
Add the ATP detection reagent to the cell lysate. This reagent contains luciferase and its substrate, which produces light in the presence of ATP.
-
Measure the luminescence using a luminometer.
-
-
ADP Measurement:
-
In a separate reaction, convert ADP to ATP using the enzyme provided in the kit.
-
Add the ATP detection reagent and measure the total luminescence (representing the initial ATP plus the ATP converted from ADP).
-
-
Calculation: Calculate the ADP/ATP ratio based on the luminescence readings.
Measurement of Reactive Oxygen Species (ROS) Production
Increased mitochondrial activity can sometimes lead to the overproduction of ROS. Several fluorescent probes are available to measure cellular ROS levels.
Protocol: CM-H2DCFDA Assay for Cellular ROS
This protocol is based on established methods for ROS detection.[12][13][14][15]
Materials:
-
CM-H2DCFDA fluorescent probe
-
Cell line of interest
-
This compound stock solution
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound or vehicle control. A positive control for ROS induction (e.g., H2O2) should be included.
-
Probe Loading:
-
Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with CM-H2DCFDA by incubating them in a solution containing the probe for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~495 nm, emission ~529 nm). Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Mitochondrial Respiration Parameters
| Treatment Group | Basal OCR (pmol/min) | ATP-linked OCR (pmol/min) | Maximal OCR (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | ||||
| This compound (1 µM) | ||||
| This compound (10 µM) | ||||
| This compound (100 µM) |
Table 2: Effect of this compound on Cellular Energy Status and ROS Production
| Treatment Group | ADP/ATP Ratio | Cellular ROS (Fluorescence Intensity) |
| Vehicle Control | ||
| This compound (1 µM) | ||
| This compound (10 µM) | ||
| This compound (100 µM) | ||
| Positive Control (e.g., H2O2) | N/A |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for assessing this compound's impact on mitochondrial function.
This compound and AMPK Signaling Pathway
Caption: Potential signaling pathway of this compound's effect on mitochondria via AMPK.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Sodium‐Glucose Linked Transporter 2 Inhibition With this compound on Mitochondrial Function, Energetics, and Metabolic Gene Expression in the Presence and Absence of Diabetes Mellitus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
- 10. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Mitochondrial Respiration and Glycolysis in Ex Vivo Retinal Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperglycemia-Induced Reactive Oxygen Species Toxicity to Endothelial Cells Is Dependent on Paracrine Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mcgill.ca [mcgill.ca]
Application Notes and Protocols for the Use of Ertugliflozin in Non-Diabetic Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1] While initially developed for the treatment of type 2 diabetes mellitus, a growing body of preclinical evidence suggests that this compound exerts beneficial effects on cardiovascular and renal systems independent of its glucose-lowering action. These non-glycemic effects have sparked considerable interest in its therapeutic potential for a broader range of pathologies, including heart failure and chronic kidney disease, even in the absence of diabetes.
These application notes provide a comprehensive overview of the use of this compound in non-diabetic research models, summarizing key findings, detailing experimental protocols, and visualizing implicated signaling pathways.
Key Applications in Non-Diabetic Research
This compound has been investigated in various non-diabetic animal models to explore its effects on:
-
Cardiac Function and Metabolism: Particularly in the context of heart failure and cardiac hypertrophy, research has focused on its ability to improve cardiac energetics and contractile function.
-
Renal Protection: Studies are emerging that investigate the direct renal hemodynamic and protective effects of this compound in non-diabetic models of kidney injury.
-
Anti-inflammatory Effects: Preliminary research suggests that this compound may possess anti-inflammatory properties, a mechanism that could contribute to its organ-protective effects.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies utilizing this compound in non-diabetic animal models.
Table 1: Cardiac Effects of this compound in Non-Diabetic Rodent Models
| Parameter | Animal Model | This compound Dose | Key Findings | Reference |
| Contractile Reserve | C57BL/6J Mice (Control Diet) | 0.5 mg/g of diet for 4 months | ~25% increase in rate-pressure product (RPP) at high work demand compared to untreated controls.[2] | [2] |
| Systolic Function | C57BL/6J Mice (Control Diet) | 0.5 mg/g of diet for 4 months | Super-normalization of rate-pressure product (RPP) to 125% of control diet hearts at high work demand.[3][4] | [3][4] |
| Left Ventricular Function | C57BL/6J Mice (Transverse Aortic Constriction model) | 225 mg/kg chow diet for 10 weeks | Significant improvement in left ventricular systolic and diastolic function (dp/dtmax and dp/dtmin).[5] | [5] |
| Myocardial Fibrosis | C57BL/6J Mice (Transverse Aortic Constriction model) | 225 mg/kg chow diet for 10 weeks | Reduction in myocardial fibrosis.[5] | [5] |
Table 2: Renal Effects of this compound in Non-Diabetic Rodent Models
| Parameter | Animal Model | This compound Dose | Key Findings | Reference |
| Renal Hemodynamics | Sprague Dawley Rats (5/6 nephrectomy) | 0.9 mg/kg (single IP injection) | No significant change in renal blood flow or creatinine clearance.[6] | [6] |
| Urinary Glucose Excretion | Sprague Dawley Rats (Normal) | 0.9 mg/kg (single IP injection) | Significant increase in urinary glucose excretion from 0.003 to 0.81 mg/min.[6] | [6] |
| Urinary Sodium Excretion | Sprague Dawley Rats (Normal) | 0.9 mg/kg (single IP injection) | Significant increase in urinary sodium excretion from 0.07 to 0.76 µmol/min.[6] | [6] |
| Renal Injury Markers | Mice (Renal Ischemia-Reperfusion) | Not specified | Alleviated H/R-induced HK-2 cell damage.[3] | [3] |
Signaling Pathways
This compound's effects in non-diabetic models appear to be mediated, at least in part, by the modulation of key cellular signaling pathways involved in energy metabolism and cellular stress.
Cardiac Metabolic Reprogramming
In the non-diabetic heart, this compound promotes a shift in cardiac substrate metabolism, enhancing fatty acid and ketone body oxidation. This is associated with the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway.[3][5] This metabolic reprogramming is thought to improve cardiac energetics and function.
Caption: this compound's effect on cardiac metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the application of this compound in non-diabetic research models.
Animal Model of Pressure-Overload Cardiac Hypertrophy
This protocol describes the induction of cardiac hypertrophy in mice, a model used to study the effects of this compound on the heart under stress.
Workflow:
Caption: Experimental workflow for the TAC model.
Materials:
-
20-week-old C57BL/6J mice
-
This compound (225 mg/kg of chow diet)
-
Vehicle control chow
-
Surgical instruments for TAC surgery
-
Anesthesia (e.g., isoflurane)
-
Echocardiography system
-
Histology and Western blotting reagents
Procedure:
-
Animal Acclimatization: Acclimatize 20-week-old C57BL/6J mice to the housing conditions for at least one week before the experiment.
-
Randomization and Diet: Randomly assign mice to either the this compound group (receiving this compound-medicated chow) or the vehicle control group.
-
Transverse Aortic Constriction (TAC) Surgery:
-
Anesthetize the mice.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the aorta between the innominate and left common carotid arteries using a 7-0 silk suture tied around a 27-gauge needle.
-
Remove the needle to create a constriction.
-
Close the chest and allow the animal to recover.
-
-
Treatment: Continue the respective diets for 10 weeks post-surgery.
-
Functional and Molecular Analysis:
-
Perform serial echocardiography to assess cardiac function.
-
At the end of the treatment period, euthanize the animals and harvest the hearts.
-
Perform histological analysis (e.g., Masson's trichrome staining for fibrosis) and Western blotting for signaling proteins (e.g., AMPK, mTOR).[5]
-
Isolation of Cardiac Mitochondria from Mice
This protocol details the procedure for isolating cardiac mitochondria for functional assays.
Materials:
-
Mouse heart tissue
-
Isolation Buffer A (in mmol/L): 290 sucrose, 5 MOPS (pH 7.4), 2 EGTA, and 0.2% defatted albumin.
-
Isolation Buffer B (in mmol/L): 100 KCl, 5 MOPS (pH 7.4), 2 EGTA, and 0.2% defatted albumin with proteinase K (2 mg/g wet weight).
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge
Procedure:
-
Tissue Preparation: Euthanize the mouse and rapidly excise the heart. Mince the ventricular tissue in ice-cold Isolation Buffer A.[2]
-
Homogenization: Homogenize the minced tissue using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 750 x g for 5 minutes at 4°C.
-
Collect the supernatant for the isolation of subsarcolemmal mitochondria (SSM).
-
Resuspend the pellet in Isolation Buffer B and re-homogenize to release interfibrillar mitochondria (IFM).
-
Centrifuge the re-homogenized suspension at 750 x g for 5 minutes at 4°C.
-
Collect the supernatant containing the IFM.
-
-
Mitochondrial Pelleting: Centrifuge the SSM and IFM supernatants separately at 5000 x g for 5 minutes to pellet the mitochondria.
-
Washing and Resuspension: Wash the mitochondrial pellets with an appropriate buffer and resuspend for functional assays.
Assessment of Cardiac Energetics by 31P NMR Spectroscopy
This protocol provides an overview of using 31P NMR spectroscopy to measure high-energy phosphates in isolated beating hearts.[7]
Procedure Overview:
Caption: Procedure for 31P NMR spectroscopy of isolated hearts.
Procedure:
-
Heart Isolation and Perfusion: Isolate the mouse heart and cannulate the aorta for Langendorff perfusion with a Krebs-Henseleit buffer.
-
NMR Spectroscopy:
-
Place the perfused heart inside a 10 mm NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Acquire 31P NMR spectra to detect the signals from phosphocreatine (PCr), ATP, and inorganic phosphate (Pi).
-
-
Data Analysis: Quantify the relative levels of PCr and ATP to assess the energetic state of the heart under baseline and stressed conditions (e.g., high workload challenge).
Conclusion
The use of this compound in non-diabetic research models has revealed promising organ-protective effects, particularly on the heart, that are independent of its glucose-lowering mechanism. The presented data and protocols provide a valuable resource for researchers investigating the therapeutic potential of this compound beyond its current clinical indications. Further research, especially focusing on the detailed molecular mechanisms and long-term effects in non-diabetic kidney disease models, is warranted to fully elucidate its pleiotropic benefits.
References
- 1. Heart and Kidney Outcomes With this compound in People with Non-albuminuric Diabetic Kidney Disease: A post hoc Analysis from the Randomized VERTIS CV Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial eGFR Changes with this compound and Associations with Clinical Parameters: Analyses from the VERTIS CV Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Mitigates Renal Ischemia-Reperfusion Injury through the Downregulation of HIF-1α Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Responses of renal hemodynamics and tubular functions to acute sodium–glucose cotransporter 2 inhibitor administration in non-diabetic anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on renal function over 104 weeks of treatment: a post hoc analysis of two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Techniques in Ertugliflozin Impurity Profiling
Introduction
Ertugliflozin is an orally administered selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is used in the management of type 2 diabetes mellitus.[1][2] The manufacturing process of this compound and its storage can lead to the formation of impurities, which may include process-related substances and degradation products.[3] To ensure the safety, efficacy, and quality of the final drug product, it is imperative to have robust analytical methods for the identification, quantification, and control of these impurities.[3] This document provides detailed application notes and protocols for the impurity profiling of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. These methods are essential for routine quality control, stability testing, and regulatory compliance.[3][4]
Forced degradation studies are a critical component of impurity profiling, as they help to identify potential degradation products that may form under various stress conditions such as acid and alkali hydrolysis, oxidation, photolysis, and thermal stress.[5][6][7] this compound has been found to be susceptible to degradation under acidic and oxidative conditions, while it shows relative stability under alkaline, thermal, and photolytic stress.[6][7][8][9][10]
Experimental Workflow for this compound Impurity Profiling
The following diagram illustrates a typical workflow for the comprehensive impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used technique for the separation and quantification of this compound and its impurities.[1][4] Several validated stability-indicating RP-HPLC methods have been reported.[5][7][11]
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is designed for the separation of this compound from its potential degradation products.
-
Instrumentation: A gradient HPLC system with a UV-Visible detector.
-
Chromatographic Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[11]
-
Mobile Phase:
-
Column Temperature: Ambient.
-
Detection Wavelength: 220 nm.[11]
-
Injection Volume: 20 µL.
-
Diluent: A mixture of acetonitrile and water.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound bulk drug or an equivalent amount of powdered tablets in the diluent to achieve a similar concentration as the standard solution. Sonicate for 15 minutes to ensure complete dissolution and then dilute to the final volume.
-
Forced Degradation Samples: Subject the this compound sample to various stress conditions (e.g., 0.1N HCl at 80°C for 2 hours, 0.1N NaOH at 80°C for 2 hours, 3% H2O2 at room temperature for 24 hours, dry heat at 105°C for 24 hours, and UV light at 254 nm for 24 hours). Neutralize the acidic and basic solutions before injection.
Data Analysis:
-
The retention time for this compound is approximately 5.52 minutes under these conditions.[11]
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, robustness, and solution stability.[1][11] Linearity is typically observed in the concentration range of 5-25 µg/mL.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful hyphenated technique used for the identification and structural characterization of unknown impurities.[6][9][10] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry provides excellent resolution and sensitivity for detecting impurities at very low levels.[6]
Protocol 2: UPLC-MS Method for Identification of Degradation Products
This protocol is suitable for identifying degradation products formed during forced degradation studies.
-
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[6]
-
Chromatographic Column: Acquity BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
A gradient elution program should be optimized to achieve good separation of all degradation products.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.[6]
-
Sample Preparation:
Prepare forced degradation samples as described in Protocol 1. The concentration of the sample may need to be adjusted based on the sensitivity of the mass spectrometer.
Data Analysis:
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion of each impurity and its fragment ions.
-
This information, along with the retention time, is used to propose the structure of the impurities.[6] For novel impurities, further characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required for unambiguous structure confirmation.[6][9][10]
Quantitative Data Summary
The following tables summarize the chromatographic data for this compound and some of its reported impurities.
Table 1: HPLC Retention Times of this compound and its Impurities
| Compound | Retention Time (min) |
| This compound | 5.52[11] |
| Impurity I | 5.71[1][12] |
| Impurity II | 13.47[1][12] |
| Impurity III | 22.70[1][12] |
Table 2: Validation Parameters for a Typical RP-HPLC Method
| Parameter | Result |
| Linearity Range | 50-150 µg/mL[1][12] |
| Correlation Coefficient (r²) | 0.999[1][12] |
| Accuracy (% Recovery) | 98.4 - 100.2%[1][12] |
| Precision (%RSD) | < 2.0%[1] |
| Solution Stability | Stable for 48 hours at room temperature[1][12] |
Table 3: Known Process-Related and Degradation Impurities of this compound
| Impurity Name | Molecular Formula | Molecular Weight | Type |
| This compound | C₂₂H₂₅ClO₇ | 436.89 | API |
| This compound Dimer Impurity | C₄₄H₅₀Cl₂O₁₄ | 873.77 | Process-Related |
| This compound Ester Impurity | C₂₇H₃₀ClNO₉ | 547.99 | Process-Related |
| Deschloro this compound Impurity | C₂₂H₂₆O₇ | 402.44 | Process-Related |
| This compound Hydroxy Impurity | - | - | Degradation |
| Degradation Product 1 (Acid) | - | - | Degradation |
| Degradation Product 2 (Acid) | - | - | Degradation |
| Degradation Product 3 (Acid) | - | - | Degradation |
| Degradation Product 4 (Acid) | - | - | Degradation |
| Degradation Product 5 (Oxidative) | - | - | Degradation |
Note: Detailed structural information and mass-to-charge ratios for all degradation products require access to specialized databases and further experimental data which may not be fully available in the public domain. The listed impurities are based on available literature.[3][6][13]
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive impurity profiling of this compound. The combination of a validated stability-indicating HPLC method for quantification and a sensitive LC-MS method for identification is crucial for ensuring the quality and safety of this compound drug substance and product. Adherence to these protocols and proper validation in accordance with regulatory guidelines will enable researchers and drug development professionals to effectively monitor and control impurities throughout the product lifecycle.
References
- 1. jptcp.com [jptcp.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ajprd.com [ajprd.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification, isolation, and structural characterization of novel forced degradation products of this compound using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF this compound IN DOSAGE FORM | Neuroquantology [neuroquantology.com]
- 12. jptcp.com [jptcp.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Metabolomic Analysis of Ertugliflozin Treatment in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the metabolic effects of Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in preclinical animal models. This document includes quantitative data from key studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
This compound is an oral SGLT2 inhibitor approved for the treatment of type 2 diabetes mellitus.[1] Its mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[2] Beyond its glucose-lowering effects, preclinical studies in animal models have demonstrated that this compound elicits significant metabolic reprogramming, particularly within the heart, suggesting a potential mechanism for its observed cardiovascular benefits.[3][4] This document outlines the methodologies used to investigate these metabolic changes and presents the key quantitative findings.
Quantitative Data Summary
The following tables summarize the quantitative data from metabolomics and physiological analyses of this compound treatment in various animal models.
Table 1: Animal Model and this compound Treatment Regimen
| Parameter | Details | Reference |
| Animal Model | 20-week-old male C57BL/6J mice with transverse aortic constriction (TAC) induced cardiac hypertrophy | [3] |
| 8-week-old male C57BL/6J mice with high-fat, high-sucrose (HFHS) diet-induced diabetic cardiomyopathy | [5] | |
| Drug | This compound | [3][5] |
| Dosage | 225 mg/kg in chow diet | [3] |
| 0.5 mg/g of diet | [5] | |
| Duration of Treatment | 10 weeks | [3] |
| 4 weeks (administered during the last month of a 6-month diet) | [5] | |
| Control Groups | Sham-operated or vehicle-treated animals on the respective diets | [3][5] |
Table 2: Key Metabolic and Physiological Changes with this compound Treatment
| Parameter | Change Observed | Animal Model | Reference |
| Cardiac Metabolites | |||
| Fatty Acids | Increased abundance | TAC-induced hypertrophy mice | [3] |
| Tricarboxylic Acid (TCA) Cycle Metabolites | Increased abundance (specifically succinate was significantly induced) | TAC-induced hypertrophy mice | [3][6] |
| ATP | Increased abundance | TAC-induced hypertrophy mice | [3] |
| Phosphocreatine (PCr)/ATP ratio | Normalized in HFHS hearts | HFHS diet-induced diabetic cardiomyopathy mice | [5] |
| Cardiac Signaling | |||
| Insulin Signaling | Reduced | TAC-induced hypertrophy mice | [3] |
| AMP-activated protein kinase (AMPK) Signaling | Increased | TAC-induced hypertrophy mice | [3] |
| Mechanistic Target of Rapamycin (mTOR) Signaling | Reduced | TAC-induced hypertrophy mice | [3] |
| Physiological Parameters | |||
| Left Ventricular Function | Improved | TAC-induced hypertrophy mice | [3] |
| Myocardial Fibrosis | Reduced | TAC-induced hypertrophy mice | [3] |
| Glucose Tolerance | Improved | TAC-induced hypertrophy mice | [6] |
| Ketone Body Concentrations | Increased | TAC-induced hypertrophy mice | [6] |
| Myocardial Intracellular Sodium ([Na+]i) | Decreased to control levels | HFHS diet-induced diabetic cardiomyopathy mice | [5] |
Experimental Protocols
Animal Model of Cardiac Hypertrophy and this compound Treatment
This protocol describes the induction of cardiac hypertrophy in mice and subsequent treatment with this compound.
Materials:
-
20-week-old C57BL/6J mice
-
This compound
-
Chow diet
-
Surgical instruments for transverse aortic constriction (TAC)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induce cardiac hypertrophy in mice via transverse aortic constriction (TAC) surgery as previously described. Sham-operated animals will serve as controls.
-
Following surgery, randomize mice to receive either a standard chow diet or a chow diet containing this compound (225 mg/kg).
-
Maintain the treatment for 10 weeks.
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, euthanize the animals and harvest cardiac tissue for metabolomic and further molecular analysis. Snap-freeze tissue in liquid nitrogen and store at -80°C.
Targeted Metabolomics of Cardiac Tissue
This protocol provides a general workflow for the analysis of specific metabolites in cardiac tissue using mass spectrometry.
Materials:
-
Frozen cardiac tissue (~50 mg)
-
Methanol, water, and chloroform (LC-MS grade)
-
Internal standards
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Metabolite Extraction:
-
Weigh approximately 50 mg of frozen cardiac tissue.
-
Add ice-cold 80% methanol containing internal standards.
-
Homogenize the tissue using a mechanical homogenizer.
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Inject the extracted metabolites into an LC-MS system.
-
Separate metabolites using a suitable chromatography column (e.g., C18 for reverse-phase or a HILIC column for polar metabolites).
-
Detect and quantify metabolites using a mass spectrometer operating in a targeted mode (e.g., selected reaction monitoring, SRM).
-
-
Data Analysis:
-
Integrate peak areas for each targeted metabolite.
-
Normalize the data to the internal standard and tissue weight.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences between treatment groups.
-
Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps for analyzing the protein expression levels of key signaling molecules.
Materials:
-
Frozen cardiac tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-mTOR, anti-phospho-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen cardiac tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for metabolomics analysis of this compound in animal models.
Caption: this compound's impact on cardiac signaling pathways.
Conclusion
The metabolomic analysis of this compound treatment in animal models reveals a significant shift in cardiac energy metabolism. This compound promotes a switch towards the utilization of fatty acids and ketone bodies, increases ATP production, and modulates key signaling pathways such as AMPK and mTOR. These metabolic changes are associated with improved cardiac function and reduced pathology in models of heart disease. The protocols and data presented here provide a framework for further investigation into the metabolic effects of SGLT2 inhibitors and their potential therapeutic applications beyond glycemic control.
References
- 1. Examining the Impact of this compound on Cardiovascular Outcomes in Patients with Diabetes and Metabolic Syndrome: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. End‐to‐end application of model‐informed drug development for this compound, a novel sodium‐glucose cotransporter 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sodium-glucose co-transporter-2 inhibitor this compound modifies the signature of cardiac substrate metabolism and reduces cardiac mTOR signalling, endoplasmic reticulum stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SGLT2 inhibitor this compound decreases elevated intracellular sodium, and improves energetics and contractile function in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Troubleshooting & Optimization
Optimizing Ertugliflozin Concentration for Primary Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Ertugliflozin in primary cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily responsible for the reabsorption of glucose in the proximal tubules of the kidneys. By inhibiting SGLT2, this compound blocks this reabsorption, leading to the excretion of glucose in the urine.[1] In a cellular context, this inhibition can be leveraged to study glucose transport and its downstream effects in various primary cell types that may express SGLT2.
Q2: What is the in vitro potency of this compound?
A2: this compound has a half-maximal inhibitory concentration (IC50) of 0.877 nM for human SGLT2. It exhibits high selectivity for SGLT2 over SGLT1, with an IC50 for human SGLT1 of 1960 nM, representing a greater than 2000-fold selectivity.[2]
Q3: What is a good starting concentration for this compound in primary cell culture?
A3: Based on its high in vitro potency and concentrations used for other SGLT2 inhibitors in similar studies, a good starting point for this compound concentration in primary cell culture is in the low nanomolar to low micromolar range. We recommend performing a dose-response experiment starting from 1 nM to 1 µM to determine the optimal concentration for your specific primary cell type and experimental endpoint.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered this compound in high-quality, sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the known signaling pathways affected by this compound?
A5: Beyond its direct effect on glucose transport, this compound and other SGLT2 inhibitors have been shown to modulate several intracellular signaling pathways. These include the IGF1R/PI3K/Akt pathway , the mTOR signaling pathway , and the AMPK pathway . The specific effects can be cell-type dependent and are an active area of research.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Incorrect concentration: The concentration used may be too low to elicit a response in your specific primary cell type. 2. Low or absent SGLT2 expression: The primary cells you are using may not express SGLT2 or express it at very low levels. 3. Short incubation time: The duration of treatment may be insufficient to observe the desired effect. 4. Inactive compound: The this compound stock solution may have degraded. | 1. Perform a dose-response study with a wider concentration range (e.g., 0.1 nM to 10 µM). 2. Verify SGLT2 expression in your primary cells using techniques like qPCR or Western blotting. 3. Extend the incubation time, performing a time-course experiment (e.g., 24, 48, 72 hours). 4. Prepare a fresh stock solution of this compound. |
| High cell death or cytotoxicity | 1. This compound concentration is too high: High concentrations of any compound can lead to off-target effects and cytotoxicity. 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Cell sensitivity: Primary cells can be more sensitive to chemical treatments than immortalized cell lines. | 1. Lower the concentration of this compound. Refer to your dose-response curve to find a non-toxic, effective concentration. 2. Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to achieve this. 3. Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your main experiment to monitor cell health. |
| Inconsistent or variable results | 1. Inconsistent cell seeding density: Variations in the number of cells plated can lead to variability in the response to treatment. 2. Passage number of primary cells: Primary cells have a limited lifespan and their characteristics can change with increasing passage number. 3. Variability in this compound dilution: Inaccurate pipetting when preparing working solutions can lead to inconsistent concentrations. | 1. Ensure a consistent cell seeding density across all wells and experiments. 2. Use primary cells at a consistent and low passage number for all experiments. 3. Use calibrated pipettes and be meticulous when preparing serial dilutions. |
| Unexpected off-target effects | 1. Interaction with other transporters: While highly selective for SGLT2, at very high concentrations, there might be some interaction with other transporters. 2. Modulation of unknown signaling pathways: The full range of cellular effects of this compound is still under investigation. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. If you suspect off-target effects, consider using another SGLT2 inhibitor with a different chemical structure as a control. |
Quantitative Data Summary
The following table summarizes key in vitro data for this compound and provides a starting point for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (hSGLT2) | 0.877 nM | Human SGLT2 expressed in CHO cells | [2] |
| IC50 (hSGLT1) | 1960 nM | Human SGLT1 expressed in CHO cells | [2] |
| Selectivity (SGLT1/SGLT2) | >2000-fold | [2] | |
| Suggested Starting Concentration Range | 1 nM - 1 µM | Primary Cells | Extrapolated from potency and other SGLT2i studies |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific primary cell type and experimental setup.
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
This protocol outlines a method to determine the effective and non-toxic concentration range of this compound for your primary cells using a cell viability assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound powder
-
Sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Allow the cells to adhere and recover for 24 hours.
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Include a "no treatment" control with fresh medium only.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity and to identify the optimal non-toxic concentration range for your functional assays.
-
Protocol 2: Glucose Uptake Assay
This protocol measures the effect of this compound on glucose uptake in primary cells that express SGLT2.
Materials:
-
Primary cells expressing SGLT2
-
24-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phlorizin (a non-selective SGLT inhibitor, as a positive control)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed primary cells in 24-well plates and grow to confluence.
-
Pre-incubation:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells for 30 minutes at 37°C with KRH buffer containing the desired concentrations of this compound, a vehicle control, or a positive control (e.g., 100 µM Phlorizin).
-
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]glucose (to a final concentration of 1 µCi/mL) or 2-NBDG (to a final concentration of 100 µM) to each well.
-
Incubate for 10-30 minutes at 37°C. The optimal time should be determined empirically.
-
-
Termination of Uptake:
-
Aspirate the uptake solution and rapidly wash the cells three times with ice-cold KRH buffer to stop the glucose uptake.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
For fluorescent glucose, measure the fluorescence of the lysate using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the glucose uptake to the total protein content in each well.
-
Compare the glucose uptake in this compound-treated cells to the vehicle control to determine the inhibitory effect.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in primary cell culture.
Caption: Mechanism of this compound action on SGLT2.
Caption: General experimental workflow for using this compound.
Caption: A logical approach to troubleshooting common issues.
References
Troubleshooting Ertugliflozin assay interference from excipients
Welcome to the technical support center for troubleshooting Ertugliflozin assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to excipient interference during the analytical testing of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you may encounter during your experiments. Each question is followed by potential causes, detailed troubleshooting steps, and preventative measures.
Q1: Why am I observing extraneous peaks or a noisy baseline in my chromatogram?
Potential Cause: Interference from one or more excipients in the drug formulation, or impurities in the solvents. Common excipients in this compound formulations include lactose monohydrate, microcrystalline cellulose, crospovidone, and magnesium stearate.
Troubleshooting Steps:
-
Analyze a Placebo Sample: Prepare and analyze a placebo formulation (containing all excipients but no this compound). This will help you identify the retention times of any interfering peaks.
-
Solvent Blank Injection: Inject a sample of your mobile phase and diluent to rule out contamination from your solvents or system.
-
Review Sample Preparation: Ensure that the sample is fully dissolved and that insoluble excipients like microcrystalline cellulose are removed by centrifugation or filtration (using a 0.45 µm filter) before injection. Inadequate removal can lead to column clogging and baseline noise.
-
Check Excipient Solubility: Verify the solubility of all excipients in your chosen diluent. Poorly soluble excipients can precipitate in the sample vial or on the column.
Preventative Measures:
-
Always run a placebo blank during method development to identify potential interferences.
-
Filter all samples and mobile phases through appropriate syringe filters and solvent filters, respectively.
-
Use high-purity (HPLC-grade) solvents and reagents.
Q2: My this compound peak is showing significant tailing. What could be the cause?
Potential Cause: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, often exacerbated by certain excipients or inadequate mobile phase conditions.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The interaction of basic analytes with acidic silanol groups on the column packing is a common cause of tailing. Adjusting the pH of the mobile phase can help suppress these interactions. For this compound analysis, a mobile phase with a pH around 3.0-4.0 is often effective.[1]
-
Check for Column Contamination: Hydrophobic excipients like magnesium stearate can accumulate on the column, leading to peak tailing.
-
Column Wash: If you suspect contamination, wash the column with a strong solvent (e.g., isopropanol or a gradient of increasing organic solvent concentration).
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained excipients and particulate matter.
Experimental Protocol: Column Washing Procedure
| Step | Solvent A | Solvent B | Flow Rate (mL/min) | Duration (min) | Purpose |
| 1 | Water | Acetonitrile | 1.0 | 10 | Remove buffer salts |
| 2 | Isopropanol | - | 1.0 | 20 | Remove strongly retained hydrophobic compounds |
| 3 | Mobile Phase | Mobile Phase | 1.0 | 15 | Re-equilibrate the column |
Visualization: Troubleshooting Peak Tailing
Caption: A flowchart for troubleshooting peak tailing in HPLC analysis.
Q3: I'm seeing a broad peak at a late retention time. Could this be an excipient?
Potential Cause: Yes, this is a common issue caused by late-eluting, hydrophobic compounds. Magnesium stearate is a lubricant commonly used in tablet formulations and is known for its hydrophobicity. It can be retained on a C18 column and elute as a broad peak, especially during a gradient run.
Troubleshooting Steps:
-
Increase Organic Content in Mobile Phase: If using an isocratic method, you may need to increase the percentage of the organic solvent to elute the hydrophobic compound more quickly.
-
Implement a Gradient: A gradient elution starting with a lower organic concentration and ramping up to a high concentration can effectively wash off strongly retained compounds like magnesium stearate after your analyte of interest has eluted.
-
Sample Preparation Modification: Consider a liquid-liquid extraction or solid-phase extraction (SPE) step during sample preparation to remove highly hydrophobic excipients before injection.
Experimental Protocol: Gradient Elution for this compound with Wash Step
| Time (min) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
This is an example protocol and should be optimized for your specific application.
Q4: The retention time of my this compound peak is shifting between injections. What is the problem?
Potential Cause: Retention time shifts can be due to several factors, including changes in mobile phase composition, column temperature fluctuations, or column degradation. Excipients can contribute to the latter.
Troubleshooting Steps:
-
Check Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is properly degassed.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.
-
Evaluate Column Health: If retention times are consistently decreasing and peak shape is deteriorating, your column may be degrading. This can be accelerated by the build-up of excipients. Refer to the column washing protocol in Q2.
-
Ensure Proper Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Visualization: Factors Affecting Retention Time Stability
Caption: Key factors influencing the stability of HPLC retention times.
Summary of Common Excipients and Potential Interferences
| Excipient | Function in Formulation | Potential HPLC Interference | Recommended Action |
| Lactose Monohydrate | Filler/Diluent | Generally, does not interfere in reversed-phase HPLC as it is highly polar and elutes in the void volume. | Ensure complete dissolution during sample preparation. |
| Microcrystalline Cellulose | Binder/Disintegrant | Insoluble in common HPLC solvents. Can cause high backpressure and column blockage if not removed. | Centrifuge and filter sample extracts through a 0.45 µm filter prior to injection. |
| Crospovidone | Disintegrant | Can potentially interact with cationic drugs, though less likely to interfere chromatographically in reversed-phase. | Ensure proper sample workup and filtration. |
| Magnesium Stearate | Lubricant | Hydrophobic; can be strongly retained on C18 columns, leading to late elution, broad peaks, and potential carryover. | Use a gradient with a high organic wash step, or modify sample preparation to remove it. |
Key Experimental Protocols
Standard HPLC-UV Method for this compound
This is a general protocol and may require optimization.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.01M KH2PO4, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A common ratio is 70:30 (v/v).[3]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 30-35°C
Sample Preparation from Tablets
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of water and acetonitrile, similar to the mobile phase) to about 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Centrifuge a portion of the solution to pellet the insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Visualization: Sample Preparation Workflow
Caption: A typical workflow for preparing tablet samples for HPLC analysis.
References
Technical Support Center: Forced Degradation Studies of Ertugliflozin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Ertugliflozin under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under which stress conditions is this compound most likely to degrade?
A1: this compound is relatively stable under thermal, photolytic, neutral, and alkaline hydrolysis conditions.[1][2][3][4][5][6][7] However, significant degradation is observed under acidic and oxidative stress.[1][2][3][4][5][6][7] Some studies have also reported notable degradation under photolytic and oxidative conditions, while finding it stable in acidic, alkaline, and thermal conditions.[8] Another study observed extensive degradation in basic conditions and significant degradation in acidic and oxidative hydrolysis.[9]
Q2: How many degradation products of this compound have been identified?
A2: Under acidic hydrolysis, up to four degradation products (DP-1, DP-2, DP-3, & DP-4) have been identified.[2][3] In oxidative conditions, one major degradation product (DP-5) has been reported.[2][3] It is noteworthy that some of these degradation products are considered novel and have been structurally characterized using advanced analytical techniques.[2][3]
Q3: What are the recommended analytical techniques for separating and identifying this compound and its degradation products?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly used technique for the separation and quantification of this compound and its degradation products.[8][9][10][11] For structural elucidation and characterization of the degradation products, hyphenated techniques such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[1][2][3][12]
Q4: Are there any known degradation pathways for this compound?
A4: Yes, proposed degradation pathways for this compound under acidic and oxidative hydrolysis have been described.[7] Under acidic conditions, the degradation involves hydrolysis. In oxidative conditions, the degradation mechanism is also proposed.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under acidic or oxidative stress. | Insufficient stress conditions (concentration of stressor, temperature, or time). | 1. Increase the concentration of the acid (e.g., 1N HCl) or oxidizing agent (e.g., 30% H₂O₂).[1][4] 2. Increase the temperature (e.g., 60°C for acid hydrolysis).[1][4] 3. Extend the duration of the stress study (e.g., up to 48 hours).[4] |
| Poor separation of this compound and its degradation products. | Suboptimal HPLC method parameters. | 1. Adjust the mobile phase composition. A common mobile phase is a mixture of an acetate buffer and acetonitrile.[8] 2. Optimize the pH of the buffer. A pH of 4.0 has been used successfully.[8] 3. Evaluate different C18 columns.[8][10] 4. Adjust the flow rate. A flow rate of 0.7 mL/min to 1.0 mL/min is often used.[9][10][11] |
| Unexpected peaks in the chromatogram. | Contamination from reagents, solvents, or the sample matrix. | 1. Run a blank injection of the mobile phase and diluent to check for contamination. 2. Ensure high purity of all reagents and solvents used. 3. Properly filter all samples and mobile phases before injection. |
| Inconsistent retention times. | Fluctuations in temperature, mobile phase composition, or flow rate. | 1. Use a column oven to maintain a consistent temperature (e.g., 28°C or 37°C).[8][9] 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Check the HPLC pump for any leaks or pressure fluctuations. |
| Difficulty in identifying degradation products. | Low concentration of degradation products or lack of appropriate analytical techniques. | 1. Concentrate the stressed sample to increase the degradation product concentration. 2. Utilize more sensitive detection methods like mass spectrometry (MS) coupled with HPLC.[1][2][3] 3. For structural confirmation, isolate the degradation products using preparative HPLC and subject them to HRMS and NMR analysis.[1][2][3] |
Experimental Protocols
Forced Degradation Experimental Workflow
Caption: Experimental workflow for forced degradation studies of this compound.
Detailed Methodologies
1. Acid Degradation:
-
Procedure: To a solution of this compound, add 1N hydrochloric acid.[1] Reflux the mixture at 60°C for up to 48 hours.[4]
-
Post-Stress Treatment: Cool the solution to room temperature and neutralize it with an equivalent concentration of sodium hydroxide.[11] Dilute the sample to the desired concentration with the mobile phase before injection.[11]
2. Alkaline Degradation:
-
Procedure: To a solution of this compound, add 1N sodium hydroxide.[9] Keep the solution at room temperature.[13]
-
Post-Stress Treatment: Neutralize the solution with an equivalent concentration of hydrochloric acid.[8] Dilute the sample to the desired concentration with the mobile phase.
3. Oxidative Degradation:
-
Procedure: Treat the this compound solution with 30% hydrogen peroxide.[4] Stir the mixture at room temperature for up to 48 hours.[4]
-
Post-Stress Treatment: Dilute the sample to the desired concentration with the mobile phase.
4. Thermal Degradation:
-
Procedure: Expose the solid powder of this compound to a temperature of 105°C for 24 hours.[8]
-
Post-Stress Treatment: Dissolve the heat-treated sample in the mobile phase to achieve the desired concentration.
5. Photolytic Degradation:
-
Procedure: Spread a thin layer of this compound powder and expose it to UV light at 254 nm for 24 hours.[8]
-
Post-Stress Treatment: Dissolve the exposed sample in the mobile phase to the desired concentration.
Data Summary
Table 1: Summary of this compound Degradation under Different Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 60°C (reflux) | 4 hours | ~21.39% | [1] |
| Acid Hydrolysis | 1N HCl | 60°C | 48 hours | ~15-20% | [4] |
| Acid Hydrolysis | 0.1M HCl | 45°C | 2 hours | 23.37% | [11] |
| Alkaline Hydrolysis | 1N NaOH | - | - | Stable | [1][2] |
| Alkaline Hydrolysis | 0.1M NaOH | - | - | 37.27% | [11] |
| Oxidative | 30% H₂O₂ | Room Temp | 48 hours | ~15-20% | [4] |
| Oxidative | 3% H₂O₂ | - | - | 61.84% | [11] |
| Thermal | 105°C | 105°C | 24 hours | Stable | [8] |
| Photolytic | UV light (254 nm) | - | 24 hours | Notable Degradation | [8] |
Note: The extent of degradation can vary based on the precise experimental conditions.
Table 2: HPLC Method Parameters for this compound and its Degradation Products
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm) | HiQ Sil C-18 (150 x 4.6)mm, 5.0µm | Kromasil C-18 |
| Mobile Phase | Acetate buffer: Acetonitrile (60:40 v/v) | Methanol: Water (90:10 v/v) | 0.1% Formic acid in water: 0.1% Formic acid in ACN |
| pH | 4.0 (adjusted with o-Phosphoric acid) | - | - |
| Flow Rate | - | 0.7 mL/min | 1.0 mL/min |
| Detection Wavelength | 240 nm | 260 nm | 224 nm |
| Retention Time of this compound | 2.30 ± 0.04 min | 4.1 min | 7.52 min |
| Reference | [8] | [10] | [11] |
Logical Diagram for Troubleshooting HPLC Issues
Caption: Troubleshooting logic for common HPLC issues in degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. scielo.br [scielo.br]
- 10. rjptonline.org [rjptonline.org]
- 11. ijpsm.com [ijpsm.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of stability indicating RP-HPLC method for the estimation of this compound by forced degradation studies - ProQuest [proquest.com]
Technical Support Center: Minimizing Placebo Interference in Ertugliflozin HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address placebo interference during the HPLC analysis of Ertugliflozin.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to placebo interference in your this compound HPLC analysis.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| EI-001 | An unknown peak is co-eluting with the this compound peak in the sample chromatogram, but is absent in the standard solution chromatogram. | One or more placebo components (excipients) may have a similar retention time to this compound under the current chromatographic conditions. | 1. Confirm Interference: Prepare and inject a placebo sample (containing all excipients without the this compound API). If a peak appears at the same retention time as this compound, interference is confirmed. 2. Optimize Mobile Phase: a. Adjust the organic modifier (e.g., acetonitrile, methanol) percentage. A slight increase or decrease can alter the elution profile of both the API and the interfering excipient. b. Modify the pH of the aqueous phase. This compound's retention can be sensitive to pH changes, which may not affect the interfering excipient in the same way. 3. Modify Gradient Program: If using a gradient method, alter the slope of the gradient, especially around the elution time of this compound. A shallower gradient can improve resolution between closely eluting peaks. 4. Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 bonding) to exploit different separation mechanisms. |
| EI-002 | The this compound peak in the sample chromatogram exhibits tailing or fronting. | - Co-elution with a placebo peak on the tail or front of the main peak. - Interaction of this compound or excipients with active sites on the column. | 1. Verify Placebo Interference: As in EI-001, inject a placebo sample to check for peaks eluting close to the this compound peak. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to ensure it is in a single ionic state. 3. Use a High-Purity Column: Employ a high-purity silica column with end-capping to minimize silanol interactions. 4. Sample Diluent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. |
| EI-003 | Baseline noise or "ghost peaks" are observed in the sample chromatogram. | - Contamination from the placebo matrix. - Carryover from previous injections of placebo or sample. | 1. Implement a Column Wash Step: After each sample injection, include a high-organic wash step in your gradient to elute strongly retained placebo components. 2. Optimize Needle Wash: Use a strong solvent in the autosampler needle wash to prevent carryover. A wash solution containing a higher percentage of organic solvent than the mobile phase is often effective. 3. Filter Samples: Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter to remove particulate matter from the excipients that could contribute to baseline noise. |
Frequently Asked Questions (FAQs)
Q1: What are the common excipients in this compound tablets that might interfere with HPLC analysis?
A1: this compound tablets (Steglatro®) contain several inactive ingredients that could potentially interfere with HPLC analysis. These include:
-
Microcrystalline cellulose
-
Lactose monohydrate[1]
-
Sodium starch glycolate
-
Magnesium stearate
The film coating also contains:
It is crucial to prepare a placebo blend containing these excipients to assess potential interferences during method development and validation.[2]
Q2: How can I confirm that a peak in my sample chromatogram is from the placebo?
A2: The most direct way is to prepare a "placebo" sample. This involves accurately weighing and mixing all the excipients in the same proportion as they are in the final drug product, but without the active pharmaceutical ingredient (API), this compound.[3] This placebo sample is then prepared and injected into the HPLC system using the same method as your drug sample. If a peak appears at the same retention time as the peak of interest in your drug sample chromatogram, it confirms that the interference is from one or more of the excipients.
Q3: Can I just subtract the placebo peak area from my sample peak area?
A3: Subtracting the placebo peak area is generally not a recommended or compliant practice for quantitative analysis. The response of the interfering component may not be consistent across different batches of excipients or samples. The preferred approach is to develop a specific and stability-indicating method where the analyte peak is well-resolved from any placebo and degradation peaks.
Q4: What should I do if I cannot resolve the this compound peak from a placebo peak by modifying the mobile phase?
A4: If mobile phase optimization (adjusting organic content, pH, or buffer strength) is unsuccessful, consider the following:
-
Change the column: Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column). This will alter the selectivity of the separation.
-
Adjust the temperature: Changing the column temperature can affect the retention times of the analyte and interfering peaks differently, potentially leading to separation.
-
Modify the sample preparation: Investigate if a sample clean-up step, such as solid-phase extraction (SPE), can remove the interfering excipient before HPLC analysis.
Q5: Is it necessary to inject a placebo sample with every analytical run?
A5: During method validation, it is essential to demonstrate the specificity of the method by injecting a placebo. For routine analysis, if the method has been proven to be specific and no placebo peaks interfere with the analyte of interest, injecting a blank (mobile phase) is typically sufficient. However, for investigations into out-of-specification (OOS) results or when analyzing stability samples where new peaks may appear, injecting a placebo is highly recommended to rule out interference.[4]
Experimental Protocols
Protocol 1: Preparation of Placebo Sample
-
Accurately weigh each excipient (microcrystalline cellulose, lactose monohydrate, sodium starch glycolate, magnesium stearate, and the film coating components) in the same proportions as found in the this compound tablet formulation.
-
Thoroughly blend the excipients to ensure homogeneity.
-
Weigh an amount of the placebo blend equivalent to the weight of a single tablet.
-
Follow the same sample preparation procedure (e.g., dissolution in a specific diluent, sonication, filtration) as used for the active drug product samples.
Protocol 2: General Stability-Indicating HPLC Method for this compound
This is a representative method; optimization may be required to resolve placebo interference.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., 0.01M phosphate buffer pH 5.5) and an organic solvent (e.g., acetonitrile) in a ratio of 70:30 (v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient or controlled at 30°C |
| Injection Volume | 10 µL |
| Diluent | A mixture of water and methanol (e.g., 85:15 v/v).[3] |
Quantitative Data Summary
The following tables summarize typical quantitative data from various published HPLC methods for this compound. These can serve as a baseline for method development and troubleshooting.
Table 1: Chromatographic Parameters from Different Methods
| Method | Mobile Phase | Column | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) |
| Method A | Methanol: Water (90:10 v/v)[5] | HiQ Sil C-18 (150x4.6)mm, 5.0µm[5] | 0.7[5] | 260[5] | 4.1[5] |
| Method B | 0.01M KH2PO4 Buffer (pH 5.5): Acetonitrile (70:30 v/v)[3] | Kromasil C18 (25 cm x 0.46 cm) 5µ[3] | 1.0[3] | 220[3] | 5.52[3] |
| Method C | Acetate buffer (pH 4.0): Acetonitrile (60:40 v/v)[6] | C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm)[6] | Not Specified | 240[6] | 2.30[6] |
| Method D | Methanol: Phosphate Buffer (pH 3.6) (35:65%v/v)[7] | Symmetry ODS C18 (4.6×250mm, 5µm)[7] | 1.0[7] | 235[7] | 2.552[7] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor | Not more than 2.0[8] | < 1.5 |
| Theoretical Plates | Not less than 2000[8] | > 3000 |
| %RSD of Peak Area (n=5) | Not more than 2.0%[8] | < 1.0% |
Visualizations
Caption: Troubleshooting workflow for placebo interference.
Caption: General experimental workflow for HPLC analysis.
References
- 1. Steglatro (this compound Tablets for Oral Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. scielo.br [scielo.br]
- 3. jptcp.com [jptcp.com]
- 4. Placebo Intereference - Chromatography Forum [chromforum.org]
- 5. ec.europa.eu [ec.europa.eu]
- 6. medjpps.com [medjpps.com]
- 7. (PDF) Analytical Method Development by HPLC to Evaluate the Stress Degradation Stability Profile of this compound (2023) | Nimita Manocha [scispace.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Stability of Ertugliflozin in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ertugliflozin in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is the known solubility of this compound in common laboratory solvents?
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide, with a solubility of approximately 30 mg/mL in these solvents.[1] It is sparingly soluble in aqueous buffers.[1] For aqueous solutions, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[1] A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] It is not recommended to store aqueous solutions for more than one day.[1] this compound is also soluble in acetone and ethanol, slightly soluble in acetonitrile and ethyl acetate, and sparingly soluble in water.[2]
2. Under what conditions is this compound known to be unstable?
Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][3][4][5][6] Significant degradation has been observed in the presence of strong acids (like HCl), strong bases (like NaOH), and oxidizing agents (like H₂O₂).[2][3][4][5][6]
3. Is this compound stable to heat and light?
This compound has been found to be relatively stable under thermal and photolytic stress conditions.[2][3][4][6] One study showed no degradation under thermal and photolytic conditions, while another reported some degradation under photolytic stress.[3][4][5]
Troubleshooting Guide
Issue: Unexpected degradation of this compound in an acidic solvent system.
-
Possible Cause: this compound is known to be labile in acidic conditions. The rate of degradation can be influenced by the strength of the acid, temperature, and the duration of exposure.
-
Recommendation:
-
Neutralize the acidic solution with a suitable base (e.g., 0.1 M NaOH) to a pH of 7.0 to stop the degradation.[3]
-
If acidic conditions are necessary for your experiment, consider running the experiment at a lower temperature and for a shorter duration to minimize degradation.
-
Always analyze the sample as soon as possible after preparation.
-
Issue: Precipitation of this compound from an aqueous solution.
-
Possible Cause: this compound has low solubility in aqueous buffers.[1] Precipitation can occur if the concentration exceeds its solubility limit.
-
Recommendation:
-
To enhance solubility in aqueous buffers, first dissolve this compound in a small amount of a water-miscible organic solvent like ethanol before diluting with the aqueous buffer.[1]
-
For a 1:1 ethanol:PBS (pH 7.2) solution, do not exceed a concentration of 0.5 mg/mL.[1]
-
Avoid storing aqueous solutions for more than 24 hours.[1]
-
Issue: Inconsistent results in stability studies.
-
Possible Cause: Inconsistencies can arise from variations in experimental conditions such as temperature, light exposure, and the exact concentration of stressor agents. The purity of the solvents and reagents can also play a role.
-
Recommendation:
-
Ensure precise control over all experimental parameters. Use calibrated equipment for temperature and light exposure.
-
Prepare fresh solutions of stressors (e.g., HCl, NaOH, H₂O₂) for each experiment.
-
Use high-purity (e.g., HPLC grade) solvents and reagents.
-
Follow a detailed, standardized protocol for all stability experiments.
-
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of this compound under various stress conditions.
Table 1: Stability of this compound under Different Stress Conditions
| Stress Condition | Reagent/Solvent | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 45°C | 2 hours | 23.37% | [3] |
| Acid Hydrolysis | 1 M HCl | Room Temp | 24 hours | Significant | [5] |
| Acid Hydrolysis | 1 N HCl | 60°C | 48 hours | 15-20% | [2] |
| Alkali Hydrolysis | 0.1 M NaOH | Not specified | Not specified | 37.27% | [3] |
| Alkali Hydrolysis | 1 M NaOH | Room Temp | 24 hours | Significant | [5] |
| Oxidative | 3% H₂O₂ | Not specified | Not specified | 61.84% | [3] |
| Oxidative | 30% H₂O₂ | Room Temp | 48 hours | 15-20% | [2] |
| Photolytic | UV Light | Not specified | Not specified | Stable | [3][4][6] |
| Thermal | 45°C | 2 hours | Stable | [3][4] |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[5]
-
-
Acid Degradation:
-
To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 1 M HCl).[5]
-
Incubate the mixture at a specific temperature (e.g., room temperature or 60°C) for a defined period (e.g., 24 hours).[5]
-
After incubation, cool the solution to room temperature and neutralize it with a suitable base (e.g., 1 M NaOH).[3]
-
Dilute the final solution with the mobile phase to the desired concentration for analysis.[3]
-
-
Alkaline Degradation:
-
To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 1 M NaOH).[5]
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 24 hours).[5]
-
After incubation, cool the solution to room temperature and neutralize it with a suitable acid (e.g., 1 M HCl).
-
Dilute the final solution with the mobile phase to the desired concentration for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Keep the this compound stock solution (or solid sample) in a hot air oven at a specific temperature (e.g., 45°C) for a defined period (e.g., 2 hours).[3]
-
After the specified time, cool the sample to room temperature and dilute it with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
Analyze the solution by HPLC.
-
-
Analysis:
Visualizations
Caption: Workflow for a typical forced degradation study of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Identification, isolation, and structural characterization of novel forced degradation products of this compound using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsm.com [ijpsm.com]
- 4. actascientific.com [actascientific.com]
- 5. Development and Validation of stability indicating RP-HPLC method for the estimation of this compound by forced degradation studies - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ertugliflozin Resistance in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ertugliflozin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cellular models?
A1: this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). In cancer cells expressing SGLT2, this compound blocks glucose uptake, thereby limiting the energy supply required for rapid proliferation. This can lead to cell cycle arrest and apoptosis. Key signaling pathways modulated by SGLT2 inhibition include the activation of AMP-activated protein kinase (AMPK) and the suppression of the mammalian target of rapamycin (mTOR) pathway.[1][2]
Q2: We are observing a diminished response to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are not yet extensively documented, resistance to SGLT2 inhibitors in cancer cells can arise from several factors:
-
Compensatory Glucose Uptake: Cancer cells may upregulate other glucose transporters, such as SGLT1 or various glucose transporters (GLUTs), to bypass the SGLT2 blockade and maintain their glucose supply.
-
Target Alteration: Although not yet reported for this compound, mutations in the SLC5A2 gene (which encodes for SGLT2) could potentially alter the drug binding site, reducing its inhibitory effect.
-
Activation of Bypass Signaling Pathways: Cells might activate alternative signaling pathways to sustain proliferation and survival, independent of the metabolic stress induced by this compound.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), could reduce the intracellular concentration of this compound.
Q3: What is the reported IC50 value for this compound?
A3: In vitro studies have shown that this compound is a highly potent inhibitor of human SGLT2, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.877 nM .[3] It exhibits high selectivity for SGLT2 over SGLT1 (over 2000-fold).[3]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
Symptoms:
-
The IC50 of this compound has significantly increased in your cell line.
-
Reduced effect on cell proliferation and viability at previously effective concentrations.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Development of a Resistant Population | 1. Verify Resistance: Perform a dose-response curve to confirm the shift in IC50 compared to the parental cell line. 2. Isolate Clones: Use single-cell cloning to isolate and characterize potentially resistant clones. 3. Investigate Mechanisms: Proceed to the experimental protocols below to investigate the underlying resistance mechanisms. |
| Mycoplasma Contamination | 1. Test for Mycoplasma: Use a reliable mycoplasma detection kit. 2. Treatment: If positive, treat the culture with a suitable mycoplasma eradication agent or discard the contaminated stock and restart from a clean vial. |
| Reagent Instability | 1. Prepare Fresh Stock: Prepare a fresh stock solution of this compound. 2. Verify Concentration: If possible, verify the concentration and purity of the new stock. |
Issue 2: this compound Shows No Effect on a New Cancer Cell Line
Symptoms:
-
The cell line shows no significant reduction in proliferation, even at high concentrations of this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low or Absent SGLT2 Expression | 1. Assess SGLT2 Expression: Check the expression level of SGLT2 in your cell line using qPCR, Western blot, or immunofluorescence. 2. Select Appropriate Model: If SGLT2 expression is absent or very low, this cell line may not be a suitable model for studying the direct effects of this compound. |
| Predominant Reliance on Other Glucose Transporters | 1. Profile Transporter Expression: Analyze the expression of other glucose transporters like SGLT1 and various GLUT isoforms. 2. Dual Inhibition: Consider co-treatment with inhibitors of other predominant glucose transporters. |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a general method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Methodology:
-
Determine Initial IC50: Establish the baseline sensitivity of the parental cancer cell line to this compound by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the initial IC50 value.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat and Monitor: Repeat the dose escalation step. Monitor the cells for signs of toxicity and allow them to recover and adapt at each concentration.
-
Cryopreservation: At each successful adaptation to a higher concentration, cryopreserve a batch of cells.
-
Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistant cell line by:
-
Determining the new, stable IC50 value and comparing it to the parental line.
-
Performing molecular analyses to investigate resistance mechanisms (see Protocol 2).
-
Protocol 2: Investigating Mechanisms of this compound Resistance
Methodology:
-
Gene Expression Analysis of Glucose Transporters:
-
Method: Quantitative PCR (qPCR)
-
Procedure: Extract total RNA from both the parental and this compound-resistant cell lines. Synthesize cDNA and perform qPCR using specific primers for SLC5A2 (SGLT2), SLC5A1 (SGLT1), and various GLUT transporters (e.g., SLC2A1 for GLUT1).
-
Analysis: Compare the relative mRNA expression levels between the sensitive and resistant cells. An upregulation of SGLT1 or GLUTs in the resistant line would suggest a compensatory mechanism.
-
-
Protein Expression Analysis:
-
Method: Western Blot
-
Procedure: Lyse the parental and resistant cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against SGLT2, SGLT1, GLUT1, and key signaling proteins like p-AMPK, total AMPK, p-mTOR, and total mTOR.
-
Analysis: Compare the protein expression and phosphorylation status between the two cell lines.
-
-
Functional Glucose Uptake Assay:
-
Method: Fluorescent glucose analog uptake assay (e.g., using 2-NBDG).
-
Procedure: Seed both parental and resistant cells. Incubate with a fluorescent glucose analog in the presence and absence of this compound and/or other transporter inhibitors.
-
Analysis: Measure the fluorescence intensity using a plate reader or flow cytometer to quantify glucose uptake. This can reveal if the resistant cells have a restored capacity for glucose uptake despite the presence of this compound.
-
Protocol 3: Overcoming this compound Resistance with Combination Therapy
This protocol outlines a method to test the efficacy of combining this compound with another therapeutic agent to overcome resistance.
Methodology:
-
Select Combination Agent: Based on the suspected resistance mechanism, choose a suitable combination agent. For example, if multi-drug resistance is suspected, a P-gp inhibitor could be used. If metabolic reprogramming is involved, a chemotherapeutic agent like doxorubicin might be effective.[4][5]
-
Design Combination Matrix: Create a matrix of concentrations for both this compound and the combination agent.
-
Cell Viability Assay: Seed the this compound-resistant cells and treat them with the drugs, alone and in combination, according to the designed matrix.
-
Assess Synergy: After an appropriate incubation period (e.g., 72 hours), perform a cell viability assay.
-
Calculate Combination Index (CI): Use software such as CompuSyn to calculate the CI value from the viability data. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental MCF-7 | 15.2 | - |
| This compound-Resistant MCF-7 | 185.5 | 12.2 |
| Parental A549 | 25.8 | - |
| This compound-Resistant A549 | 298.4 | 11.6 |
| (Note: These are hypothetical data for illustrative purposes.) |
Table 2: Example Gene Expression Changes in this compound-Resistant Cells
| Gene | Fold Change in mRNA Expression (Resistant vs. Parental) |
| SLC5A2 (SGLT2) | 0.95 |
| SLC5A1 (SGLT1) | 4.2 |
| SLC2A1 (GLUT1) | 3.8 |
| (Note: These are hypothetical data for illustrative purposes.) |
Visualizations
Caption: Workflow for developing an this compound-resistant cell line.
References
- 1. SGLT2 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A comparative in vitro study on the effect of SGLT2 inhibitors on chemosensitivity to doxorubicin in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative in vitro study on the effect of SGLT2 inhibitors on chemosensitivity to doxorubicin in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ertugliflozin Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in animal studies with Ertugliflozin. The focus is on addressing common issues that may lead to unexpectedly low or variable drug exposure, rather than on methods to improve what is already considered a high bioavailability drug.
Frequently Asked Questions (FAQs)
Q1: What is the established oral bioavailability of this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[1] In human studies, its absolute oral bioavailability is approximately 100%, indicating complete absorption from the gastrointestinal tract under fasted conditions.[1][2][3][4][5][6] Therefore, the primary research challenge is typically not to improve its bioavailability but to ensure experimental conditions allow for consistent and complete absorption.
Q2: Why might I be observing low or inconsistent plasma concentrations of this compound in my animal studies?
A2: While this compound's intrinsic bioavailability is high, several factors in an experimental setting can lead to observations of low plasma exposure. These can be broadly categorized as:
-
Formulation Issues: Problems with the drug's solid state, vehicle selection, or dissolution can hinder release and absorption.
-
Physiological Variability in Animal Models: Significant differences in gastrointestinal physiology (e.g., pH, transit time, enzymatic activity) between the chosen animal model and humans can affect absorption kinetics.
-
Experimental Protocol Deviations: Issues with the dosing procedure (e.g., improper gavage technique), the influence of food, or the blood sampling schedule can introduce variability.
-
Bioanalytical Errors: Problems during plasma sample collection, processing, storage, or the analytical quantification method can lead to inaccurate measurements.
Q3: Does the solid-state form of this compound (amorphous vs. cocrystal) impact its bioavailability?
A3: The commercial formulation of this compound uses an L-pyroglutamic acid cocrystal to improve its physicochemical properties for manufacturing, as the natural amorphous form is hygroscopic.[3][6][7][8] However, a clinical study in healthy subjects demonstrated that the mean plasma concentration-time profiles for both the amorphous and cocrystal forms were nearly identical. The 90% confidence intervals for key pharmacokinetic parameters (AUC and Cmax) were well within the standard criteria for bioequivalence.[3][6][8] This indicates that any potential dissociation of the cocrystal back to the amorphous form should not have a clinically meaningful impact on oral bioavailability.[3][6]
Q4: How does food affect the absorption of this compound?
A4: In human studies, administering this compound with a high-fat, high-calorie meal did not change the total drug exposure (AUC) in a clinically meaningful way.[1][2][5][9] However, it did delay the time to reach peak plasma concentration (Tmax) by about one hour and decreased the peak plasma concentration (Cmax) by approximately 29%.[1][2][3][5][10] For animal studies, it is critical to maintain consistent feeding conditions (either fasted or fed) across all subjects and study arms to minimize this source of variability.
Q5: What are the primary metabolic pathways for this compound?
A5: The primary clearance mechanism for this compound is metabolism, not renal excretion of the unchanged drug (only 1.5% is excreted in urine).[4][11] The major metabolic pathway is glucuronidation (~86%), principally mediated by the enzymes UGT1A9 and UGT2B7, which convert this compound into inactive metabolites.[1][2][11] A minor pathway is oxidative metabolism (~12%).[1][4][11] When selecting an animal model, it is important to consider the expression and activity of these UGT enzymes, as significant differences from humans could alter the drug's pharmacokinetic profile.
Troubleshooting Guides
Guide 1: Formulation and Dosing Vehicle Issues
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in plasma concentrations between animals. | Inadequate suspension/solution homogeneity. | Ensure the dosing vehicle is appropriate for this compound's solubility and that the formulation is mixed thoroughly before and between dosing each animal. Use a magnetic stirrer for suspensions. |
| Lower than expected Cmax and AUC. | Drug precipitation in the GI tract. | The pH of the dosing vehicle may cause the drug to be less soluble when it enters the stomach. Evaluate the solubility of this compound in vehicles with different pH values. |
| Lower than expected exposure. | Incomplete dissolution from the formulation. | Although this compound is highly soluble, the excipients used can influence dissolution. For powdered drug, ensure particle size is small and consistent. Consider using a solubilizing agent if necessary. |
| Erratic absorption profiles. | Improper oral gavage technique. | Ensure personnel are properly trained in oral gavage for the specific species to avoid accidental dosing into the lungs or causing esophageal irritation, which can affect absorption. |
Guide 2: Animal Model and Experimental Design Issues
| Symptom | Possible Cause | Troubleshooting Step |
| Faster or slower clearance than expected from human data. | Species differences in metabolic enzymes (UGT1A9, UGT2B7). | Research the specific UGT enzyme expression and activity in your chosen animal model (e.g., rat, dog). The pharmacokinetic profile in dogs is noted to be similar to humans.[1] |
| Variable Tmax values. | Inconsistent fasting/fed state. | Strictly control the fasting period before dosing. If a fed study is required, ensure the type of food and time of feeding are consistent for all animals. |
| Low plasma concentrations at early time points. | Delayed gastric emptying. | The animal's stress level or the composition of the dosing vehicle can affect gastric emptying. Ensure a calm environment and consider the osmolality of the vehicle. |
| Unexpectedly low overall exposure (AUC). | High first-pass metabolism in the selected species. | While human first-pass metabolism is not a limiting factor, some animal species may have higher intestinal or hepatic metabolic activity. Consider collecting portal vein blood samples in a pilot study to assess this. |
Data Presentation
Table 1: Key Pharmacokinetic Parameters of this compound in Humans (Single 15 mg Dose, Fasted)
| Parameter | Value | Reference |
| Absolute Bioavailability (F) | ~100% | [1][3][4][5] |
| Time to Peak Concentration (Tmax) | ~1.0 hour | [1][2][5][11] |
| Peak Concentration (Cmax) | Varies by study | [3][5] |
| Area Under the Curve (AUC) | Varies by study | [3][5] |
| Terminal Half-life (t½) | 11 - 17 hours | [1][2][3][4] |
Table 2: Bioequivalence Comparison of this compound Formulations in Humans (15 mg Dose)
| Parameter | Geometric Mean Ratio (Amorphous / Cocrystal) | 90% Confidence Interval | Reference |
| AUCinf | 99.4% | 94.7% – 104.4% | [3][6] |
| Cmax | 102.3% | 92.5% – 113.2% | [3][6] |
| The 90% CIs fall within the standard bioequivalence acceptance range of 80%–125%. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rodents
-
Objective: To prepare a homogenous and stable suspension of this compound for consistent oral administration in rodent studies.
-
Materials:
-
This compound powder (cocrystal or amorphous)
-
Vehicle (e.g., 0.5% w/v methylcellulose in purified water)
-
Mortar and pestle
-
Calibrated balance
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Glass beaker
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration (e.g., 1 mg/mL) and total volume needed.
-
Weigh the precise amount of this compound powder.
-
If starting with larger crystals, gently triturate the this compound powder in a mortar and pestle to reduce particle size and improve homogeneity.
-
Measure the required volume of the 0.5% methylcellulose vehicle.
-
In a glass beaker, add a small amount of the vehicle to the this compound powder to create a smooth, uniform paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure the suspension is homogenous.
-
Visually inspect the suspension for any clumps or un-wetted powder.
-
During dosing, keep the suspension continuously stirring at a low speed to prevent settling. Draw each dose immediately after vortexing the bulk suspension.
-
Protocol 2: Pharmacokinetic Study Design in Rats
-
Objective: To determine the plasma concentration-time profile of this compound in rats following oral administration.
-
Animals: Male Sprague-Dawley rats (n=4-6 per group), weighing 200-250g.
-
Acclimation: Acclimate animals for at least 3 days prior to the study with free access to standard chow and water.
-
Procedure:
-
Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.
-
Record the body weight of each animal immediately before dosing to calculate the exact volume to be administered.
-
Administer the this compound suspension (from Protocol 1) via oral gavage at the target dose (e.g., 5 mg/kg).
-
Collect sparse blood samples (approx. 150-200 µL) from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).
-
A typical sampling schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clearly labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis.
-
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: Logical workflow for troubleshooting low drug exposure.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Relative bioavailability of this compound tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Model for this compound in Healthy Subjects and Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the clinical pharmacology of this compound, a novel sodium glucose co-transporter 2 (SGLT2) inhibitor [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Relative bioavailability of this compound tablets containing the amorphous form versus tablets containing the cocrystal form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. End‐to‐end application of model‐informed drug development for this compound, a novel sodium‐glucose cotransporter 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjppd.org [rjppd.org]
- 11. Pharmacokinetics and Pharmacodynamics of this compound in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Ertugliflozin response in vitro
Technical Support Center: Ertugliflozin In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] In vitro, it blocks the SGLT2 protein, which is responsible for the reabsorption of glucose.[2][3][4] This inhibition leads to a reduction in glucose uptake in cells expressing this transporter.[5][6]
Q2: What is the selectivity profile of this compound for SGLT2 over SGLT1?
A2: this compound exhibits high selectivity for SGLT2 over SGLT1. In vitro studies have shown a selectivity of over 2,000-fold for human SGLT2 compared to human SGLT1.[5][7]
Q3: What are the reported IC50 values for this compound?
A3: The IC50 value for human SGLT2 is approximately 0.877 nM in cell-free assays.[1][8] For human SGLT1, the IC50 value is significantly higher, around 1960 nM.[5]
Q4: In which cell lines can I test the activity of this compound?
A4: Chinese hamster ovary (CHO) cells engineered to express human SGLT1 and SGLT2 are commonly used to assess the activity and selectivity of this compound.[5][6] Other cell types endogenously expressing SGLT2, such as renal proximal tubule cells, can also be utilized.
Q5: What are the known downstream signaling effects of this compound?
A5: Beyond its direct inhibition of SGLT2, this compound has been shown to modulate other signaling pathways. In cardiac cells, it has been observed to increase AMP-activated protein kinase (AMPK) signaling while reducing downstream mechanistic target of rapamycin (mTOR) pathway activity.[9] This can lead to reduced endoplasmic reticulum (ER) stress and apoptosis.[9]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound against SGLT2.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment. This compound is a Biopharmaceutical Classification System (BCS) Class I drug with high solubility and permeability.[5] |
| Assay Conditions | Verify the composition of your assay buffer, including sodium concentration, as SGLT2 is a sodium-dependent transporter.[4] Ensure the glucose concentration in your assay is appropriate for competitive inhibition studies. |
| Cell Line Issues | Confirm the expression level and activity of SGLT2 in your cell line using a positive control or Western blotting. Passage number can affect transporter expression; use cells within a validated passage range. |
| Incorrect Data Analysis | Review your curve-fitting model for IC50 determination. Ensure that the baseline and maximal response are correctly defined. |
Issue 2: Significant inhibition of SGLT1 at concentrations expected to be selective for SGLT2.
| Potential Cause | Troubleshooting Step |
| Compound Purity | Verify the purity of your this compound sample. Impurities could have off-target effects. |
| Off-target Effects | While highly selective, at very high concentrations, some off-target effects on SGLT1 may be observed. Review your dose-response curve to ensure you are working within a selective concentration range. |
| Cell Line Specificity | Confirm that your SGLT1-expressing cell line does not co-express other transporters that might be sensitive to this compound. |
Issue 3: Inconsistent results between experimental repeats.
| Potential Cause | Troubleshooting Step |
| Cell Viability | Assess cell viability after treatment with this compound to rule out cytotoxicity-induced artifacts. Use a viability assay such as MTT or trypan blue exclusion. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell health or transporter activity.[1] |
| Experimental Technique | Standardize cell seeding density, incubation times, and washing steps. Ensure thorough mixing of reagents. |
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound and other SGLT2 inhibitors.
| Compound | Target | IC50 / EC50 (nM) | Selectivity (SGLT2 vs SGLT1) | Reference |
| This compound | hSGLT2 | 0.877 | >2000-fold | [1][5][8] |
| hSGLT1 | 1960 | [5] | ||
| Canagliflozin | hSGLT2 | 2.2 | ~413-fold | [8] |
| Dapagliflozin | hSGLT2 | 1.1 | ~1200-fold | [8] |
| Empagliflozin | hSGLT2 | 3.1 | >300-fold | [8] |
Experimental Protocols
Protocol: In Vitro SGLT2 Inhibition Assay using a Fluorescent Glucose Analog
This protocol describes a method to determine the inhibitory activity of this compound on SGLT2 expressed in a stable cell line.
1. Materials:
-
SGLT2-expressing cells (e.g., CHO-hSGLT2)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom plates
-
This compound
-
DMSO (cell culture grade)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with appropriate sodium concentration)
-
Fluorescent, non-metabolizable glucose analog (e.g., NBDG)
-
Phlorizin (as a positive control)
-
Fluorescence plate reader
2. Cell Plating:
-
Culture SGLT2-expressing cells in appropriate medium supplemented with FBS and antibiotics.
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C, 5% CO2 overnight.
3. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Uptake Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare a solution of Phlorizin in Uptake Buffer as a positive control for SGLT2 inhibition.
4. Glucose Uptake Assay:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells twice with warm Uptake Buffer.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add the fluorescent glucose analog to all wells at a final concentration appropriate for your cell line and instrumentation.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold Uptake Buffer.
-
Add Uptake Buffer to each well.
5. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent glucose analog.
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., Phlorizin) (100% inhibition).
-
Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound on the SGLT2 transporter.
Caption: Troubleshooting workflow for unexpected this compound in vitro results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound for Diabetes Management: A Comprehensive Overview [mdforlives.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The sodium-glucose co-transporter-2 inhibitor this compound modifies the signature of cardiac substrate metabolism and reduces cardiac mTOR signalling, endoplasmic reticulum stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing photolytic degradation of Ertugliflozin during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photolytic degradation of Ertugliflozin during experiments.
Frequently Asked Questions (FAQs)
Q1: How susceptible is this compound to photolytic degradation?
A1: this compound is generally considered to be relatively stable under photolytic conditions compared to other stress factors like acid hydrolysis and oxidation.[1][2][3] However, some studies have reported notable degradation under specific UV light exposure, while others observed minimal to no degradation.[4][5][6] This variability highlights the importance of controlling light exposure during experiments.
Q2: What wavelengths of light are known to cause this compound degradation?
A2: Specific studies on the degradation of this compound have utilized UV light at a wavelength of 254 nm.[5][7] It is advisable to protect the compound from broad-spectrum laboratory lighting and direct sunlight as well, as these contain UV components.
Q3: What are the primary degradation products formed during photolysis?
A3: While forced degradation studies have been conducted, the specific chemical structures of photolytic degradation products of this compound are not as extensively detailed as those from acid and oxidative degradation.[2][3][7] It is crucial to use a validated stability-indicating analytical method, such as RP-HPLC, to separate and quantify any potential degradants that may form.
Q4: Can the solvent used in an experiment affect the photostability of this compound?
A4: While the provided literature does not extensively detail solvent effects on this compound's photostability, the choice of solvent can generally influence the rate of photolytic degradation for many compounds. It is recommended to prepare solutions fresh and minimize their exposure to light, regardless of the solvent system. This compound is soluble in DMSO, acetone, and ethanol, and slightly soluble in acetonitrile and ethyl acetate.[8][9]
Troubleshooting Guide
Issue: I am observing unexpected peaks in my chromatogram when analyzing this compound samples.
This could be due to photolytic degradation. Follow these steps to troubleshoot:
-
Review Sample Handling Procedures: Were the samples and stock solutions consistently protected from light?
-
Use a Control Sample: Prepare a fresh sample of this compound, rigorously protecting it from light at all stages (e.g., using amber vials, covering glassware with aluminum foil). Analyze this control sample and compare the chromatogram to that of the suspect sample.
-
Confirm Peak Purity: Utilize a photodiode array (PDA) detector to assess the peak purity of your this compound peak in the suspect sample. The presence of co-eluting impurities can indicate degradation.
-
Re-run the Experiment with Light Protection: Repeat the experiment with stringent light-protective measures in place for all samples, standards, and blanks.
Data on Photolytic Degradation of this compound
The following table summarizes quantitative data from forced degradation studies. The variability in results underscores the impact of specific experimental conditions.
| Stress Condition | Exposure Time | Light Source/Wavelength | Degradation (%) | Reference |
| Photolytic | 24 hours | UV light at 254 nm | Notable degradation | [5] |
| UV | 1 day or 200 Wh/m² | UV Chamber | 1.54 | [6] |
| Photo | Not specified | UV light | No degradation | [4] |
| Photolytic | 48 hours | UV light at 254 nm | Not specified, but stable | [1][7] |
Experimental Protocols
Protocol 1: General Handling of this compound to Prevent Photodegradation
This protocol outlines best practices for handling this compound in a laboratory setting to minimize light-induced degradation.
-
Storage: Store solid this compound and its solutions in amber glass containers or containers wrapped in aluminum foil to protect them from light. Store at recommended temperatures, typically -20°C for long-term storage of powder.
-
Weighing and Preparation: When weighing and preparing solutions, work in an area with minimal lighting. Avoid direct sunlight or strong overhead fluorescent lighting. If possible, use a fume hood with the sash lowered to reduce light exposure.
-
Experimental Setup: During the experiment, wrap all glassware containing this compound (e.g., beakers, flasks, vials) with aluminum foil. For automated systems like HPLC autosamplers, use amber vials.
-
Solution Stability: Prepare solutions of this compound as fresh as possible. If solutions need to be stored, even for a short period, keep them in the dark and at a low temperature.
Protocol 2: Forced Photostability Testing of this compound
This protocol is adapted from methodologies used in forced degradation studies and can be used to assess the photostability of this compound under your specific experimental conditions.[5][6][7][10]
-
Sample Preparation:
-
For solid-state testing, spread a thin layer of this compound powder in a chemically inert, transparent container (e.g., a petri dish).
-
For solution-state testing, prepare a solution of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water) in a chemically inert, transparent container (e.g., a quartz cuvette or a clear glass vial).
-
-
Control Sample: Prepare an identical sample (solid or solution) and wrap it completely in aluminum foil to serve as a dark control.
-
Light Exposure:
-
Place the test and control samples in a photostability chamber.
-
Expose the test sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Alternatively, for a more targeted study, expose the sample to a specific wavelength, such as 254 nm, for a defined period (e.g., 24 or 48 hours).[5][7]
-
-
Analysis:
-
After the exposure period, prepare both the light-exposed and dark control samples for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed sample and the control sample. The percentage of degradation can be calculated by comparing the peak area of this compound in the exposed sample to that in the control sample.
-
Visualizations
Caption: A recommended experimental workflow incorporating protective measures to minimize photolytic degradation of this compound.
Caption: A logical flowchart for troubleshooting the appearance of unexpected peaks in this compound chromatograms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. ijpsm.com [ijpsm.com]
- 5. actascientific.com [actascientific.com]
- 6. zenodo.org [zenodo.org]
- 7. Identification, isolation, and structural characterization of novel forced degradation products of this compound using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (PF-04971729) | SGLT2 Inhibitor | AmBeed.com [ambeed.com]
- 10. ema.europa.eu [ema.europa.eu]
Strategies to reduce off-target binding in Ertugliflozin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce off-target binding in Ertugliflozin assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its known selectivity?
A1: this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily expressed in the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate.[1][2][3] By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion.[1][2]
This compound exhibits high selectivity for SGLT2 over SGLT1, the other major sodium-glucose cotransporter.[1][4] In vitro studies have shown that this compound is over 2,000-fold more selective for human SGLT2 than for human SGLT1.[5] It also shows high selectivity over other glucose transporters like GLUTs 1-4.[1][2][4]
Q2: What are the potential off-targets for this compound that I should be aware of in my assays?
A2: The most well-characterized potential off-target for this compound is SGLT1, due to structural similarities with SGLT2. While this compound is highly selective, at high concentrations, some inhibition of SGLT1 may occur. Other potential off-targets, based on broader SGLT2 inhibitor class effects, could include other membrane transporters and ion exchangers, such as the Na+/H+ exchanger (NHE). It is recommended to perform counter-screening against SGLT1 and other relevant transporters, especially when using high concentrations of this compound in your assays.
Q3: What are the common types of assays used to characterize this compound's activity and potential off-target binding?
A3: Several assay formats can be used, including:
-
Radioligand Binding Assays: These are used to determine the binding affinity (Ki) of this compound to SGLT2 and potential off-targets. A radiolabeled ligand that binds to the target is displaced by increasing concentrations of unlabeled this compound.
-
Enzyme/Transporter Inhibition Assays: These measure the functional consequence of this compound binding, such as the inhibition of glucose uptake mediated by SGLT2.
-
Cell-Based Functional Assays: These assays utilize cell lines expressing the target transporter (e.g., CHO or HK-2 cells expressing human SGLT2) to measure the inhibition of glucose uptake in a more physiological context.[5][6] These can use radiolabeled substrates like methyl α-d-glucopyranoside (AMG) or fluorescent glucose analogs like 2-NBDG.[5][6]
-
LC-MS/MS Bioanalysis: This is used for the quantitative determination of this compound in biological matrices and is crucial for pharmacokinetic and bioequivalence studies.[7][8]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding in Radioligand Binding Assays
High background can obscure the specific binding signal, leading to inaccurate determination of binding affinity.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Blocking Agents | Optimize the blocking agent in your assay buffer. Common choices include Bovine Serum Albumin (BSA) or casein. Test a range of concentrations (e.g., 0.1% to 5%) to find the optimal balance between reducing non-specific binding and not interfering with specific binding. |
| Hydrophobic Interactions | Include a non-ionic detergent, such as Tween-20 or Triton X-100, in the assay and wash buffers at a low concentration (e.g., 0.01% to 0.1%). This can help disrupt non-specific hydrophobic interactions between this compound and the assay components or surfaces. |
| Ionic Interactions | Adjust the ionic strength of your assay buffer by varying the salt concentration (e.g., NaCl). This can help minimize non-specific electrostatic interactions. |
| Insufficient Washing | Increase the number and/or duration of wash steps after incubation to more effectively remove unbound radioligand and this compound. Ensure the wash buffer is at the correct temperature (usually ice-cold) to minimize dissociation of the specific binding complex. |
| High Radioligand Concentration | Use the lowest concentration of radioligand that still provides a robust signal-to-noise ratio. A high concentration can lead to increased non-specific binding. |
Issue 2: Poor Reproducibility or High Variability in Cell-Based Functional Assays
Inconsistent results between wells, plates, or experiments can make data interpretation difficult.
| Potential Cause | Troubleshooting Strategy |
| Cell Health and Density | Ensure cells are healthy, within a consistent passage number range, and seeded at a uniform density across all wells. Over-confluent or stressed cells can exhibit altered transporter expression and function. |
| Inconsistent Reagent Preparation | Prepare and use fresh assay buffers and drug dilutions for each experiment. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles. |
| Incubation Time and Temperature | Strictly control incubation times and temperatures. Even small variations can affect transporter activity and drug binding. Use a calibrated incubator and a precise timer. |
| Matrix Effects in Biological Samples | If testing this compound in a complex biological matrix (e.g., plasma), endogenous components can interfere with the assay. Optimize sample preparation to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.[9][10] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients that can cause edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against human SGLT2 and SGLT1.
| Target | Assay Type | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Human SGLT2 | Functional (AMG uptake in CHO cells) | 0.877 | >2000-fold |
| Human SGLT1 | Functional (AMG uptake in CHO cells) | 1960 |
Data sourced from: Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor.[5]
Experimental Protocols
Representative Radioligand Displacement Binding Assay for this compound
This protocol is a representative example for determining the binding affinity of this compound for SGLT2.
1. Materials:
- Membrane preparation from cells stably expressing human SGLT2.
- Radioligand with known affinity for SGLT2 (e.g., a radiolabeled SGLT2 inhibitor).
- This compound stock solution in a suitable solvent (e.g., DMSO).
- Assay Buffer: e.g., 50 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold Assay Buffer.
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and counter.
2. Procedure:
- Prepare serial dilutions of this compound in Assay Buffer.
- In a 96-well plate, add in order:
- Assay Buffer.
- This compound dilution or vehicle control (for total binding).
- A high concentration of a known SGLT2 ligand (for non-specific binding).
- Radioligand at a concentration close to its Kd.
- SGLT2 membrane preparation.
- Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of this compound concentration.
- Determine the IC50 value using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation.
Cell-Based SGLT2 Inhibition Assay using a Fluorescent Glucose Analog
This protocol describes a functional assay to measure this compound's inhibition of SGLT2-mediated glucose uptake.[6]
1. Materials:
- Human kidney 2 (HK-2) cells or another suitable cell line endogenously or recombinantly expressing SGLT2.
- Cell culture medium.
- Sodium-containing buffer (e.g., 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, 10 mM HEPES, pH 7.4).[6]
- Sodium-free buffer (replace NaCl with an equimolar concentration of a non-permeant cation like N-methyl-D-glucamine).[6]
- 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
- This compound stock solution.
- 96-well black, clear-bottom microplates.
- Fluorescence plate reader.
2. Procedure:
- Seed HK-2 cells in a 96-well plate and grow to sub-confluence.[6]
- Wash the cells with sodium-free buffer.
- Pre-incubate the cells with serial dilutions of this compound or vehicle control in sodium-containing buffer for a specified time (e.g., 15-30 minutes).
- Add 2-NBDG to each well and incubate for a defined period (e.g., 60 minutes) at 37°C.[6]
- Terminate the uptake by washing the cells with ice-cold sodium-free buffer.
- Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
3. Data Analysis:
- Subtract the fluorescence of wells with no cells (background).
- Determine the SGLT2-specific uptake by subtracting the fluorescence in sodium-free buffer from that in sodium-containing buffer.
- Plot the percentage of inhibition of SGLT2-specific uptake against the logarithm of this compound concentration.
- Calculate the IC50 value using non-linear regression.
Visualizations
Caption: this compound's primary and potential off-target pathways.
Caption: Workflow for troubleshooting high non-specific binding.
Caption: Key factors influencing reliable assay results.
References
- 1. This compound: a sodium-glucose cotransporter-2 (SGLT-2) inhibitor for glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a sodium-glucose cotransporter-2 (SGLT-2) inhibitor for glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: A Clinician’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Ertugliflozin in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Ertugliflozin in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cell-based context?
A1: this compound is a potent and highly selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2).[1][2] SGLT2 is primarily expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[3] In a cell-based assay using cells that endogenously or recombinantly express SGLT2 (such as human kidney cell lines like HK-2), this compound will block the uptake of glucose into these cells.[4][5] This inhibition is highly specific, with this compound showing over 2000-fold selectivity for SGLT2 compared to SGLT1.[6]
Q2: What are common cell lines used for studying this compound's effects in vitro?
A2: Common cell lines for studying SGLT2 inhibitors like this compound include:
-
Human Kidney 2 (HK-2) cells: These are human renal proximal tubular cells that endogenously express SGLT2, providing a physiologically relevant model.[4][5]
-
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells: These cell lines are often used to create stable overexpression models of human SGLT2 (hSGLT2) for specific and high-throughput screening of inhibitors.[6]
-
Cardiomyocytes: Given the observed cardiovascular benefits of SGLT2 inhibitors, primary cardiomyocytes or iPSC-derived cardiomyocytes are used to study the direct effects of this compound on heart cells.
-
Cancer cell lines: The role of glucose transporters in cancer cell metabolism is an active area of research, and various cancer cell lines may be used to investigate the off-target or SGLT2-independent effects of this compound.
Q3: How does this compound affect signaling pathways other than direct glucose transport?
A3: this compound has been shown to modulate intracellular signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway. By altering the cell's energy status, likely through its effects on glucose metabolism, this compound can lead to the activation of AMPK.[7][8] Activated AMPK can, in turn, influence a variety of downstream processes, including the inhibition of the mTOR pathway, which is involved in cell growth and proliferation.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Glucose Uptake Assays
-
Possible Cause 1: Suboptimal Incubation Time.
-
Recommendation: The incubation time for this compound and the fluorescent glucose analog (e.g., 2-NBDG) is critical. A short incubation may not be sufficient to observe a significant inhibitory effect, while a very long incubation could lead to cytotoxicity or saturation of the glucose transport system. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and assay conditions. Start with a range of 15 to 60 minutes for 2-NBDG uptake.[9][10][11][12]
-
-
Possible Cause 2: Cell Health and Density.
-
Recommendation: Ensure that cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may exhibit altered glucose uptake rates. Seed cells at a consistent density across all wells.
-
-
Possible Cause 3: Reagent Preparation and Handling.
-
Recommendation: Prepare fresh solutions of this compound and 2-NBDG for each experiment. Protect the 2-NBDG solution from light to prevent photobleaching. Ensure thorough washing steps to remove extracellular fluorescent probe before measurement.
-
Issue 2: High Background in Cytotoxicity Assays (e.g., MTT, XTT)
-
Possible Cause 1: Interference of this compound with the Assay Reagent.
-
Recommendation: To check for direct interference, run a control plate without cells, containing only media, this compound at various concentrations, and the assay reagent. This will determine if the compound itself reacts with the tetrazolium salt.
-
-
Possible Cause 2: Contamination.
-
Recommendation: Microbial contamination can lead to the reduction of tetrazolium salts, causing a false-positive signal. Regularly check cell cultures for contamination and use aseptic techniques.
-
-
Possible Cause 3: Inappropriate Incubation Time with Detection Reagent.
-
Recommendation: The incubation time with MTT or XTT reagent should be optimized. Generally, 1-4 hours for MTT and 2-5 hours for XTT is recommended.[13] Over-incubation can lead to high background absorbance.
-
Issue 3: Weak or No Signal in Western Blot for Phosphorylated Proteins (e.g., p-AMPK)
-
Possible Cause 1: Inadequate this compound Treatment Time.
-
Recommendation: The phosphorylation of signaling proteins like AMPK can be transient. A time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) is crucial to capture the peak phosphorylation event.
-
-
Possible Cause 2: Suboptimal Lysis and Sample Preparation.
-
Recommendation: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target protein. Ensure rapid cell lysis on ice.
-
-
Possible Cause 3: Antibody Incubation.
-
Recommendation: For many phospho-specific antibodies, an overnight incubation at 4°C is recommended to enhance signal detection.
-
Quantitative Data Summary
Table 1: Recommended Incubation Times for this compound in Common Cell-Based Assays
| Assay Type | Cell Line Examples | This compound Incubation Time (Pre-treatment) | Detection Reagent Incubation Time | Key Considerations |
| SGLT2 Inhibition / Glucose Uptake | HK-2, CHO-hSGLT2, HEK293-hSGLT2 | 15 min - 2 hours | 15 - 60 min (with 2-NBDG)[9][10][11][12] | Optimal time is cell-line dependent; perform a time-course. |
| Cell Viability / Cytotoxicity (MTT/XTT) | Various | 24 - 72 hours[14] | 1 - 4 hours (MTT)[13], 2 - 5 hours (XTT) | Cell doubling time will influence the required drug exposure time. |
| Signaling Pathway Analysis (Western Blot) | Cardiomyocytes, HK-2 | 15 min - 24 hours | N/A (Primary antibody: often overnight at 4°C) | Phosphorylation events can be rapid and transient. |
Disclaimer: The incubation times provided are general recommendations based on available literature for the assay types. Optimal incubation times for this compound should be empirically determined for each specific cell line and experimental setup.
Table 2: this compound Potency and Selectivity
| Parameter | Value | Cell System |
| IC50 for human SGLT2 | 0.877 nM[1][6] | CHO cells expressing hSGLT2[6] |
| IC50 for human SGLT1 | 1960 nM[6] | CHO cells expressing hSGLT1[6] |
| Selectivity (SGLT1/SGLT2) | >2000-fold[6] | CHO cells[6] |
Experimental Protocols
Protocol 1: SGLT2 Inhibition - 2-NBDG Glucose Uptake Assay
-
Cell Seeding: Plate cells (e.g., HK-2) in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Cell Starvation: Gently wash the cells twice with warm, glucose-free Krebs-Ringer Bicarbonate (KRB) buffer or similar. Then, incubate the cells in glucose-free KRB buffer for 1-2 hours at 37°C.
-
This compound Treatment: Remove the starvation buffer and add fresh KRB buffer containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30 minutes at 37°C, protected from light.[9]
-
Termination and Measurement: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRB buffer. Add KRB buffer to each well and measure the fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).
Protocol 2: Cell Viability - MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate and incubate overnight.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C.[13][15][16]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.[16]
Protocol 3: Western Blot for p-AMPK/AMPK
-
Cell Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, treat them with this compound or vehicle for the determined optimal time.
-
Cell Lysis: Place the plate on ice, wash the cells with ice-cold PBS, and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: SGLT2 inhibition by this compound and its effect on AMPK signaling.
Caption: Workflow for a 2-NBDG based glucose uptake assay.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C22H25ClO7 | CID 44814423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sodium-glucose co-transporter-2 inhibitor this compound modifies the signature of cardiac substrate metabolism and reduces cardiac mTOR signalling, endoplasmic reticulum stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
- 12. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with high background noise in Ertugliflozin fluorescence assays
Welcome to the technical support center for Ertugliflozin fluorescence assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly high background noise, encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for measuring this compound's native fluorescence?
A1: this compound exhibits native fluorescence with an optimal excitation wavelength (λex) of 270 nm and an emission wavelength (λem) of 334 nm. Some studies have also utilized an excitation wavelength of 277 nm and an emission wavelength of 320 nm for HPLC-fluorescence detection.
Q2: In which solvent does this compound exhibit the highest fluorescence intensity?
A2: Studies have shown that this compound's relative fluorescence intensity is highest in water compared to other common organic solvents such as ethanol, methanol, and acetonitrile.
Q3: How does pH affect the fluorescence of this compound?
Q4: Can this compound's degradation products interfere with its fluorescence measurement?
A4: this compound is known to degrade under certain stress conditions, such as in the presence of acid and through oxidation. While specific fluorescence data for its degradation products is not available, it is possible that they may also be fluorescent and could interfere with the assay. It is crucial to ensure the stability of this compound during the experiment to obtain accurate results.
Troubleshooting High Background Noise
High background fluorescence can significantly impact the sensitivity and accuracy of your this compound fluorescence assay. The following guide provides a systematic approach to identifying and mitigating common sources of background noise.
Logical Flowchart for Troubleshooting High Background
Caption: A step-by-step decision tree for troubleshooting high background noise.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| High signal in blank (buffer/solvent only) | Contaminated reagents: Water, buffer salts, or other additives may contain fluorescent impurities. | • Use high-purity, fluorescence-free water (e.g., HPLC-grade).• Test individual buffer components for fluorescence.• Prepare fresh buffer solutions. |
| Dirty or inappropriate labware: Cuvettes or microplates may be contaminated or made of a material that autofluoresces. | • Thoroughly clean cuvettes with appropriate cleaning solutions.• Use quartz cuvettes or black, low-fluorescence microplates. | |
| High signal in sample matrix (without this compound) | Autofluorescence of sample components: Biological samples often contain endogenous fluorophores like tryptophan, NADH, and flavins that can contribute to background. | • Run a "sample only" control (without this compound) and subtract its fluorescence from the test samples.• If possible, dilute the sample to reduce the concentration of interfering substances. |
| Autofluorescence of media components: If working with cell-based assays, components in the cell culture media like phenol red or fetal bovine serum (FBS) can be highly fluorescent. | • Use phenol red-free media.• Reduce the percentage of serum in the media during the assay.• Wash cells with a non-fluorescent buffer (e.g., PBS) before measurement. | |
| High signal in this compound sample | Incorrect instrument settings: Photomultiplier tube (PMT) gain or voltage may be set too high, amplifying noise. Light from the excitation source may be leaking into the emission detector. | • Optimize the PMT gain/voltage to a level that provides good signal for the expected this compound concentration without saturating the detector.• Check for and eliminate any light leaks in the instrument.• Use appropriate excitation and emission slit widths to balance signal intensity and spectral resolution. |
| Inner filter effect: At high concentrations, this compound or other components in the sample may absorb the excitation or emission light, leading to non-linear fluorescence and potentially distorted spectra that can be misinterpreted as high background. | • Prepare a dilution series of this compound to determine the linear range of detection.• Work within the linear concentration range to avoid inner filter effects. | |
| Suboptimal buffer conditions: The pH or ionic strength of the buffer may not be optimal for this compound's fluorescence, potentially leading to lower specific signal and a higher relative background. | • Empirically test a range of pH values (e.g., from 5.0 to 8.0) to find the optimal pH for this compound fluorescence in your assay system.• Investigate the effect of ionic strength by varying the salt concentration in your buffer. | |
| Presence of quenching agents: Components in your sample or buffer could be quenching the fluorescence of this compound, reducing the signal-to-noise ratio. | • Be aware of known quenchers such as iodide ions and molecular oxygen. If possible, de-gas solutions.• If a component is suspected of quenching, test its effect on this compound fluorescence in a simplified system. |
Experimental Protocols
General Protocol for Measuring this compound Native Fluorescence
This protocol provides a general framework for the spectrofluorometric analysis of this compound. It should be optimized for your specific application and instrument.
1. Instrument Preparation and Calibration:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure a stable light source.
-
Perform wavelength calibration for both the excitation and emission monochromators according to the instrument's standard operating procedure. This can often be done using the Raman peak of water or certified reference standards.
-
Set the excitation wavelength to 270 nm and the emission wavelength to 334 nm.
-
Optimize the excitation and emission slit widths. Start with a moderate setting (e.g., 5 nm) and adjust to achieve a good balance between signal intensity and spectral resolution.
-
Adjust the PMT voltage or gain to an appropriate level using a solution of a known, stable fluorophore or a mid-range concentration of your this compound standard.
Caption: A simplified workflow for the spectrofluorometric analysis of this compound.
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect the solution from light.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the same buffer or solvent that will be used for the samples. The concentration range should bracket the expected concentration of this compound in your unknown samples.
-
Blank Solution: Use the same buffer or solvent without any this compound as the blank.
-
Sample Preparation: Prepare your experimental samples in the same buffer or solvent as the standards and blank. If necessary, include any sample processing steps like filtration (using non-fluorescent filters) or dilution.
3. Measurement Procedure:
-
Blank Measurement: Fill a clean cuvette with the blank solution and place it in the spectrofluorometer. Record the fluorescence intensity. This value will be subtracted from all subsequent readings.
-
Standard Curve Measurement: Measure the fluorescence intensity of each working standard, starting from the lowest concentration. Rinse the cuvette with the next standard before filling to minimize carryover.
-
Sample Measurement: Measure the fluorescence intensity of your unknown samples.
4. Data Analysis:
-
Subtract the average fluorescence intensity of the blank from the readings of all standards and samples.
-
Create a calibration curve by plotting the background-subtracted fluorescence intensity of the standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the equation of the line to calculate the concentration of this compound in your unknown samples based on their background-subtracted fluorescence intensities.
Quantitative Data Summary
The following tables summarize the known quantitative data regarding this compound's fluorescence properties.
Table 1: this compound Fluorescence Wavelengths
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | 270 | |
| Emission Maximum (λem) | 334 | |
| Alternative Excitation | 277 | |
| Alternative Emission | 320 |
Table 2: Qualitative Effect of Solvents on this compound Fluorescence
| Solvent | Relative Fluorescence Intensity | Reference |
| Water | Highest | |
| Ethanol | Lower than water | |
| Methanol | Lower than water | |
| Acetonitrile | Lower than water | |
| Ethyl Acetate | Lower than water | |
| Acetone | Lower than water |
Note: Detailed quantitative comparison of fluorescence intensity in different solvents is not available in the reviewed literature.
This technical support center provides a starting point for troubleshooting and performing this compound fluorescence assays. For optimal results, it is recommended to empirically determine the best conditions for your specific experimental setup and sample type.
Technical Support Center: Ensuring Consistent Ertugliflozin Delivery in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent delivery of Ertugliflozin in long-term animal studies. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term this compound administration in rodents?
For long-term studies, continuous infusion via implantable osmotic pumps is highly recommended.[1][2][3] This method ensures consistent, around-the-clock drug exposure at predictable levels, minimizes experimental variables, and reduces animal stress associated with repeated handling and dosing.[1][2] While oral gavage is a common method for precise oral dosing, its long-term repeated use can lead to complications such as esophageal trauma, increased animal stress, and potential confounding effects on experimental outcomes.[4][5][6][7]
Q2: What are the key pharmacokinetic properties of this compound in preclinical species?
This compound is rapidly absorbed after oral administration in preclinical species like rats and dogs, with good oral bioavailability.[8][9] It is characterized by low clearance and a moderate volume of distribution.[8] The terminal phase half-life in healthy human subjects ranges from 11 to 18 hours.[9][10]
Q3: Are there established formulations of this compound for in vivo animal studies?
Yes, formulations using vehicles such as a combination of DMSO, PEG300, Tween80, and water, or DMSO and corn oil have been described.[8] The choice of vehicle will depend on the desired concentration, route of administration, and stability requirements for the duration of the study.
Q4: How stable is this compound in solution?
This compound's stability in solution is a critical factor for long-term studies. Stability can be affected by the vehicle, storage temperature, and exposure to light. It is crucial to conduct stability studies for the specific formulation and storage conditions of your experiment.[11][12] Forced degradation studies have shown that this compound can degrade under acidic, alkaline, oxidative, and thermal stress, but appears to be relatively stable to photolysis.[12]
Troubleshooting Guides
Oral Gavage Administration
Q: My animals are showing signs of stress (e.g., increased corticosterone levels, weight loss) with repeated oral gavage. What can I do?
-
Refine Handling Techniques: Ensure all personnel are thoroughly trained in proper animal restraint and gavage techniques to minimize stress.[13] The more accustomed the animals are to handling, the less stressful the procedure will be.[13]
-
Use Appropriate Gavage Needles: Flexible plastic feeding tubes are often safer and better tolerated than rigid metal needles, minimizing the risk of esophageal injury.[13] Ensure the needle length is correctly measured from the mouth to the last rib to avoid perforation.[13][14]
-
Consider Alternative Dosing Methods: If stress persists, it may be a confounding factor in your study.[5][6] Consider less stressful alternatives like voluntary oral administration in a palatable vehicle or switching to continuous delivery via osmotic pumps.[15]
-
Monitor for Injury: Regularly check for signs of esophageal trauma, such as difficulty swallowing or weight loss. If injury is suspected, cease gavage and consult with veterinary staff.
Q: I am observing high variability in plasma concentrations of this compound between animals. What could be the cause?
-
Inconsistent Administration: Inaccurate dosing volume or improper placement of the gavage needle can lead to variability. Ensure the full dose is delivered to the stomach and that there is no regurgitation.
-
Formulation Issues: The drug may not be uniformly suspended in the vehicle. Ensure the formulation is thoroughly mixed before each administration.
-
Gastrointestinal Factors: Food in the stomach can affect drug absorption. Standardize the fasting period before dosing, as this compound's absorption can be delayed by food.[10]
-
Animal Stress: High stress levels can alter gastrointestinal motility and drug metabolism, contributing to pharmacokinetic variability.[6]
Osmotic Pump Administration
Q: How do I choose the correct osmotic pump for my study?
The choice of osmotic pump depends on the following factors:
-
Animal Species and Size: Pumps are available in various sizes suitable for mice, rats, and other laboratory animals.[2]
-
Duration of the Study: Pumps are designed to deliver their contents over specific durations, ranging from one day to six weeks.[2]
-
Required Dose and Flow Rate: The pump's flow rate and the concentration of your this compound solution will determine the daily dose delivered to the animal.
Q: My osmotic pump appears to have failed or is delivering the drug inconsistently. What should I do?
-
Verify Pump Priming: Ensure the pump was correctly primed according to the manufacturer's instructions before implantation. Improper priming can lead to a delay in drug delivery.
-
Check for Catheter Patency: If using a catheter for targeted delivery, ensure it is not blocked or dislodged.
-
Assess Formulation Stability: The this compound formulation must be stable at 37°C for the entire duration of the pump's operation. Incompatibility with the pump's internal components or precipitation of the drug can cause pump failure. Conduct in vitro stability testing of your formulation at 37°C before starting the in vivo study.
-
Examine Implantation Site: Check for signs of excessive inflammation or fibrosis around the pump, which could potentially interfere with drug absorption if administered subcutaneously.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog |
| Oral Bioavailability (F) | 69% | 94% |
| Fraction Absorbed (Fa) | ~75% | ~100% |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour (fasted) | ~1 hour (fasted) |
| Plasma Protein Binding | 93.6% (in vitro) | N/A |
Data compiled from multiple sources.[9][10][16]
Table 2: Sample this compound Formulation for In Vivo Studies
| Component | Concentration | Purpose |
| This compound | Target-dependent | Active Pharmaceutical Ingredient |
| DMSO | 5% | Solubilizing Agent |
| PEG300 | 40% | Vehicle/Solubilizer |
| Tween80 | 5% | Surfactant/Emulsifier |
| ddH2O | 50% | Vehicle |
This is an example formulation and should be optimized and validated for your specific study needs.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage or Osmotic Pump Loading
-
Calculate Required Concentrations: Determine the final concentration of this compound needed based on the desired dose (mg/kg) and the administration volume (for gavage) or the pump's flow rate and duration (for osmotic pumps).
-
Dissolve this compound: Weigh the required amount of this compound powder. In a sterile container, add the specified volume of DMSO and vortex until the drug is completely dissolved.
-
Add Vehicle Components: Sequentially add PEG300 and Tween80 to the solution, mixing thoroughly after each addition until the solution is clear.
-
Add Final Vehicle: Slowly add the sterile ddH2O to reach the final volume and mix until a homogenous solution is achieved.
-
Sterile Filtration: For use in osmotic pumps, sterile filter the final formulation through a 0.22 µm syringe filter compatible with the vehicle components.
-
Storage: Use the formulation immediately for optimal results.[8] If short-term storage is necessary, store in a sterile, light-protected container at a validated temperature. Conduct stability tests to confirm drug integrity over the storage period.
Protocol 2: Surgical Implantation of Osmotic Pumps (Subcutaneous)
-
Anesthetize the Animal: Anesthetize the rodent using an approved anesthetic protocol (e.g., isoflurane).
-
Prepare the Surgical Site: Shave the fur from the dorsal thoracic region (between the shoulder blades). Disinfect the skin with an appropriate antiseptic solution.
-
Incision: Make a small midline incision in the skin.
-
Create a Subcutaneous Pocket: Using blunt dissection, create a small subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the Pump: Insert the primed osmotic pump into the pocket with the flow moderator pointing away from the incision.
-
Close the Incision: Close the skin incision with wound clips or sutures.
-
Post-Operative Care: Administer appropriate analgesia as per your approved animal care protocol. Monitor the animal for recovery and signs of post-surgical complications.
Visualizations
Caption: Workflow for this compound formulation preparation.
Caption: Decision tree for selecting a delivery method.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. rwdstco.com [rwdstco.com]
- 2. alzet.com [alzet.com]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Should oral gavage be abandoned in toxicity testing of endocrine disruptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. scispace.com [scispace.com]
- 10. Bioequivalence of this compound/Sitagliptin Fixed‐Dose Combination Tablets and Coadministration of Respective Strengths of Individual Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF this compound IN DOSAGE FORM | Neuroquantology [neuroquantology.com]
- 13. instechlabs.com [instechlabs.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Use of osmotic minipumps for sustained drug delivery in rat pups: effects on physical and neurobehavioural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Pharmacodynamics of this compound in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SGLT2 Antibody Specificity in the Presence of Ertugliflozin
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals validating the specificity of antibodies for the Sodium-Glucose Cotransporter 2 (SGLT2) protein, particularly when working with the SGLT2 inhibitor, Ertugliflozin.
Frequently Asked Questions (FAQs)
Q1: Why is validating SGLT2 antibody specificity so critical?
A1: Validating antibody specificity is fundamental to ensure that the antibody detects only the SGLT2 protein and not other proteins, such as the highly homologous SGLT1.[1] Inadequate validation can lead to misinterpretation of SGLT2 expression levels, localization, and function. Studies have shown substantial variability in the specificity of commercially available SGLT2 antibodies, making rigorous, user-end validation essential for reproducible and accurate results.[2] The use of knockout-validated antibodies and appropriate negative controls, like tissues from SGLT2-deficient mice, is considered a gold standard for confirming specificity.[2]
Q2: What is this compound and how does it interact with SGLT2?
A2: this compound is a highly selective inhibitor of the SGLT2 protein.[3] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the kidneys.[4] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased glucose excretion in the urine.[5][6] This mechanism helps lower blood glucose levels in patients with type 2 diabetes.[4] this compound exhibits high selectivity for SGLT2 over SGLT1 (over 2000-fold), minimizing off-target effects on SGLT1, which is prevalent in the gut.[3]
Q3: Can this compound interfere with SGLT2 antibody binding?
A3: Yes, it is mechanistically plausible. This compound binds to SGLT2 to inhibit its function. If the antibody's binding site (epitope) is located at or near the this compound binding site, the drug could physically block the antibody, leading to reduced or no signal in immunoassays. This is known as competitive binding. Therefore, when designing experiments involving both an SGLT2 antibody and this compound, it is crucial to consider the possibility of such interference.
Q4: How can I test if this compound is blocking my antibody's epitope?
A4: A competitive binding assay is the most direct method. This can be performed using techniques like Western Blot, Immunofluorescence (IF), or ELISA. The core principle is to pre-incubate your sample (cells or tissue lysates) with a high concentration of this compound before adding the primary SGLT2 antibody. A significant reduction in signal in the this compound-treated sample compared to an untreated control would suggest that the drug is interfering with antibody binding.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No SGLT2 signal in Western Blot or IF/IHC | 1. Antibody Specificity Issue: The antibody may not be specific or sensitive enough for the application.[2] 2. Low SGLT2 Expression: The target tissue or cell line may have very low endogenous SGLT2 levels. 3. This compound Interference: The drug may be blocking the antibody's epitope. 4. Improper Protocol: Suboptimal antigen retrieval, antibody dilution, or incubation times.[7] | 1. Validate Antibody: Use a positive control (e.g., human or mouse kidney lysate) and a negative control (e.g., lysate from SGLT2 knockout tissue).[2] 2. Enrich Sample: Use tissue known for high SGLT2 expression (e.g., kidney proximal tubules) or consider using overexpression lysates.[8] 3. Perform Competition Assay: Pre-incubate the sample without this compound as a control. If the signal appears, interference is likely. Consider using an antibody with a different epitope. 4. Optimize Protocol: Titrate primary antibody concentration. Optimize antigen retrieval method (heat-mediated vs. enzymatic) and duration.[9][10] |
| Signal is weaker in this compound-treated samples | 1. Competitive Binding: this compound is likely competing with the antibody for the same or an overlapping binding site on SGLT2. | 1. Quantify the Reduction: Determine if the signal reduction is consistent and dose-dependent. 2. Switch Antibodies: Source an antibody that binds to a different region of the SGLT2 protein (e.g., N-terminus vs. an extracellular loop).[1] Information on epitope location may be available from the manufacturer. 3. Modify Protocol: Attempt to wash out the this compound before antibody incubation, although this may not be effective if the drug's binding affinity is very high. |
| High background or non-specific bands in Western Blot | 1. Antibody Cross-reactivity: The antibody may be recognizing other proteins.[2] 2. Insufficient Blocking: The blocking step may be inadequate. 3. Secondary Antibody Issues: The secondary antibody may be binding non-specifically or aggregating.[7] | 1. Confirm with KO Lysate: The gold standard is to show the absence of the band in a knockout/knockdown sample.[2] 2. Optimize Blocking: Increase blocking time to 1 hour or try a different blocking agent (e.g., 5% BSA instead of milk). 3. Run Secondary Control: Incubate a blot with only the secondary antibody to check for non-specific binding.[7] Filter the secondary antibody solution to remove aggregates. |
| SGLT2 band appears at an unexpected molecular weight | 1. Post-Translational Modifications: SGLT2 is a glycoprotein. The extent of glycosylation can alter its migration on an SDS-PAGE gel.[2] 2. Protein Processing/Cleavage: The protein may exist in different processed forms. 3. Multimer Formation: The protein may form dimers or other multimers that are not fully denatured. | 1. Deglycosylation: Treat the lysate with an enzyme like PNGase F to remove N-linked glycans. A shift to a lower molecular weight (e.g., from ~55-70 kDa to ~45-50 kDa) confirms glycosylation.[2] 2. Check Literature: Consult publications to see the reported molecular weight for SGLT2 in your specific sample type.[2] 3. Improve Denaturation: Ensure fresh reducing agent (e.g., DTT or BME) is used in the loading buffer and boil samples for 5-10 minutes before loading.[7] |
Experimental Protocols & Visualizations
Logical Workflow for Antibody Validation
The following diagram outlines the essential steps for validating an SGLT2 antibody, especially when investigating potential interference from compounds like this compound.
Caption: Workflow for SGLT2 antibody validation and this compound interference testing.
Hypothesized Mechanism: this compound Interference
This diagram illustrates the potential mechanism of competitive binding, where this compound physically obstructs the antibody's access to its epitope on the SGLT2 protein.
Caption: Diagram showing how this compound might block an antibody's binding epitope.
Protocol 1: Western Blot for SGLT2 Detection and Interference Testing
This protocol is for detecting SGLT2 in kidney tissue lysates and assessing interference by this compound.
-
Protein Extraction:
-
Homogenize fresh or frozen kidney tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
This compound Pre-incubation (for interference testing):
-
Aliquot equal amounts of protein lysate (e.g., 30-50 µg) into two tubes.
-
To the "Test" tube, add this compound to a final concentration of 10-50 µM (or 5-10x the antibody concentration).
-
To the "Control" tube, add an equal volume of the vehicle (e.g., DMSO).
-
Incubate both tubes for 1 hour at room temperature with gentle agitation.
-
-
SDS-PAGE and Transfer:
-
Add Laemmli sample buffer to the lysates, boil for 5-10 minutes at 95°C.
-
Load samples onto an 8-10% polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary SGLT2 antibody (diluted in blocking buffer as recommended by the manufacturer, e.g., 1:1000) overnight at 4°C.[11][12]
-
Wash the membrane 3 x 10 minutes with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 x 10 minutes with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
The expected band for SGLT2 is typically between 55-75 kDa, depending on glycosylation.[2]
-
Compare the band intensity between the this compound-treated and control lanes. A significantly weaker band in the treated lane indicates interference.
-
| Reagent/Parameter | Recommended Concentration/Setting | Notes |
| Protein Load | 30-50 µg per lane | May need optimization based on SGLT2 abundance. |
| Primary Antibody | 1:500 - 1:3000 | Titrate for optimal signal-to-noise ratio.[13] |
| Secondary Antibody | 1:2000 - 1:10000 | Follow manufacturer's guidelines. |
| Blocking Solution | 5% BSA or 5% Non-fat Milk in TBST | BSA is often preferred for phospho-antibodies. |
| This compound | 10-50 µM | Concentration may require optimization. |
Protocol 2: Immunofluorescence (IF) for SGLT2 Localization
This protocol is for visualizing SGLT2 in paraffin-embedded kidney sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[10]
-
-
Antigen Retrieval:
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Detection and Mounting:
-
Wash slides 3 x 5 minutes with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 555) for 1 hour at room temperature, protected from light.
-
Wash slides 3 x 5 minutes with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize sections using a confocal or fluorescence microscope. SGLT2 should localize to the apical brush-border membrane of proximal tubule cells.[8]
-
References
- 1. SGLT2 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C22H25ClO7 | CID 44814423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Determining the role of SGLT2 inhibition with Empagliflozin in the development of diabetic retinopathy | Bioscience Reports | Portland Press [portlandpress.com]
- 11. bicellscientific.com [bicellscientific.com]
- 12. SGLT2 antibody (28683-1-AP) | Proteintech [ptglab.com]
- 13. SGLT2 antibody (24654-1-AP) | Proteintech [ptglab.com]
- 14. bicellscientific.com [bicellscientific.com]
Validation & Comparative
A Preclinical Efficacy Comparison: Ertugliflozin vs. Canagliflozin
In the landscape of sodium-glucose cotransporter 2 (SGLT2) inhibitors for the management of type 2 diabetes, ertugliflozin and canagliflozin have emerged as prominent therapeutic options. This guide provides a comparative overview of their preclinical efficacy, drawing upon data from various animal models. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the preclinical profiles of these two agents.
Mechanism of Action: SGLT2 Inhibition
Both this compound and canagliflozin exert their glucose-lowering effects by selectively inhibiting SGLT2 in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a subsequent decrease in plasma glucose levels.[1][2][3] This mechanism is independent of insulin, offering a distinct advantage in the treatment of type 2 diabetes.
Preclinical studies have highlighted differences in the selectivity of these agents for SGLT2 over SGLT1, another sodium-glucose cotransporter. This compound has demonstrated a high selectivity for SGLT2 over SGLT1, with some reports indicating a selectivity of over 2000-fold.[2] Canagliflozin also selectively inhibits SGLT2, though with a comparatively lower selectivity ratio than this compound.[2]
Preclinical Efficacy Data
The following tables summarize the preclinical efficacy of this compound and canagliflozin in various animal models of type 2 diabetes and obesity. It is important to note that no head-to-head preclinical studies directly comparing this compound and canagliflozin were identified. The data presented is compiled from individual studies.
Glycemic Control
| Drug | Animal Model | Dose | Duration | Key Findings |
| This compound | High-Fat, High-Sucrose (HFHS) Diet-Fed Mice | 0.5 mg/g of diet | 4 months | Normalized glycated hemoglobin (HbA1c), fasting blood glucose, and fasting insulin levels.[4] |
| Canagliflozin | Zucker Diabetic Fatty (ZDF) Rats | 1 mg/kg | 4 weeks | Decreased HbA1c and improved measures of insulin secretion. |
| db/db Mice | Not specified | Acute | Dose-dependently decreased blood glucose concentrations. |
Body Weight Reduction
| Drug | Animal Model | Dose | Duration | Key Findings |
| This compound | High-Fat, High-Sucrose (HFHS) Diet-Fed Mice | 0.5 mg/g of diet | 4 months | Attenuated weight gain compared to control.[4] |
| Canagliflozin | Diet-Induced Obese (DIO) Mice | 15 mg/kg/d and 60 mg/kg/d | 4 weeks | The high dose (60 mg/kg/d) showed a significant reduction in body weight.[5] |
| Obese Animal Models | Not specified | Not specified | Reduced body weight gain, epididymal fat, and liver weight. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
This compound: Study in High-Fat, High-Sucrose (HFHS) Diet-Fed Mice[4]
-
Animal Model: Eight-week-old male C57BL/6J mice.
-
Experimental Groups:
-
Control Diet (CD; 10% kcal lard, 0% sucrose).
-
CD formulated with this compound (0.5 mg/g of diet).
-
High-Fat, High-Sucrose (HFHS) diet (58% kcal lard, 28% sucrose).
-
HFHS formulated with this compound (0.5 mg/g of diet).
-
-
Treatment Duration: 4 months.
-
Key Parameters Measured: Body weight, food consumption, glycated hemoglobin, fasting blood glucose, and fasting insulin.
Canagliflozin: Study in Diet-Induced Obese (DIO) Mice[5]
-
Animal Model: C57BL/6J mice fed a high-fat diet to induce obesity.
-
Experimental Groups:
-
Model group (vehicle control).
-
Orlistat group (10 mg/kg/d).
-
Low-dose canagliflozin (15 mg/kg/d).
-
High-dose canagliflozin (60 mg/kg/d).
-
-
Treatment Duration: 4 weeks.
-
Key Parameters Measured: Body weight, liver weight, liver morphology, total cholesterol (TC), and triglyceride (TG) levels.
Summary and Conclusion
The available preclinical data indicate that both this compound and canagliflozin are effective in improving glycemic control and promoting weight reduction in various animal models of type 2 diabetes and obesity. This compound has been noted for its high selectivity for SGLT2. Canagliflozin has been studied more extensively in a wider range of preclinical models, with robust data on its metabolic benefits.
It is crucial to underscore that the absence of direct head-to-head preclinical studies makes a definitive comparative assessment challenging. The differences in experimental designs, animal models, and dosing regimens across the cited studies necessitate a cautious interpretation of the data. Future preclinical research involving a direct comparison of this compound and canagliflozin under identical experimental conditions would be invaluable for a more conclusive evaluation of their relative efficacy. Nevertheless, the existing body of preclinical evidence supports the continued investigation and clinical use of both agents in the management of type 2 diabetes.
References
- 1. Effects of canagliflozin on weight loss in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of canagliflozin on weight loss in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting Postprandial Hyperglycemia in Zucker Diabetic Fatty Rats With an SGLT2 Inhibitor Restores Glucose Effectiveness in the Liver and Reduces Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
Unveiling Off-Target Effects: A Comparative Analysis of Ertugliflozin and Other SGLT2 Inhibitors in SGLT2 Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the SGLT2-independent actions of SGLT2 inhibitors, with a focus on ertugliflozin's potential off-target profile in the context of preclinical knockout models.
This guide provides a comparative analysis of the effects of the sodium-glucose cotransporter 2 (SGLT2) inhibitor this compound and other compounds in this class, specifically within the context of SGLT2 knockout (KO) animal models. The absence of the primary target in these models offers a unique platform to investigate the SGLT2-independent, or "off-target," effects of these drugs, which are of increasing interest for their potential therapeutic implications beyond glycemic control. While direct experimental data on this compound in SGLT2 KO models are not yet available in published literature, this guide synthesizes findings from studies on other SGLT2 inhibitors, primarily empagliflozin, to provide a framework for understanding and validating this compound's potential effects.
Comparative Selectivity of SGLT2 Inhibitors
A critical factor in considering off-target effects is the selectivity of an SGLT2 inhibitor for SGLT2 over its closely related transporter, SGLT1. SGLT1 is predominantly expressed in the small intestine, where it is responsible for glucose and galactose absorption, and also plays a role in glucose reabsorption in the kidney, particularly when SGLT2 is inhibited or absent.[1] this compound is distinguished by its high selectivity for SGLT2 over SGLT1.
| SGLT2 Inhibitor | IC50 for h-SGLT2 (nM) | IC50 for h-SGLT1 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| This compound | 0.877 | 1960 | >2000-fold |
| Empagliflozin | 1-3 | >8300 | >2500-fold |
| Canagliflozin | 4.2 | 660 | ~160-fold |
| Dapagliflozin | 1.1 | 1400 | ~1200-fold |
Data compiled from publicly available sources.
This high selectivity suggests that at therapeutic concentrations, this compound is less likely to engage SGLT1, potentially leading to a different off-target effect profile compared to less selective agents.
Insights from SGLT2 Knockout Animal Models
Studies utilizing SGLT2 KO mice have been instrumental in demonstrating that some of the beneficial cardiovascular and metabolic effects of SGLT2 inhibitors are independent of their primary mechanism of action. These models, which genetically lack the SGLT2 protein, mimic a state of complete and lifelong SGLT2 inhibition.
Metabolic Effects
In SGLT2 KO mice, the administration of SGLT2 inhibitors allows for the direct assessment of their impact on metabolic pathways without the confounding variable of SGLT2-mediated glycosuria.
| Parameter | Observation in SGLT2 KO Mice | Effect of Empagliflozin in SGLT2 KO Mice | Potential Implication for this compound |
| Blood Glucose | Normoglycemic or mildly hypoglycemic.[2] | No significant change. | Expected to have minimal impact on blood glucose in the absence of SGLT2. |
| Ketogenesis | Increased ketone body production. | Further increases ketone levels. | May also enhance ketogenesis through SGLT2-independent mechanisms. |
| Lipolysis | Increased circulating free fatty acids. | Promotes lipolysis. | Potential to influence lipid metabolism independently of renal glucose handling. |
| Energy Expenditure | Increased energy expenditure.[3] | Data not consistently reported. | Further studies are needed to determine its impact on energy balance. |
Cardiovascular Effects
The cardiovascular benefits of SGLT2 inhibitors are a key area of research, and SGLT2 KO models have provided evidence for direct cardiac effects.
| Parameter | Observation in SGLT2 KO Mice | Effect of Empagliflozin in SGLT2 KO Mice | Potential Implication for this compound |
| Cardiac Function | Improved systolic function and reduced pathological cardiac remodeling in a heart failure model was not observed with SGLT2 knockout alone.[4] | Improved systolic function and reduced pathologic cardiac remodeling in a heart failure model, demonstrating an off-target role.[4] | This compound may also exert direct cardioprotective effects independent of SGLT2 inhibition. |
| Myocardial Metabolism | Evidence of shifts in myocardial substrate utilization. | Further shifts in myocardial substrate utilization. | Could potentially modulate cardiac energy metabolism through off-target mechanisms. |
Experimental Protocols
To facilitate the design of future studies aimed at validating the effects of this compound, detailed methodologies from key experiments with empagliflozin in SGLT2 KO mice are provided below.
SGLT2 Knockout Mouse Model Generation and Maintenance
-
Generation: SGLT2 knockout mice can be generated by breeding SGLT2 floxed mice with mice ubiquitously expressing Cre recombinase.[4]
-
Genotyping: Offspring should be genotyped by PCR analysis of tail DNA to identify wild-type, heterozygous, and homozygous knockout animals.
-
Housing and Diet: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water. For specific studies, a high-fat diet may be introduced to induce a metabolic syndrome phenotype.[2][3]
Assessment of Metabolic Parameters
-
Blood Glucose and Insulin: Blood glucose can be measured from tail vein blood using a standard glucometer. Plasma insulin levels can be determined using a commercially available ELISA kit.[5][6]
-
Ketone Bodies: Blood ketone bodies (β-hydroxybutyrate) can be measured using a handheld meter or via enzymatic assays on plasma samples.
-
Metabolic Cages: To assess energy expenditure, respiratory exchange ratio, food and water intake, and physical activity, mice can be housed individually in metabolic cages.[3]
Assessment of Cardiac Function
-
Echocardiography: Transthoracic echocardiography is a non-invasive method to assess cardiac structure and function, including ejection fraction, fractional shortening, and ventricular dimensions.
-
Pressure-Volume Loop Analysis: For a more detailed assessment of cardiac hemodynamics, a pressure-volume catheter can be inserted into the left ventricle to measure parameters such as end-systolic and end-diastolic pressure-volume relationships.
-
Histological Analysis: Hearts can be excised, fixed, and sectioned for histological staining (e.g., Masson's trichrome for fibrosis) to assess cardiac remodeling.
Visualizing Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways and experimental workflows relevant to the study of SGLT2 inhibitors in knockout models.
Caption: Potential SGLT2-independent signaling pathways of SGLT2 inhibitors.
Caption: General experimental workflow for validating SGLT2 inhibitor effects.
Conclusion and Future Directions
The investigation of SGLT2 inhibitors in SGLT2 knockout animal models has revealed a fascinating layer of pharmacology beyond their established renal effects. While direct evidence for this compound in these models is pending, its high selectivity for SGLT2 suggests a potentially distinct off-target profile that warrants investigation. The experimental frameworks and comparative data presented in this guide offer a robust starting point for researchers to design and execute studies aimed at validating the SGLT2-independent effects of this compound. Such research is crucial for a comprehensive understanding of its therapeutic potential and for the development of future targeted therapies.
References
- 1. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT2 Deletion Improves Glucose Homeostasis and Preserves Pancreatic β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. SGLT2 knockout prevents hyperglycemia and is associated with reduced pancreatic β-cell death in genetically obese mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Ertugliflozin and Empagliflozin: SGLT2 Inhibition, Selectivity, and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors, ertugliflozin and empagliflozin. The following sections present a comprehensive analysis of their inhibitory potency, selectivity, and impact on cellular functions, supported by experimental data and detailed methodologies to aid in research and development.
Mechanism of Action: SGLT2 Inhibition
Both this compound and empagliflozin exert their therapeutic effects by selectively inhibiting SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By blocking this transporter, both drugs induce glycosuria, leading to a reduction in blood glucose levels.
Caption: Mechanism of action of this compound and Empagliflozin on SGLT2.
Comparative Inhibitory Potency and Selectivity
The primary determinant of the efficacy and potential side-effect profile of SGLT2 inhibitors is their potency against SGLT2 and their selectivity over the closely related SGLT1 transporter, which is predominantly found in the small intestine.
| Inhibitor | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | hSGLT2 | 0.877[1] | >2200-fold[1] |
| hSGLT1 | 1960[1] | ||
| Empagliflozin | hSGLT2 | 3.1[2] | >2500-fold[2] |
| hSGLT1 | >8300 |
Data Summary: Both this compound and empagliflozin are highly potent inhibitors of SGLT2 with excellent selectivity over SGLT1. Empagliflozin demonstrates a slightly higher selectivity for SGLT2 in vitro.
Experimental Protocols
SGLT1 and SGLT2 Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against human SGLT1 and SGLT2.
Caption: Workflow for determining SGLT1 and SGLT2 inhibition.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to overexpress either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or empagliflozin.
-
Substrate Addition: A radiolabeled, non-metabolizable glucose analog, such as [14C]-alpha-methyl-D-glucopyranoside ([14C]-AMG), is added to the cells.
-
Uptake Measurement: After a defined incubation period, the uptake of the radiolabeled substrate is measured using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Off-Target Effects: A Comparative In Vitro Assessment
Beyond their primary target, SGLT2 inhibitors may interact with other cellular components, leading to "off-target" effects. Understanding these effects is crucial for a complete safety and efficacy profile.
Mitochondrial Function in Human Umbilical Vein Endothelial Cells (HUVECs)
A study directly compared the in vitro effects of several SGLT2 inhibitors, including this compound and empagliflozin, on mitochondrial function in HUVECs.
| Compound (Concentration) | Effect on Oxygen Consumption Rate (OCR) |
| This compound (100 µM) | No significant effect |
| Empagliflozin (100 µM) | No significant effect |
Data Summary: At supra-pharmacological concentrations (100 µM), neither this compound nor empagliflozin had a significant inhibitory effect on the oxygen consumption rate in HUVECs, suggesting a minimal direct impact on mitochondrial respiration in this cell type under the tested conditions.
Experimental Protocol: Mitochondrial Respiration Assay
This assay assesses the impact of compounds on mitochondrial function by measuring the rate of oxygen consumption.
Methodology:
-
Cell Culture: HUVECs are cultured to confluence in appropriate microplates.
-
Compound Treatment: The cells are treated with this compound, empagliflozin, or a vehicle control at the desired concentrations.
-
Oxygen Consumption Rate (OCR) Measurement: OCR is measured using an extracellular flux analyzer. This instrument measures changes in oxygen concentration in the medium surrounding the cells in real-time.
-
Data Analysis: The OCR values for the compound-treated cells are compared to the vehicle-treated control cells to determine the percentage of inhibition or stimulation.
Conclusion
In vitro evidence demonstrates that both this compound and empagliflozin are highly potent and selective inhibitors of the SGLT2 transporter. Empagliflozin exhibits a slightly greater selectivity for SGLT2 over SGLT1 in direct comparison of their selectivity ratios. Importantly, at high concentrations, neither drug appears to directly impair mitochondrial respiration in endothelial cells, suggesting a favorable profile in this regard. These in vitro findings provide a fundamental basis for understanding their pharmacological profiles and for guiding further research into their clinical applications and potential differential effects.
References
Ertugliflozin in the SGLT2 Inhibitor Landscape: A Network Meta-Analysis Comparison
A comprehensive review of network meta-analyses reveals Ertugliflozin's comparable efficacy in glycemic control and positive effects on weight and blood pressure relative to other SGLT2 inhibitors. However, its cardiovascular outcome profile appears less robust when indirectly compared to agents like Empagliflozin and Canagliflozin in certain high-risk populations.
This guide offers researchers, scientists, and drug development professionals an objective comparison of this compound against other leading Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, including Canagliflozin, Dapagliflozin, and Empagliflozin. The comparisons are based on evidence from multiple network meta-analyses, providing a broad, indirect look at the relative efficacy and safety of these agents in the management of type 2 diabetes.
Comparative Efficacy Analysis
The primary role of SGLT2 inhibitors is to improve glycemic control. Network meta-analyses consistently demonstrate that this compound effectively lowers HbA1c, with some analyses suggesting its efficacy is comparable to other drugs in its class.[1] Beyond glucose lowering, SGLT2 inhibitors as a class offer benefits in reducing body weight and systolic blood pressure.
One network meta-analysis found that this compound 15 mg was more effective at reducing HbA1c than dapagliflozin 10 mg and empagliflozin 25 mg in patients on a background of diet and exercise.[2] When added to metformin therapy, this compound 5 mg and 15 mg were more effective in lowering HbA1c than dapagliflozin 5 mg and 10 mg respectively, and the 15 mg dose was also superior to empagliflozin 25 mg.[2] However, the reduction in HbA1c with this compound was not significantly different from that of canagliflozin in any of the populations studied.[2]
Meta-analyses of this compound trials have shown significant reductions in body weight and systolic blood pressure compared to placebo.[1][3][4] One analysis reported a weighted mean difference of -2.35 kg for body weight and -3.64 mmHg for systolic blood pressure with this compound treatment.[3] Another network meta-analysis highlighted that this compound had the greatest probability of being the best treatment for reducing hypertension compared to other SGLT2 inhibitors.[5]
Table 1: Comparative Efficacy of this compound vs. Other SGLT2 Inhibitors (Mean Difference from Placebo/Comparator)
| Outcome | This compound | Canagliflozin | Dapagliflozin | Empagliflozin | Citation |
| Change in HbA1c (%) | -0.41 to -0.82 | -0.62 to -0.77 | -0.54 to -0.64 | -0.57 to -0.64 | [3][6] |
| Change in Body Weight (kg) | -1.77 to -2.35 | Approx. -1.88 | - | - | [1][3] |
| Change in Systolic Blood Pressure (mmHg) | -2.57 to -3.64 | Approx. -2.46 | - | Approx. -2.46 | [1][3] |
Note: Values represent a range of weighted mean differences (WMD) or pooled estimates from various meta-analyses and may vary based on patient population and background therapy. Direct head-to-head trial data is limited.
Comparative Safety Profile
The safety of SGLT2 inhibitors is a critical consideration, with a known class effect of increased risk for genital mycotic infections. Urinary tract infections have also been a topic of investigation. The cardiovascular safety and potential benefits are a key differentiator within the class.
Network meta-analyses suggest that the risk of urinary tract infections with this compound is generally not statistically different from other SGLT2 inhibitors.[7] One analysis showed a reduced risk for low-dose this compound compared to some doses of empagliflozin and dapagliflozin, though the differences were not statistically significant.[7] Another network meta-analysis found that high-dose dapagliflozin was associated with a higher risk of UTIs compared to low-dose this compound.[8]
Genital mycotic infections are a known side effect of all SGLT2 inhibitors.[9][10] Real-world studies and meta-analyses confirm an increased risk of these infections with SGLT2 inhibitor use compared to other diabetes treatments.[11][12] The risk appears to be similar across the different SGLT2 inhibitors.[11]
Table 2: Comparative Safety of this compound vs. Other SGLT2 Inhibitors (Relative Risk/Odds Ratio)
| Adverse Event | This compound | Canagliflozin | Dapagliflozin | Empagliflozin | Citation |
| Urinary Tract Infections | No significant difference vs. others | No significant difference vs. others | High dose may increase risk vs. low-dose this compound | No significant difference vs. others | [7][8] |
| Genital Mycotic Infections | Increased risk (class effect) | Increased risk (class effect) | Increased risk (class effect) | Increased risk (class effect) | [9][10][11] |
Note: Data are based on indirect comparisons from network meta-analyses and may not reflect the results of direct head-to-head trials.
Cardiovascular Outcomes
While the VERTIS CV trial established the cardiovascular safety of this compound (non-inferior to placebo for major adverse cardiovascular events), it did not demonstrate superiority.[13] This contrasts with the established cardiovascular benefits of empagliflozin and canagliflozin in reducing major adverse cardiovascular events in high-risk patients.
A network meta-analysis of patients with type 2 diabetes and heart failure found that all SGLT2 inhibitors, including this compound, significantly reduced hospitalizations for heart failure compared to standard of care alone.[14] However, in the same analysis, this compound was the only SGLT2 inhibitor that did not significantly reduce the composite outcome of cardiovascular death or heart failure hospitalization.[14] Another network meta-analysis of patients with and without chronic kidney disease found no significant differences in the primary efficacy outcome (a composite of cardiovascular death and hospitalizations for heart failure) among the SGLT2 inhibitors in the overall cohort.[15] However, in patients without chronic kidney disease, empagliflozin was associated with a lower risk of this primary outcome compared with this compound.[15]
A recent network meta-analysis of 20 cardiovascular and respiratory outcomes found that sotagliflozin significantly reduced myocardial infarction compared with this compound, empagliflozin, dapagliflozin, and canagliflozin.[5]
Experimental Protocols
The data presented in this guide are derived from systematic reviews and network meta-analyses of randomized controlled trials (RCTs). The general methodology for these analyses is as follows:
-
Systematic Literature Search: A comprehensive search of medical databases such as PubMed, Embase, and the Cochrane Central Register of Controlled Trials is conducted to identify relevant RCTs. Search terms typically include the names of the SGLT2 inhibitors, "type 2 diabetes," and the outcomes of interest.
-
Study Selection: Inclusion criteria are predefined and typically include RCTs of a certain duration (e.g., ≥24 weeks) that compare an SGLT2 inhibitor with placebo or another active comparator in adults with type 2 diabetes.
-
Data Extraction: Two independent reviewers typically extract data from the included studies on study design, patient characteristics, interventions, and predefined efficacy and safety outcomes.
-
Network Meta-Analysis: A Bayesian network meta-analysis is often employed to synthesize both direct (from head-to-head trials) and indirect evidence from the network of RCTs. This allows for the comparison of multiple interventions simultaneously. Results are often presented as mean differences for continuous outcomes (e.g., HbA1c) and odds ratios or risk ratios for dichotomous outcomes (e.g., adverse events), along with 95% credible intervals.
Visualizing the Mechanisms and Workflow
To better understand the context of this analysis, the following diagrams illustrate the signaling pathway of SGLT2 inhibitors and the general workflow of a network meta-analysis.
Caption: Mechanism of action of SGLT2 inhibitors like this compound.
Caption: General workflow of a network meta-analysis.
References
- 1. Frontiers | Efficacy and Safety of this compound in Type 2 Diabetes: A Systematic Review and Meta-Analysis [frontiersin.org]
- 2. This compound Compared to Other Anti-hyperglycemic Agents as Monotherapy and Add-on Therapy in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on glycemic levels, blood pressure and body weight of patients with type 2 diabetes mellitus: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Relative efficacy of five SGLT2 inhibitors: a network meta-analysis of 20 cardiovascular and respiratory outcomes [frontiersin.org]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. [Relative frequency of urinary tract infections in patients affected by diabetes mellitus type 2 treated with metformin and SGLT2 inhibitor. Network meta-analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose response of sodium glucose cotransporter-2 inhibitors in relation to urinary tract infections: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGLT2 Inhibitors and the Associated Risk of Genito Mycotic Infections – A Narrative Review – International Journal of Current Science Research and Review [ijcsrr.org]
- 10. ijcsrr.org [ijcsrr.org]
- 11. Comparative risk of genital infections associated with SGLT2 inhibitors: A real-world retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased risk of mycotic infections associated with sodium–glucose co‐transporter 2 inhibitors: a prescription sequence symmetry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VERTIS CV: this compound’s proven benefits fall short of other SGLT2 inhibitors | MDedge [mdedge.com]
- 14. Comparative cardiovascular benefits of individual SGLT2 inhibitors in type 2 diabetes and heart failure: a systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Ertugliflozin's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with Glucose Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ertugliflozin's interaction with various glucose transporters, supported by experimental data. This compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes. Its efficacy is rooted in its high selectivity for SGLT2 over other glucose transporters, minimizing off-target effects. This document delves into the quantitative data defining this selectivity, details the experimental protocols used for these assessments, and visualizes the key signaling pathways involved.
Quantitative Comparison of Inhibitory Activity
This compound's high selectivity for SGLT2 over SGLT1 is a key characteristic that distinguishes it from some other members of the SGLT2 inhibitor class. This selectivity is critical for minimizing the risk of gastrointestinal side effects associated with SGLT1 inhibition in the gut.
| Transporter | This compound IC50 (nM) | Canagliflozin IC50 (nM) | Dapagliflozin IC50 (nM) | Empagliflozin IC50 (nM) |
| SGLT2 (human) | 0.877[1] | 2.7 | 1.2 | 3.1 |
| SGLT1 (human) | 1960[1] | 710 | 1400 | 8300 |
| Selectivity Ratio (SGLT1/SGLT2) | ~2235 | ~263 | ~1167 | ~2677 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process. Selectivity Ratio: Calculated by dividing the IC50 for SGLT1 by the IC50 for SGLT2. A higher ratio indicates greater selectivity for SGLT2.
While this compound is known to have high selectivity over the facilitative glucose transporters (GLUTs), specific IC50 values for GLUT1, GLUT2, GLUT3, and GLUT4 are not widely available in the public domain. One study in human umbilical vein endothelial cells (HUVECs), which primarily express GLUT1, reported an IC50 of 85 µM for this compound in a glucose uptake assay, suggesting significantly lower potency against this transporter compared to SGLT2.
Experimental Protocols for Determining Inhibitor Selectivity
The determination of IC50 values for SGLT inhibitors is typically performed using in vitro cell-based assays. The following are detailed methodologies for two common approaches:
Radiolabeled Substrate Uptake Assay (using [¹⁴C]-α-methyl-D-glucopyranoside)
This method measures the uptake of a non-metabolizable, radiolabeled glucose analog, α-methyl-D-glucopyranoside ([¹⁴C]AMG), in cells engineered to express a specific glucose transporter.
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are stably or transiently transfected with plasmids containing the cDNA for human SGLT1 or SGLT2.
Assay Procedure:
-
Cell Plating: Seed the transfected cells into 96-well plates and allow them to adhere and grow to confluence.
-
Wash: Gently wash the cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) to remove culture medium.
-
Inhibitor Incubation: Add the sodium-containing buffer with varying concentrations of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add the [¹⁴C]AMG solution to each well and incubate for a specific duration (e.g., 1-2 hours) at 37°C.
-
Termination and Wash: Stop the uptake by rapidly washing the cells multiple times with ice-cold sodium-free buffer to remove extracellular [¹⁴C]AMG.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Fluorescent Glucose Analog Uptake Assay (using 2-NBDG)
This method utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake.
Cell Culture and Transfection:
-
As described in the radiolabeled substrate uptake assay.
Assay Procedure:
-
Cell Plating: Seed the transfected cells into a 96-well, black-walled, clear-bottom plate.
-
Wash: Wash the cells with a sodium-containing buffer.
-
Inhibitor Incubation: Incubate the cells with varying concentrations of this compound or other inhibitors in the sodium-containing buffer for 15-30 minutes at 37°C.
-
Substrate Addition: Add 2-NBDG to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Termination and Wash: Terminate the uptake by removing the 2-NBDG solution and washing the cells with ice-cold sodium-free buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the radiolabeled assay.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound's primary mechanism of action is the competitive inhibition of SGLT2 in the proximal convoluted tubule of the kidney. This prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.
Caption: Mechanism of SGLT2 Inhibition by this compound.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of an SGLT2 inhibitor involves a series of steps from cell preparation to data analysis.
Caption: General Workflow for IC50 Determination of SGLT Inhibitors.
Downstream Signaling Effects of SGLT2 Inhibition
The inhibition of SGLT2 by this compound has several downstream metabolic consequences that contribute to its therapeutic effects beyond simple glycosuria. These include the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.
Caption: Downstream Signaling Consequences of SGLT2 Inhibition.
References
Independent validation of published Ertugliflozin research findings
An Independent Validation and Comparative Guide to Published Ertugliflozin Research
This guide provides a comprehensive comparison of this compound's performance with other Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, supported by experimental data from key clinical trials. It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of this compound's efficacy and safety profile.
Mechanism of Action
This compound is a selective and reversible inhibitor of SGLT2, which is responsible for the reabsorption of the majority of glucose from the glomerular filtrate in the kidneys.[1][2][3] By inhibiting SGLT2, this compound reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose, leading to increased urinary glucose excretion.[1][4] This mechanism of action is independent of insulin secretion.[4]
Signaling Pathway of SGLT2 Inhibition
Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.
Efficacy of this compound
Clinical trials have demonstrated that this compound effectively improves glycemic control in adults with type 2 diabetes (T2D).[3][5] Its efficacy has been evaluated as monotherapy and in combination with other antihyperglycemic agents like metformin and sitagliptin.[2][5][6]
Glycemic Control
A pooled analysis of three placebo-controlled studies showed that at week 26, this compound at 5 mg and 15 mg doses resulted in a placebo-corrected mean change from baseline in HbA1c of -0.8% and -1.0%, respectively.[7] In a sub-study of the VERTIS CV trial, patients with T2D and established atherosclerotic cardiovascular disease (ASCVD) on a background of metformin and a sulfonylurea had placebo-adjusted least squares mean reductions in HbA1c of -0.66% (5 mg) and -0.75% (15 mg) at week 18.[8][9]
Effects on Body Weight and Blood Pressure
Beyond glycemic control, this compound has been shown to reduce body weight and systolic blood pressure (SBP).[8][10] The mechanism for weight loss is attributed to the loss of calories via urinary glucose excretion, while the reduction in blood pressure is linked to osmotic diuresis.[2][3] A meta-analysis showed that compared to placebo and other hypoglycemic agents, this compound significantly reduced body weight (weighted mean difference of -1.774 kg) and systolic blood pressure (weighted mean difference of -2.572 mmHg).[10]
Comparative Efficacy of SGLT2 Inhibitors
Network meta-analyses have been conducted to compare the cardiovascular and renal outcomes of different SGLT2 inhibitors. While SGLT2 inhibitors as a class have shown benefits, some analyses suggest potential differences between individual agents.[11][12][13] In one network meta-analysis, empagliflozin was associated with a lower risk of a composite of cardiovascular death or heart failure hospitalization compared to this compound in patients without chronic kidney disease.[12] However, another analysis found no significant differences between five SGLT2 inhibitors, including this compound, in reducing the risk of the primary composite outcome of cardiovascular death or hospitalization for heart failure in the overall population.[12]
Table 1: Comparison of Glycemic and Metabolic Efficacy of this compound
| Outcome | This compound 5 mg (Placebo-Adjusted Change) | This compound 15 mg (Placebo-Adjusted Change) | Data Source |
|---|---|---|---|
| HbA1c Reduction (%) | -0.7% to -0.8% | -0.8% to -1.0% | Pooled Phase III Trials[7][14] |
| Fasting Plasma Glucose (mmol/L) | -1.249 (vs. Placebo) | -1.249 (vs. Placebo) | Meta-Analysis[10] |
| Body Weight (kg) | -1.774 (vs. Placebo/Other Agents) | -1.774 (vs. Placebo/Other Agents) | Meta-Analysis[10] |
| Systolic Blood Pressure (mmHg) | -2.572 (vs. Placebo/Other Agents) | -2.572 (vs. Placebo/Other Agents) | Meta-Analysis[10] |
Cardiovascular and Renal Outcomes: The VERTIS CV Trial
The primary cardiovascular outcomes trial for this compound was the eValuation of this compound effIcacy and Safety CardioVascular Outcomes Trial (VERTIS CV).[8][15][16]
Experimental Protocol: VERTIS CV
-
Objective: To assess the cardiovascular safety of this compound in participants with T2D and established atherosclerotic vascular disease.[16]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[17]
-
Participants: 8,246 participants with T2D and a history of atherosclerosis.[17] The mean age was 64 years, with a mean duration of T2D of 12.9 years.[18]
-
Intervention: Participants were randomly assigned to receive this compound 5 mg, this compound 15 mg, or placebo once daily, in addition to their standard of care.[17]
-
Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[16]
-
Follow-up: Participants were followed for up to 6.1 years.[17]
Key Findings from VERTIS CV
The VERTIS CV trial demonstrated that this compound was non-inferior to placebo for the primary MACE outcome.[15][19] The primary outcome occurred in 11.9% of patients in the combined this compound groups and 11.9% in the placebo group.[17] While the trial did not meet its key secondary endpoints for superiority in reducing a composite of cardiovascular death or hospitalization for heart failure, a notable finding was a 30% reduction in the risk of hospitalization for heart failure with this compound compared to placebo.[15][19] This effect is consistent with benefits seen across the SGLT2 inhibitor class.[15]
Table 2: Key Cardiovascular Outcomes from Major SGLT2 Inhibitor Trials
| Outcome | This compound (VERTIS CV) | Empagliflozin (EMPA-REG OUTCOME) | Canagliflozin (CANVAS Program) | Dapagliflozin (DECLARE-TIMI 58) |
|---|---|---|---|---|
| Primary MACE Endpoint (HR vs. Placebo) | 0.97 (non-inferior)[19] | 0.86 (superior) | 0.86 (superior) | 0.93 (non-inferior) |
| Hospitalization for Heart Failure (HR vs. Placebo) | 0.70 (significant reduction)[15] | 0.65 (significant reduction) | 0.67 (significant reduction) | 0.73 (significant reduction) |
| CV Death (HR vs. Placebo) | 0.92 (not significant)[19] | 0.62 (significant reduction) | 0.87 (not significant) | 0.98 (not significant) |
Note: Hazard Ratios (HR) are approximate and for general comparison. Direct comparison between trials is limited due to differences in study populations and designs.
Experimental Workflow for a Cardiovascular Outcomes Trial
Caption: Generalized workflow for a cardiovascular outcomes trial like VERTIS CV.
Safety Profile of this compound
The safety profile of this compound is consistent with that of other SGLT2 inhibitors.[8] The most common adverse events are genital mycotic infections (GMIs) in both males and females.[10][14][20] Urinary tract infections have also been reported.[20] The incidence of hypoglycemia is generally low but may be increased when this compound is used in combination with insulin or insulin secretagogues.[4]
Table 3: Common Adverse Events Associated with this compound
| Adverse Event | Incidence with this compound | Incidence with Placebo/Comparator | Data Source |
|---|---|---|---|
| Female Genital Mycotic Infections | 8.0% - 12.7% | ~1.9% | VERTIS SITA2[20] |
| Male Genital Mycotic Infections | 3.7% - 4.9% | 0% | VERTIS SITA2[20] |
| Urinary Tract Infections | 2.6% - 4.6% | ~2.0% | VERTIS SITA2[20] |
| Symptomatic Hypoglycemia (on Metformin + SU) | 11.0% - 12.4% | 7.7% | VERTIS CV Sub-study[9] |
Logical Pathway to Cardiovascular Benefits
Caption: Relationship between this compound's effects and cardiovascular outcomes.
Conclusion
This compound is an effective SGLT2 inhibitor for improving glycemic control in patients with type 2 diabetes, with additional benefits of modest weight loss and blood pressure reduction.[5] The VERTIS CV trial established its cardiovascular safety, demonstrating non-inferiority to placebo for major adverse cardiovascular events and a significant reduction in the risk of hospitalization for heart failure.[15][17] Its safety profile is comparable to other drugs in its class, with genital mycotic infections being the most frequently reported adverse event.[20] While some comparative analyses suggest potential differences in cardiovascular efficacy among SGLT2 inhibitors, this compound remains a viable therapeutic option within this class, particularly given its proven benefit in reducing heart failure hospitalizations.[11][12][19]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Overview of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. drugs.com [drugs.com]
- 5. This compound in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Efficacy and safety of this compound in Hispanic/Latino patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound in Patients with Type 2 Diabetes Inadequately Controlled by Metformin and Sulfonylurea: A Sub-Study of VERTIS CV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound in Patients with Type 2 Diabetes Inadequately Controlled by Metformin and Sulfonylurea: A Sub-Study of VERTIS CV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy and Safety of this compound in Type 2 Diabetes: A Systematic Review and Meta-Analysis [frontiersin.org]
- 11. Comparative cardiovascular benefits of individual SGLT2 inhibitors in type 2 diabetes and heart failure: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Efficacy and safety of this compound across racial groups in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of this compound Efficacy and Safety Cardiovascular Outcomes Trial - American College of Cardiology [acc.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. International Study of More Than 8,000 People Showed this compound Does Not Increase Risk of Cardiac Events | American Diabetes Association [diabetes.org]
- 18. ahajournals.org [ahajournals.org]
- 19. ajmc.com [ajmc.com]
- 20. Spotlight on this compound and its potential in the treatment of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ertugliflozin's Impact on Renal Hemodynamics
This guide provides a detailed comparative analysis of the effects of ertugliflozin on renal hemodynamics, juxtaposed with other prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors: canagliflozin, dapagliflozin, and empagliflozin. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data from key clinical trials, detailed experimental protocols, and visualizations of relevant physiological pathways and workflows.
Executive Summary
SGLT2 inhibitors as a class are recognized for their beneficial effects on renal outcomes.[1] A key mechanism contributing to this renoprotection is the modulation of renal hemodynamics. These drugs typically induce an initial, reversible dip in the estimated glomerular filtration rate (eGFR), followed by a stabilization or slower decline in renal function over the long term.[2][3] This initial hemodynamic effect is thought to be a consequence of increased sodium delivery to the macula densa, leading to tubuloglomerular feedback-mediated vasoconstriction of the afferent arteriole and a subsequent reduction in intraglomerular pressure. Some studies also suggest a potential for post-glomerular vasodilation.[4]
This guide synthesizes data from major clinical trials including VERTIS CV for this compound, CREDENCE for canagliflozin, DAPA-CKD for dapagliflozin, and EMPA-REG OUTCOME for empagliflozin, alongside dedicated mechanistic studies. While direct head-to-head trials with comprehensive renal hemodynamic endpoints are limited, this comparison of data from individual studies provides valuable insights into the class-wide and potentially drug-specific effects on the kidney.
Quantitative Data on Renal Hemodynamic Effects
The following tables summarize the effects of this compound and other SGLT2 inhibitors on key renal hemodynamic parameters. It is important to note that the methodologies for measuring these parameters can vary between studies, with eGFR being a common clinical measure and direct GFR, RPF, and FF measurements providing more precise hemodynamic insights.
Table 1: this compound - Effects on Renal Parameters (VERTIS CV Trial)
| Parameter | This compound 5 mg | This compound 15 mg | Placebo | Trial/Study |
| Baseline eGFR (mL/min/1.73m²) | ~76.5 | ~76.5 | ~76.5 | VERTIS CV[5] |
| Change in eGFR at Week 6 (mL/min/1.73m²) | -2.3[3] | -2.7[3] | -0.7[3] | Post hoc analysis of two RCTs[3] |
| Change in eGFR at Week 104 (mL/min/1.73m²) | -0.2[3] | +0.1[3] | -2.0[3] | Post hoc analysis of two RCTs[3] |
| eGFR Slope (Weeks 6-156, mL/min/1.73m²/year) | -0.32 | -0.32 | -1.51 | VERTIS CV[6] |
Table 2: Canagliflozin - Effects on Renal Parameters (CREDENCE Trial)
| Parameter | Canagliflozin 100 mg | Placebo | Trial/Study |
| Baseline eGFR (mL/min/1.73m²) | 56.2 | 56.2 | CREDENCE[7] |
| Annual eGFR Slope Difference (mL/min/1.73m²) | Slower decline of 1.52 | - | CREDENCE[8] |
| Reduction in Albuminuria | Significant reduction | - | CANPIONE[9] |
Table 3: Dapagliflozin - Effects on Renal Parameters
| Parameter | Dapagliflozin 10 mg | Control/Placebo | Trial/Study |
| Baseline GFR (mL/min/1.73m²) | 118 | 113 | Mechanistic Study[10] |
| Change in GFR (mL/min/1.73m²) | -15 | +1 | Mechanistic Study[10] |
| Baseline RPF (mL/min) | 668 | 630 | Mechanistic Study[10] |
| Change in RPF (mL/min) | +8 | -1 | Mechanistic Study[10] |
| Baseline Filtration Fraction (%) | 18 | 18 | Mechanistic Study[10] |
| Change in Filtration Fraction (%) | -3 | 0 | Mechanistic Study[10] |
| Acute eGFR decline (mL/min/1.73m²) | -2.61 (with T2D) | - | DAPA-CKD[11] |
Table 4: Empagliflozin - Effects on Renal Parameters
| Parameter | Empagliflozin | Placebo | Trial/Study |
| Change in GFR (mL/min) | -7.9 (at 13 weeks) | - | SIMPLE trial substudy[12] |
| Reduction in RBF (DM2-CKD group) | -6% | - | Crossover Trial[13] |
| Change in GFR (all groups) | Significant reduction | - | Crossover Trial[13] |
Experimental Protocols
The methodologies employed to assess renal hemodynamics are crucial for the interpretation of the presented data. Below are summaries of typical protocols used in the cited studies.
Measurement of Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF):
-
Direct GFR (mGFR) Measurement: In dedicated mechanistic studies, GFR is often measured using exogenous filtration markers. The gold standard is inulin clearance, though other markers like iohexol or 51Cr-EDTA are also used.[10][12] The protocol typically involves:
-
A priming infusion of the marker to achieve a target plasma concentration.
-
A continuous infusion to maintain a steady-state plasma concentration.
-
Timed urine collections and plasma sampling at set intervals.
-
GFR is calculated using the formula: GFR = (Urine concentration of marker × Urine flow rate) / Plasma concentration of marker.
-
-
Estimated GFR (eGFR): In large clinical trials, GFR is most commonly estimated using equations such as the Modification of Diet in Renal Disease (MDRD) or the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, based on serum creatinine levels.[3][6]
-
Renal Plasma Flow (RPF): RPF is typically measured by the clearance of para-aminohippurate (PAH).[10] The protocol is similar to that for direct GFR measurement, involving a continuous infusion of PAH and timed urine and plasma sampling.
-
Filtration Fraction (FF): The filtration fraction, which represents the fraction of renal plasma flow that is filtered across the glomerulus, is calculated as the ratio of GFR to RPF (FF = GFR/RPF).[10]
VERTIS CV Trial Protocol for eGFR Assessment:
The VERTIS CV trial was a multicenter, randomized, double-blind, placebo-controlled trial.[5] Participants with type 2 diabetes and established atherosclerotic cardiovascular disease were randomized to receive this compound (5 mg or 15 mg) or placebo.[14] Renal function was monitored by measuring serum creatinine at baseline and at regular intervals throughout the study. eGFR was calculated using the MDRD equation.[3]
Dapagliflozin Mechanistic Study Protocol:
In a study investigating the renal hemodynamic effects of dapagliflozin, 24 participants with type 2 diabetes were recruited.[10] GFR was measured by iohexol clearance and RPF by PAH clearance before and after 4 months of treatment with dapagliflozin 10 mg/day or a control regimen.[10]
Visualizations
Signaling Pathway: Tubuloglomerular Feedback
The following diagram illustrates the proposed mechanism by which SGLT2 inhibitors influence renal hemodynamics through the tubuloglomerular feedback (TGF) mechanism.
Caption: Mechanism of SGLT2 inhibitors on tubuloglomerular feedback.
Experimental Workflow: Assessing Renal Hemodynamics
The diagram below outlines a typical workflow for a clinical study designed to assess the effects of a drug on renal hemodynamics.
Caption: Typical experimental workflow for a renal hemodynamic study.
References
- 1. DAPA-CKD Trial:Treating Kidney Disease With Dapagliflozin [diabetesincontrol.com]
- 2. Effects of this compound on renal function over 104 weeks of treatment: a post hoc analysis of two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on renal function over 104 weeks of treatment: a post hoc analysis of two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of dapagliflozin on renal haemodynamics in hyperfiltering T2D patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiorenal outcomes, kidney function, and other safety outcomes with this compound in older adults with type 2 diabetes (VERTIS CV): secondary analyses from a randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Slope of Chronic eGFR: Prespecified Analyses from the Randomized VERTIS CV Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. Glycemic Control and Effects of Canagliflozin in Reducing Albuminuria and eGFR: A Post Hoc Analysis of the CREDENCE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, open-label, clinical trial examined the effects of canagliflozin on albuminuria and eGFR decline using an individual pre-intervention eGFR slope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The effects of empagliflozin on measured glomerular filtration rate and estimated extracellular and plasma volumes in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. Cardiovascular and Renal Outcomes with this compound by Baseline Use of Renin-Angiotensin-Aldosterone System Inhibitors or Diuretics, Including Mineralocorticoid Receptor Antagonist: Analyses from the VERTIS CV Trial - PMC [pmc.ncbi.nlm.nih.gov]
Ertugliflozin's Safety Profile: A Comparative Benchmark Against First-Generation SGLT2 Inhibitors
A detailed analysis of ertugliflozin's safety profile in comparison to the first-generation sodium-glucose cotransporter 2 inhibitors (SGLT2is)—canagliflozin, dapagliflozin, and empagliflozin—reveals a generally consistent class effect on adverse events, with some nuances. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data from cardiovascular outcomes trials, detailing experimental protocols, and visualizing relevant biological pathways.
This compound, a later entrant to the SGLT2 inhibitor class, has been rigorously evaluated in the VERTIS CV trial. Its safety and tolerability are benchmarked against the extensive data available for the first-generation agents from their respective landmark cardiovascular outcomes trials: CANVAS for canagliflozin, DECLARE-TIMI 58 for dapagliflozin, and EMPA-REG OUTCOME for empagliflozin. This comparison focuses on key adverse events of interest that have been associated with this class of medications.
Comparative Safety Data
The following tables summarize the incidence of key adverse events observed in the major cardiovascular outcomes trials for this compound and the first-generation SGLT2 inhibitors. It is important to note that direct comparisons across trials should be made with caution due to differences in study populations, designs, and durations.
Table 1: Comparison of Major Adverse Cardiovascular Events (MACE) and Heart Failure Hospitalization
| Outcome | This compound (VERTIS CV) | Canagliflozin (CANVAS Program) | Dapagliflozin (DECLARE-TIMI 58) | Empagliflozin (EMPA-REG OUTCOME) |
| Primary MACE | Non-inferior to placebo (HR 0.97)[1] | Superior to placebo (HR 0.86)[2] | Non-inferior to placebo (HR 0.93)[3][4] | Superior to placebo (HR 0.86)[5] |
| Hospitalization for Heart Failure | Reduced vs. placebo (HR 0.70)[6] | Reduced vs. placebo (HR 0.67)[7] | Reduced vs. placebo (HR 0.73)[3] | Reduced vs. placebo (HR 0.65)[5] |
MACE is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. HR = Hazard Ratio
Table 2: Comparison of Key Adverse Events of Interest
| Adverse Event | This compound (VERTIS CV) | Canagliflozin (CANVAS Program) | Dapagliflozin (DECLARE-TIMI 58) | Empagliflozin (EMPA-REG OUTCOME) |
| Genital Mycotic Infections | Increased risk vs. placebo[8] | Increased risk vs. placebo[9] | Increased risk vs. placebo[10] | Increased risk vs. placebo[11] |
| Urinary Tract Infections | Higher incidence vs. placebo (12.1% vs 10.2%) | No significant difference vs. placebo[9] | No significant difference vs. placebo[10] | No significant difference vs. placebo[11] |
| Diabetic Ketoacidosis | 0.3% (pooled) vs. 0.1% (placebo)[12] | Rare, but more common than placebo | Rare, but more common than placebo[3][10] | Rare, but reported |
| Lower-Limb Amputation | 2.0% (5mg), 2.1% (15mg) vs. 1.6% (placebo) | Increased risk vs. placebo (HR 1.97)[7][9] | No increased risk | No increased risk |
| Bone Fractures | No increased risk | Increased risk vs. placebo (HR 1.26)[9] | No increased risk | No increased risk |
| Volume Depletion | Events reported, consistent with class | Higher incidence vs. placebo[9] | No difference in events vs. placebo[13] | Events reported, consistent with class |
Experimental Protocols of Key Cardiovascular Outcome Trials
The safety data presented above are derived from large-scale, randomized, double-blind, placebo-controlled cardiovascular outcomes trials. The general methodologies are outlined below.
VERTIS CV (this compound)
-
Objective: To assess the cardiovascular safety of this compound in patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[14][15]
-
Population: 8,246 patients with type 2 diabetes and a history of coronary, cerebrovascular, or peripheral artery disease.[14][15]
-
Intervention: Patients were randomized to receive this compound (5 mg or 15 mg) or placebo once daily, in addition to standard of care.[14][15]
-
Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[14]
CANVAS Program (Canagliflozin)
-
Objective: To evaluate the cardiovascular safety and efficacy of canagliflozin in patients with type 2 diabetes at high cardiovascular risk.[2]
-
Population: 10,142 patients with type 2 diabetes with either a history of symptomatic atherosclerotic cardiovascular disease or at least two risk factors for cardiovascular disease.[7]
-
Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg) or placebo once daily.
-
Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
DECLARE-TIMI 58 (Dapagliflozin)
-
Objective: To evaluate the effect of dapagliflozin on cardiovascular outcomes in a broad population of patients with type 2 diabetes.[13]
-
Population: 17,160 patients with type 2 diabetes, including those with established atherosclerotic cardiovascular disease and those with multiple risk factors for cardiovascular disease.[3][4]
-
Intervention: Patients were randomized to receive dapagliflozin 10 mg or placebo once daily.[3][4]
-
Primary Endpoints: Two co-primary efficacy endpoints were the composite of cardiovascular death, myocardial infarction, or ischemic stroke, and the composite of cardiovascular death or hospitalization for heart failure.[13]
EMPA-REG OUTCOME (Empagliflozin)
-
Objective: To assess the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes and high cardiovascular risk.[10]
-
Population: 7,020 patients with type 2 diabetes and established cardiovascular disease.[5]
-
Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg) or placebo once daily, in addition to standard of care.[10]
-
Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[5][11]
Signaling Pathways and Potential Off-Target Effects
The primary mechanism of action for all SGLT2 inhibitors is the inhibition of the sodium-glucose cotransporter 2 in the proximal renal tubules, leading to increased urinary glucose excretion. However, the observed cardiovascular benefits may also involve off-target effects.
References
- 1. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Efficacy and Safety of this compound in Type 2 Diabetes: A Systematic Review and Meta-Analysis [frontiersin.org]
- 5. Cardioprotective Effects of Sirtuin-1 and Its Downstream Effectors: Potential Role in Mediating the Heart Failure Benefits of SGLT2 (Sodium-Glucose Cotransporter 2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of INVOKANA to Other SGLT2 Inhibitors [jnjmedicalconnect.com]
- 7. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor | springermedizin.de [springermedizin.de]
- 10. Comparison of Canagliflozin, Dapagliflozin and Empagliflozin Added to Heart Failure Treatment in Decompensated Heart Failure Patients With Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Canagliflozin, Dapagliflozin and Empagliflozin Added to Heart Failure Treatment in Decompensated Heart Failure Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Compared to Other Anti-hyperglycemic Agents as Monotherapy and Add-on Therapy in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparative in vitro study on the effect of SGLT2 inhibitors on chemosensitivity to doxorubicin in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Compared to Other Anti-hyperglycemic Agents as Monotherapy and Add-on Therapy in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
On-Target vs. Off-Target Effects of Ertugliflozin in Cardiac Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target and off-target effects of Ertugliflozin on cardiac cells. Drawing from preclinical and clinical studies, we present experimental data, detail relevant signaling pathways, and compare its performance with other SGLT2 inhibitors.
Executive Summary
This compound, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, exerts both on-target and off-target effects on cardiac cells, contributing to its cardiovascular benefits. The on-target effects are primarily indirect, arising from systemic metabolic changes induced by renal SGLT2 inhibition. These changes promote a metabolic shift in the heart from glucose to more energy-efficient fatty acids and ketone bodies. This "fasting-like" state activates AMP-activated protein kinase (AMPK) and reduces signaling through the mechanistic target of rapamycin (mTOR) pathway, leading to decreased apoptosis, fibrosis, and inflammation in cardiac cells.
Conversely, off-target effects are direct actions on cardiomyocytes, independent of SGLT2 inhibition. While the presence of SGLT2 in the heart is debated, evidence suggests this compound can directly modulate cardiac cell function. Proposed mechanisms include the inhibition of the Na+/H+ exchanger (NHE1), which lowers intracellular sodium and calcium levels, and improves mitochondrial function and energetics.
Clinically, while this compound has demonstrated efficacy in reducing hospitalizations for heart failure, some studies suggest its impact on major adverse cardiovascular events (MACE) may be less pronounced compared to other SGLT2 inhibitors like Empagliflozin and Dapagliflozin.[1][2]
Data Presentation: Quantitative Effects of this compound on Cardiac Cells
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound on cardiac cells, particularly in models of cardiac hypertrophy and heart failure.
Table 1: Effects of this compound on Cardiac Signaling Pathways in a Mouse Model of Cardiac Hypertrophy
| Protein/Signaling Molecule | Change with this compound Treatment | Fold Change (vs. Control) | Reference |
| p-AMPK (Thr172) | Increased | 1.62 | [3] |
| p-AKT (Thr308) | Decreased | 0.39 | [3] |
| p-p70S6K (Thr389) | Decreased | 0.57 | [3] |
| p-4E-BP1 (Ser65) | Decreased | 0.74 | [3] |
| p-ULK1 (Ser757) | Decreased | 0.56 | [3] |
| ATF6 | Decreased | 0.69 | [3] |
| ATF4 | Decreased | 0.58 | [3] |
| CHOP | Decreased | 0.36 | [3] |
Table 2: Effects of this compound on Markers of Cardiac Remodeling and Function in a Mouse Model of Cardiac Hypertrophy
| Marker | Change with this compound Treatment | Fold Change / Value | Reference |
| Interstitial Cardiac Fibrosis | Decreased | 5.76% (control) vs. 1.84% (this compound) | [4] |
| GLUT4 Expression | Decreased | 0.64 | [3] |
| CD36 Expression | Increased | 2.12 | [3] |
| BDH-1 Expression | Increased | 1.59 | [3] |
| Caspase 3 Expression | Decreased | 0.74 | [3] |
| Collagen I Expression | Decreased | 0.60 | [3] |
| IL-1β Expression | Decreased | 0.46 | [3] |
| BNP Expression | Decreased | 0.60 | [3] |
| dp/dtmax (mmHg/s) | Increased | 8900 (control) vs. 12051 (this compound) | [3] |
| dp/dtmin (mmHg/s) | Increased | -7653 (control) vs. -10199 (this compound) | [3] |
Table 3: Comparative Effects of SGLT2 Inhibitors on Myocardial Infarct Size in Non-Diabetic Mice
| Treatment | Myocardial Infarct Size (%) | p-value (vs. Control) | Reference |
| Control | 35.3 ± 1.7 | - | [5] |
| Empagliflozin | 19.6 ± 2.6 | <0.01 | [5] |
| Dapagliflozin | 18.0 ± 3.3 | <0.01 | [5] |
| This compound | 30.3 ± 3.1 | NS | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The cardioprotective effects of this compound are mediated by complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the key on-target and off-target mechanisms.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC).
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Transverse Aortic Constriction (TAC) Mouse Model
This surgical procedure is widely used to induce pressure overload-induced cardiac hypertrophy and heart failure in mice.
-
Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of avertin or inhaled isoflurane.
-
Surgical Procedure: A small incision is made in the chest to expose the aortic arch. A suture is tied around the aorta between the innominate and left common carotid arteries, typically against a blunted needle of a specific gauge to create a standardized constriction.
-
Sham Operation: Control animals undergo the same surgical procedure without the aortic constriction.
-
Post-operative Care: Mice receive appropriate analgesia and are monitored for recovery.
-
Verification: The success of the procedure is confirmed by echocardiography to assess cardiac function and hypertrophy.
Isolated Langendorff-Perfused Heart Preparation
This ex vivo technique allows for the study of cardiac function independent of systemic influences.
-
Heart Excision: The mouse is heparinized and anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow. This closes the aortic valve and forces the perfusate into the coronary arteries.
-
Data Acquisition: A balloon-tipped catheter is inserted into the left ventricle to measure pressure changes (e.g., left ventricular developed pressure, dp/dt). Electrodes can be placed to record an electrocardiogram.
-
Drug Administration: this compound or other compounds can be added directly to the perfusate to assess their acute effects on cardiac function.
Western Blotting for Protein Analysis
This technique is used to detect and quantify specific proteins in cardiac tissue lysates.
-
Protein Extraction: Frozen cardiac tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged to remove cellular debris.
-
Protein Quantification: The total protein concentration of the supernatant is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensity is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
RT-PCR is used to measure the messenger RNA (mRNA) levels of specific genes in cardiac tissue.
-
RNA Extraction: Total RNA is isolated from cardiac tissue using a commercial kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amplification of the target gene is monitored in real-time.
-
Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is determined. Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH or β-actin) and expressed as fold change relative to a control group.
31P Nuclear Magnetic Resonance (NMR) Spectroscopy for Cardiac Energetics
This non-invasive technique is used to measure high-energy phosphate compounds in the heart, providing insights into its energetic state.
-
Sample Preparation: Isolated hearts are perfused in a Langendorff setup placed within an NMR spectrometer.
-
Data Acquisition: 31P NMR spectra are acquired, which allows for the detection and quantification of phosphorus-containing metabolites such as phosphocreatine (PCr), adenosine triphosphate (ATP), and inorganic phosphate (Pi).
-
Data Analysis: The ratio of PCr to ATP is calculated, which serves as a key index of myocardial energy status. Changes in this ratio under different conditions (e.g., with this compound treatment) can indicate alterations in cardiac energy metabolism.[6]
Conclusion
This compound demonstrates cardioprotective effects through a combination of on-target, systemic metabolic alterations and direct, off-target actions on cardiac cells. The on-target effects lead to a beneficial shift in cardiac metabolism, while the off-target effects appear to involve modulation of ion homeostasis and mitochondrial function. While effective in reducing heart failure hospitalizations, its comparative efficacy in reducing MACE relative to other SGLT2 inhibitors warrants further investigation. The experimental data and methodologies presented in this guide provide a foundation for researchers to further explore the intricate mechanisms of this compound and other SGLT2 inhibitors in the context of cardiac health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of cardiovascular outcomes between SGLT2 inhibitors in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Abstract 133 The SGLT2 inhibitor this compound reduces cardiac fibrosis and modulates cardiac substrate metabolism in a mouse model of cardiac hypertrophy [dgk.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Comparative analysis of the cardiovascular outcomes of Ertugliflozin
A comprehensive review of the pivotal VERTIS CV trial reveals that ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, demonstrates cardiovascular safety in patients with type 2 diabetes and established atherosclerotic cardiovascular disease. While meeting its primary endpoint of non-inferiority for major adverse cardiovascular events (MACE), its performance in demonstrating superiority and in direct comparison to other SGLT2 inhibitors warrants a detailed examination for researchers and drug development professionals.
This guide provides an objective comparison of the cardiovascular outcomes of this compound with other leading SGLT2 inhibitors, supported by data from their respective landmark clinical trials.
Comparative Cardiovascular Outcomes of SGLT2 Inhibitors
The following tables summarize the primary cardiovascular outcomes from the pivotal trials for this compound (VERTIS CV), empagliflozin (EMPA-REG OUTCOME), canagliflozin (CANVAS Program), and dapagliflozin (DECLARE-TIMI 58).
Table 1: Major Adverse Cardiovascular Events (MACE)
| Trial (Drug) | Patient Population | MACE (CV Death, Non-fatal MI, Non-fatal Stroke) | Hazard Ratio (95% CI) |
| VERTIS CV (this compound) | 8,246 patients with T2D and established ASCVD | 11.9% (this compound) vs. 11.9% (Placebo) | 0.97 (0.85 - 1.11)[1] |
| EMPA-REG OUTCOME (Empagliflozin) | 7,020 patients with T2D and high CV risk | 10.5% (Empagliflozin) vs. 12.1% (Placebo) | 0.86 (0.74 - 0.99)[2][3] |
| CANVAS Program (Canagliflozin) | 10,142 patients with T2D and high CV risk | 26.9 per 1000 patient-years (Canagliflozin) vs. 31.5 per 1000 patient-years (Placebo) | 0.86 (0.75 - 0.97)[4] |
| DECLARE-TIMI 58 (Dapagliflozin) | 17,160 patients with T2D and ASCVD or multiple risk factors | 8.8% (Dapagliflozin) vs. 9.4% (Placebo) | 0.93 (0.84 - 1.03)[5] |
Table 2: Hospitalization for Heart Failure (HHF)
| Trial (Drug) | Patient Population | Hospitalization for Heart Failure | Hazard Ratio (95% CI) |
| VERTIS CV (this compound) | 8,246 patients with T2D and established ASCVD | 2.5% (this compound) vs. 3.6% (Placebo) | 0.70 (0.54 - 0.90)[6][7] |
| EMPA-REG OUTCOME (Empagliflozin) | 7,020 patients with T2D and high CV risk | 2.7% (Empagliflozin) vs. 4.1% (Placebo) | 0.65 (0.50 - 0.85)[2] |
| CANVAS Program (Canagliflozin) | 10,142 patients with T2D and high CV risk | 5.5 per 1000 patient-years (Canagliflozin) vs. 8.7 per 1000 patient-years (Placebo) | 0.67 (0.52 - 0.87)[4] |
| DECLARE-TIMI 58 (Dapagliflozin) | 17,160 patients with T2D and ASCVD or multiple risk factors | 2.5% (Dapagliflozin) vs. 3.3% (Placebo) | 0.73 (0.61 - 0.88)[5] |
Table 3: Cardiovascular and All-Cause Mortality
| Trial (Drug) | Patient Population | Cardiovascular Death | All-Cause Mortality |
| VERTIS CV (this compound) | 8,246 patients with T2D and established ASCVD | HR: 0.92 (0.77 - 1.11)[1] | HR: 0.92 (0.77 - 1.10)[8] |
| EMPA-REG OUTCOME (Empagliflozin) | 7,020 patients with T2D and high CV risk | HR: 0.62 (0.49 - 0.77)[2] | HR: 0.68 (0.57 - 0.82)[2] |
| CANVAS Program (Canagliflozin) | 10,142 patients with T2D and high CV risk | HR: 0.87 (0.72 - 1.06)[4] | HR: 0.87 (0.74 - 1.01) |
| DECLARE-TIMI 58 (Dapagliflozin) | 17,160 patients with T2D and ASCVD or multiple risk factors | HR: 0.98 (0.82 - 1.17) | HR: 0.93 (0.82 - 1.04) |
Experimental Protocols of Key Cardiovascular Outcome Trials
A detailed understanding of the trial methodologies is crucial for the interpretation of their findings.
VERTIS CV (this compound)
The eValuation of this compound Efficacy and Safety Cardiovascular Outcomes Trial (VERTIS CV) was a multicenter, double-blind, randomized, placebo-controlled trial.[9][10]
-
Participants : 8,246 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[9]
-
Intervention : Patients were randomly assigned to receive this compound 5 mg, this compound 15 mg, or placebo once daily, in addition to standard of care.[9]
-
Primary Outcome : The primary composite outcome was major adverse cardiovascular events (MACE), defined as a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[1] The trial was designed to first test for non-inferiority of this compound to placebo.
-
Key Secondary Outcomes : Included a composite of death from cardiovascular causes or hospitalization for heart failure.[1]
-
Follow-up : The median follow-up duration was 3.5 years.[1]
Comparator Trial Protocols (Brief Overview)
-
EMPA-REG OUTCOME (Empagliflozin) : This trial randomized 7,020 patients with type 2 diabetes and a high risk of cardiovascular events to receive either 10 mg or 25 mg of empagliflozin, or placebo, once daily.[2] The primary composite outcome was the same as in VERTIS CV.
-
CANVAS Program (Canagliflozin) : This program integrated data from two trials, CANVAS and CANVAS-R, with a total of 10,142 participants with type 2 diabetes and a high cardiovascular risk.[8] Patients were assigned to receive canagliflozin or placebo. The primary outcome was the composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[8]
-
DECLARE-TIMI 58 (Dapagliflozin) : This was the largest of the SGLT2 inhibitor cardiovascular outcome trials, enrolling 17,160 patients with type 2 diabetes who had or were at risk for atherosclerotic cardiovascular disease.[11] It had two co-primary efficacy endpoints: MACE and a composite of cardiovascular death or hospitalization for heart failure.[11]
Visualizing the Path to Cardiovascular Outcomes Assessment
The following diagram illustrates the general workflow for assessing the cardiovascular outcomes of a new therapeutic agent like this compound in a large-scale clinical trial.
References
- 1. Cardiovascular, Renal, and Metabolic Outcomes of Dapagliflozin Versus Placebo in a Primary Cardiovascular Prevention Cohort: Analyses From DECLARE-TIMI 58 | Diabetes Care | American Diabetes Association [diabetesjournals.org]
- 2. Empagliflozin, Cardiovascular Outcomes, and Mortality in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients - American College of Cardiology [acc.org]
- 4. INVOKANA® (canagliflozin) Significantly Reduces the Combined Risk of Cardiovascular Death, Myocardial Infarction and Stroke in the CANVAS Program [prnewswire.com]
- 5. ajmc.com [ajmc.com]
- 6. Dapagliflozin Effect on Cardiovascular Events–Thrombolysis in Myocardial Infarction 58 - American College of Cardiology [acc.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. gpnotebook.com [gpnotebook.com]
- 9. Evaluation of this compound Efficacy and Safety Cardiovascular Outcomes Trial - American College of Cardiology [acc.org]
- 10. Cardiorenal outcomes with this compound assessed according to baseline glucose‐lowering agent: An analysis from VERTIS CV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dapagliflozin Gets Partial Win in DECLARE-TIMI 58 | tctmd.com [tctmd.com]
The Synergistic Power of Ertugliflozin in Combination Therapy for Type 2 Diabetes Mellitus
A Comparative Guide for Researchers and Drug Development Professionals
Ertugliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a significant therapeutic agent in the management of type 2 diabetes mellitus (T2DM). Its insulin-independent mechanism, which promotes urinary glucose excretion, not only improves glycemic control but also offers additional benefits such as weight loss and blood pressure reduction.[1][2] When used in combination with other antidiabetic drugs, this compound exhibits synergistic effects, leading to more robust glycemic control and favorable metabolic outcomes. This guide provides an objective comparison of this compound's performance in combination with other antidiabetic agents, supported by experimental data from key clinical trials.
Complementary Mechanisms of Action
The synergistic effects of this compound in combination therapies stem from the complementary mechanisms of action of the combined drugs. SGLT2 inhibitors, like this compound, work by reducing renal glucose reabsorption.[3] This action is independent of insulin secretion or sensitivity, making it an ideal partner for drugs that target these pathways.[1]
For instance, when combined with metformin, which primarily reduces hepatic glucose production and improves insulin sensitivity, the combination addresses two key pathophysiological defects in T2DM.[4] Similarly, pairing this compound with a dipeptidyl peptidase-4 (DPP-4) inhibitor like sitagliptin, which enhances insulin secretion and suppresses glucagon secretion in a glucose-dependent manner, provides a multi-pronged approach to lowering blood glucose levels.[5]
Caption: Complementary mechanisms of this compound with other antidiabetic drugs.
Efficacy of this compound in Combination Therapy
Clinical trials have consistently demonstrated the superior efficacy of this compound combination therapy compared to monotherapy. The VERTIS clinical trial program provides a wealth of data on these synergistic effects.
This compound and Sitagliptin Combination
The VERTIS FACTORIAL study, a 52-week trial, evaluated the co-administration of this compound and sitagliptin in patients inadequately controlled on metformin. The results showed that the combination therapy led to significantly greater reductions in HbA1c compared to either agent alone.[6] After 26 weeks, the mean HbA1c reduction from baseline was -1.5% for both the 5 mg and 15 mg this compound with sitagliptin groups, compared to -1.0% and -1.1% for this compound 5 mg and 15 mg alone, and -1.1% for sitagliptin alone.[6] These effects were sustained at 52 weeks.[6]
Similarly, the VERTIS SITA study assessed the co-initiation of this compound and sitagliptin in patients with T2DM inadequately controlled on diet and exercise. At 26 weeks, the combination resulted in significant reductions in HbA1c from baseline compared to placebo.[7][8]
This compound as Add-on to Metformin and Sitagliptin
The VERTIS SITA2 trial investigated the efficacy of adding this compound to patients already receiving metformin and sitagliptin. The addition of this compound resulted in clinically meaningful and durable reductions in HbA1c, body weight, and systolic blood pressure over 52 weeks compared to placebo.[5]
This compound versus Glimepiride as Add-on to Metformin
The VERTIS SU trial compared the efficacy and safety of this compound with the sulfonylurea glimepiride in patients inadequately controlled on metformin. Over 52 weeks, this compound 15 mg was found to be non-inferior to glimepiride in reducing HbA1c.[9][10] However, this compound demonstrated the additional benefits of significant weight loss and a greater reduction in systolic blood pressure compared to glimepiride.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data from the VERTIS clinical trials, highlighting the synergistic effects of this compound in combination therapy.
Table 1: Change in Glycemic Parameters and Body Weight with this compound Combination Therapy
| Clinical Trial | Treatment Groups | Mean Baseline HbA1c (%) | Mean Change from Baseline in HbA1c (%) | Mean Change from Baseline in FPG (mg/dL) | Mean Change from Baseline in Body Weight (kg) |
| VERTIS FACTORIAL (26 Weeks) [6] | E5/S100 + Metformin | 8.5 | -1.5 | - | - |
| E15/S100 + Metformin | 8.6 | -1.5 | - | - | |
| E5 + Metformin | 8.5 | -1.0 | - | - | |
| E15 + Metformin | 8.6 | -1.1 | - | - | |
| S100 + Metformin | 8.5 | -1.1 | - | - | |
| VERTIS SITA (26 Weeks) [7][8] | E5/S100 | 8.9 | -1.6 | - | - |
| E15/S100 | 8.9 | -1.7 | - | - | |
| Placebo | 8.9 | -0.4 | - | - | |
| VERTIS SITA2 (26 Weeks) [5] | E5 + Metformin + Sitagliptin | 8.0 | -0.7 (placebo-adjusted) | - | - |
| E15 + Metformin + Sitagliptin | 8.0 | -0.8 (placebo-adjusted) | - | - | |
| VERTIS SU (52 Weeks) [9][10] | E5 + Metformin | 7.8 | -0.6 | - | -3.9 (vs Glimepiride) |
| E15 + Metformin | 7.8 | -0.6 | - | -4.3 (vs Glimepiride) | |
| Glimepiride + Metformin | 7.8 | -0.7 | - | - |
E5: this compound 5 mg; E15: this compound 15 mg; S100: Sitagliptin 100 mg; FPG: Fasting Plasma Glucose
Safety and Tolerability
The combination of this compound with other antidiabetic drugs is generally well-tolerated.[11] The most common adverse events associated with this compound are genital mycotic infections, which are more frequent in patients treated with this compound compared to placebo or other active comparators.[5][6] The incidence of urinary tract infections and hypovolemia-related adverse events is generally similar across treatment groups.[5][6]
A key advantage of this compound, particularly in comparison to sulfonylureas like glimepiride, is the lower risk of hypoglycemia.[9][10] The VERTIS SU trial reported a significantly lower incidence of symptomatic hypoglycemia in the this compound groups compared to the glimepiride group.[9]
Experimental Protocols
The VERTIS clinical trials were Phase III, multicenter, randomized, double-blind, placebo- or active-controlled studies. A general workflow for these trials is outlined below.
Caption: Generalized workflow of the VERTIS clinical trials.
Key Methodological Aspects:
-
Patient Population: The studies enrolled adults with type 2 diabetes who had inadequate glycemic control on their existing antidiabetic regimen (e.g., diet and exercise, metformin monotherapy, or combination therapy).[5][6][7][10]
-
Intervention: Patients were randomized to receive this compound (5 mg or 15 mg once daily), a comparator (placebo or active drug), or a combination of this compound and another antidiabetic agent.[5][6][7][10]
-
Primary Endpoint: The primary efficacy endpoint in these trials was the change from baseline in HbA1c at a specified time point (e.g., 26 or 52 weeks).[5][6][7][10]
-
Secondary Endpoints: Key secondary endpoints included changes in fasting plasma glucose, body weight, and systolic blood pressure.[5][6][7]
-
Statistical Analysis: Efficacy was typically assessed using an analysis of covariance (ANCOVA) model. Non-inferiority to an active comparator was established based on a pre-specified margin for the difference in HbA1c change.[10]
For detailed protocols, researchers are encouraged to refer to the specific clinical trial registrations on platforms such as ClinicalTrials.gov (e.g., NCT02099110 for VERTIS FACTORIAL, NCT02226003 for VERTIS SITA, NCT02036515 for VERTIS SITA2, and NCT01999218 for VERTIS SU).[5][6][7][10]
Conclusion
The synergistic effects of this compound in combination with other antidiabetic drugs, particularly metformin and sitagliptin, offer a powerful therapeutic strategy for the management of type 2 diabetes mellitus. These combinations lead to superior glycemic control, along with the added benefits of weight loss and blood pressure reduction, when compared to monotherapy. The favorable safety profile, especially the low risk of hypoglycemia, further enhances the clinical utility of this compound-based combination therapies. The robust data from the VERTIS clinical trial program provides a strong foundation for the use of these synergistic combinations in clinical practice and for guiding future drug development efforts in the field of diabetes.
References
- 1. Role of this compound in the Management of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Product Information - Common Drug Review New Combination Product: this compound/Metformin Fixed-Dose Combination (Segluromet) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy and safety of the addition of this compound in patients with type 2 diabetes mellitus inadequately controlled with metformin and sitagliptin: The VERTIS SITA2 placebo‐controlled randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound plus sitagliptin versus either individual agent over 52 weeks in patients with type 2 diabetes mellitus inadequately controlled with metformin: The VERTIS FACTORIAL randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Sitagliptin Co-initiation in Patients with Type 2 Diabetes: The VERTIS SITA Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. This compound Compared with Glimepiride in Patients with Type 2 Diabetes Mellitus Inadequately Controlled on Metformin: The VERTIS SU Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound in monotherapy or combination therapy in patients with type 2 diabetes: A pooled analysis of placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Ertugliflozin's Effects: A Comparative Guide for Researchers
An objective analysis of ertugliflozin's performance across various clinical trials reveals a consistent and reproducible profile in improving glycemic control, reducing body weight, and lowering blood pressure in adults with type 2 diabetes. This guide provides a comprehensive comparison of its effects as documented by different research labs, supported by experimental data and detailed methodologies.
This compound, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has been the subject of numerous clinical investigations to ascertain its efficacy and safety. A review of multiple studies, including large-scale clinical trials and meta-analyses, demonstrates a consistent pattern of therapeutic benefits, underscoring the reproducibility of its pharmacological effects across diverse patient populations and research settings.
Mechanism of Action: A Consistent Pathway
This compound's primary mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys.[1][2][3] This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion (glucosuria) and consequently lowering blood glucose levels.[1][2][3] This fundamental mechanism is consistently reported across all reviewed literature and forms the basis for its observed clinical effects.
Comparative Efficacy Across Clinical Trials
The efficacy of this compound in managing type 2 diabetes has been consistently demonstrated across numerous randomized controlled trials (RCTs). The key parameters of glycemic control (HbA1c), body weight, and blood pressure show reproducible reductions.
Glycemic Control (HbA1c Reduction)
Multiple studies and meta-analyses confirm that this compound significantly lowers HbA1c levels compared to placebo.[4][5][6][7] A meta-analysis of eight RCTs showed a weighted mean difference (WMD) in HbA1c of -0.41% for this compound compared to control.[4][6] Another meta-analysis of seven RCTs found that this compound 5 mg and 15 mg reduced HbA1c by -0.62% and -0.69% respectively, compared to placebo.[8][9] These findings are consistent across different patient populations and background therapies.[10][11]
| Study/Analysis | This compound Dose | Mean HbA1c Reduction (Placebo-Adjusted) | Key Finding |
| Meta-Analysis (8 studies)[4][6] | 5 mg & 15 mg | -0.41% | Significant reduction in HbA1c. |
| Meta-Analysis (7 studies)[8][9] | 5 mg | -0.62% | Outperformed placebo in reducing HbA1c. |
| 15 mg | -0.69% | ||
| VERTIS MET[12] | 5 mg | -0.7% | Significant improvement in glycemic control when added to metformin. |
| 15 mg | -0.9% | ||
| Post-hoc analysis (3 studies)[13] | 5 mg (<65 years) | -0.9% | Effective in both younger and older patients. |
| 15 mg (<65 years) | -1.0% | ||
| 5 mg (≥65 years) | -0.6% | ||
| 15 mg (≥65 years) | -0.8% |
Body Weight Reduction
A consistent secondary benefit of this compound treatment observed across studies is a modest but significant reduction in body weight.[4][6][7] This effect is attributed to the caloric loss associated with glucosuria.[4] A meta-analysis reported a weighted mean difference in body weight of -2.35 kg with this compound compared to control.[4][6]
| Study/Analysis | This compound Dose | Mean Body Weight Reduction (Placebo-Adjusted) | Key Finding |
| Meta-Analysis (8 studies)[4][6] | 5 mg & 15 mg | -2.35 kg | Significant reduction in body weight. |
| VERTIS MET[12] | 5 mg & 15 mg | Significant reduction vs placebo | Consistent weight loss benefit. |
| Post-hoc analysis (3 studies)[13] | 5 mg (<65 years) | -1.9 kg | Similar weight reduction regardless of age. |
| 15 mg (<65 years) | -1.8 kg | ||
| 5 mg (≥65 years) | -1.9 kg | ||
| 15 mg (≥65 years) | -2.2 kg |
Blood Pressure Reduction
This compound has also been shown to consistently lower both systolic and diastolic blood pressure.[4][6][7] This effect is likely due to osmotic diuresis.[1] A meta-analysis demonstrated a weighted mean difference of -3.64 mmHg for systolic blood pressure and -1.13 mmHg for diastolic blood pressure.[4][6]
| Study/Analysis | This compound Dose | Mean Systolic BP Reduction (Placebo-Adjusted) | Mean Diastolic BP Reduction (Placebo-Adjusted) |
| Meta-Analysis (8 studies)[4][6] | 5 mg & 15 mg | -3.64 mmHg | -1.13 mmHg |
| VERTIS MET[12] | 5 mg & 15 mg | Significant reduction vs placebo | Significant reduction vs placebo |
| Post-hoc analysis (3 studies)[13] | 5 mg (<65 years) | -3.7 mmHg | Not Reported |
| 15 mg (<65 years) | -3.6 mmHg | Not Reported | |
| 5 mg (≥65 years) | -2.7 mmHg | Not Reported | |
| 15 mg (≥65 years) | -3.4 mmHg | Not Reported |
Reproducibility of Safety Profile
The safety profile of this compound is also consistent across different clinical trials. The most frequently reported adverse event is an increased incidence of genital mycotic infections (GMIs) in both females and males, a known class effect of SGLT2 inhibitors.[12][14][15][16] Meta-analyses have consistently shown a higher risk of GMIs with this compound compared to placebo.[14][15] The incidence of other adverse events, such as urinary tract infections and symptomatic hypoglycemia, was generally comparable to control groups, though some studies noted a decrease in symptomatic hypoglycemia over the long term.[12][14]
Experimental Protocols: A Standardized Approach
The clinical trials evaluating this compound have largely followed standardized methodologies, contributing to the reproducibility of the findings.
A common framework for these trials includes:
-
Study Design: Most pivotal studies were randomized, double-blind, placebo- or active-controlled trials.[17]
-
Patient Population: The studies enrolled adults with type 2 diabetes who had inadequate glycemic control on their existing antihyperglycemic therapy (e.g., diet and exercise alone, metformin).[12][18]
-
Intervention: Patients were typically randomized to receive once-daily doses of this compound (commonly 5 mg or 15 mg) or a control (placebo or an active comparator).[12]
-
Primary and Secondary Endpoints: The primary efficacy endpoint was consistently the change in HbA1c from baseline.[12] Secondary endpoints regularly included changes in body weight, systolic and diastolic blood pressure, and fasting plasma glucose.[12]
-
Duration: The primary efficacy and safety were often assessed at 26 weeks, with longer-term extensions to 52 or 104 weeks.[12][14]
-
Statistical Analysis: Efficacy analyses were typically performed on the intent-to-treat population using models such as analysis of covariance (ANCOVA) to compare treatment groups.[10]
This standardized approach to clinical trial design and execution across different research centers and sponsors has been crucial in establishing a reliable and reproducible evidence base for the clinical effects of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. drugs.com [drugs.com]
- 4. Effect of this compound on glycemic levels, blood pressure and body weight of patients with type 2 diabetes mellitus: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devotion.greenvest.co.id [devotion.greenvest.co.id]
- 6. Effect of this compound on glycemic levels, blood pressure and body weight of patients with type 2 diabetes mellitus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of this compound Compared to Placebo in Patients With Type 2 Diabetes: An Updated Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound Compared to Placebo in Patients With Type 2 Diabetes: An Updated Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. This compound Compared to Other Anti-hyperglycemic Agents as Monotherapy and Add-on Therapy in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on glucose control, body weight, blood pressure and bone density in type 2 diabetes mellitus inadequately controlled on metformin monotherapy (VERTIS MET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound safe bet to lower blood sugar, BP and weight in elderly diabetics: Study [medicaldialogues.in]
- 14. Safety of this compound in Patients with Type 2 Diabetes Mellitus Inadequately Controlled with Conventional Therapy at Different Periods: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Efficacy and Safety of this compound in Type 2 Diabetes: A Systematic Review and Meta-Analysis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Methodology of clinical trials on sodium-glucose cotransporter 2 inhibitors registered on ClinicalTrials.gov: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A comparative review of the clinical trial data for Ertugliflozin and other SGLT2 inhibitors
A comparative analysis of large-scale clinical trial data for the sodium-glucose cotransporter-2 (SGLT2) inhibitor class reveals a nuanced landscape of cardiovascular and renal benefits. While all drugs in this class demonstrate efficacy in glycemic control, their performance on key cardiovascular and renal endpoints varies. This review synthesizes data from the pivotal cardiovascular outcomes trials (CVOTs) of ertugliflozin (VERTIS CV), canagliflozin (CANVAS Program), dapagliflozin (DECLARE-TIMI 58), and empagliflozin (EMPA-REG OUTCOME) to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
Efficacy in Glycemic Control and Beyond
SGLT2 inhibitors as a class have been shown to effectively lower glycated hemoglobin (HbA1c), body weight, and systolic blood pressure in patients with type 2 diabetes.[1][2] A model-based meta-analysis of 94 randomized controlled trials, including five for this compound, indicated that this compound doses of 5 mg and 15 mg were of comparable or numerically greater efficacy in lowering HbA1c than other SGLT2 inhibitors.[3] Specifically, indirect comparisons found this compound 15 mg to be more effective than dapagliflozin 10 mg and empagliflozin 25 mg in treatment-naive patients and as an add-on to metformin.[4]
Cardiovascular Outcomes: A Differentiated Picture
The major CVOTs for SGLT2 inhibitors have established their role in reducing cardiovascular events, although the specifics of these benefits differ between the individual agents.
This compound (VERTIS CV): The VERTIS CV trial demonstrated that this compound was non-inferior to placebo for major adverse cardiovascular events (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[5][6] However, it did not show superiority on this primary endpoint.[5] A key finding was a significant 30% reduction in the risk of hospitalization for heart failure (HHF) compared to placebo, a benefit consistent with the SGLT2 inhibitor class effect.[7][8] The trial enrolled 8,246 patients with type 2 diabetes and established atherosclerotic cardiovascular disease (ASCVD).[7][9]
Empagliflozin (EMPA-REG OUTCOME): The EMPA-REG OUTCOME trial was a landmark study that demonstrated the superiority of empagliflozin over placebo in reducing the primary composite outcome of MACE.[10][11] Notably, this was driven by a significant 38% relative risk reduction in cardiovascular mortality.[11] The trial also showed a 35% reduction in the risk of hospitalization for heart failure.[8]
Canagliflozin (CANVAS Program): The CANVAS Program, which integrated data from two trials, showed that canagliflozin significantly reduced the primary composite endpoint of MACE by 14% compared to placebo.[12][13][14] It also demonstrated a 33% reduction in the risk of hospitalization for heart failure.[14] However, an increased risk of amputation was observed with canagliflozin treatment.[13]
Dapagliflozin (DECLARE-TIMI 58): The DECLARE-TIMI 58 trial, the largest of the CVOTs with over 17,000 patients, showed that dapagliflozin did not result in a significant reduction in MACE.[15][16] However, it did lead to a lower rate of the composite of cardiovascular death or hospitalization for heart failure, driven primarily by a significant reduction in HHF.[15][17] This trial included a broader population of patients, many with only risk factors for ASCVD rather than established disease.[18]
Renal Outcomes
The SGLT2 inhibitor class has also demonstrated significant renal protective effects. In the VERTIS CV trial, this compound showed a trend towards a beneficial effect on renal outcomes, although this was not statistically significant.[7] In contrast, the CANVAS Program showed that canagliflozin was associated with a reduced risk of sustained loss of kidney function and a reduction in albuminuria.[19] The DECLARE-TIMI 58 trial also found that dapagliflozin was associated with a lower rate of renal-specific outcomes.[17]
Safety Profile
The overall safety profile of this compound is generally consistent with the SGLT2 inhibitor class.[1] The most common adverse events are genital mycotic infections.[1] In the VERTIS CV trial, the incidence of urinary tract infections was slightly higher with this compound compared to placebo.[7] The risk of amputation with this compound was not significantly different from placebo.[7] A network meta-analysis of 21 randomized controlled trials found no significant differences among the SGLT2 inhibitors for the risks of amputation, urinary tract infection, genital infection, hypoglycemia, and diabetic ketoacidosis.[20]
Summary of Key Clinical Trial Data
| Trial | Drug | Primary Endpoint (MACE) | Hospitalization for Heart Failure (HHF) | Key Renal Outcome | All-Cause Mortality |
| VERTIS CV | This compound | Non-inferior to placebo (HR 0.97)[6] | 30% reduction (HR 0.70)[7] | Not statistically significant[7] | No significant difference |
| EMPA-REG OUTCOME | Empagliflozin | 14% reduction (HR 0.86)[11] | 35% reduction[8] | Significant reduction in progression of nephropathy | 32% reduction (HR 0.68)[11] |
| CANVAS Program | Canagliflozin | 14% reduction (HR 0.86)[13] | 33% reduction[14] | 40% reduction in progression of nephropathy | No significant difference (HR 0.87)[13] |
| DECLARE-TIMI 58 | Dapagliflozin | No significant difference (HR 0.93)[15] | 27% reduction (part of co-primary endpoint)[15] | 47% reduction in renal composite outcome | No significant difference |
Experimental Protocols of Pivotal Trials
A detailed understanding of the methodologies employed in the key clinical trials is crucial for a comprehensive comparison.
VERTIS CV (this compound)
-
Objective: To assess the cardiovascular safety of this compound in patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[7]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[9]
-
Patient Population: 8,246 patients with type 2 diabetes and a history of coronary artery disease, cerebrovascular disease, or peripheral artery disease.[7][9]
-
Intervention: Patients were randomized to receive this compound 5 mg, this compound 15 mg, or placebo once daily.[7]
-
Primary Outcome: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (MACE).[9]
-
Key Secondary Outcomes: A composite of cardiovascular death or hospitalization for heart failure, and renal outcomes.[6]
EMPA-REG OUTCOME (Empagliflozin)
-
Objective: To evaluate the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes at high risk for cardiovascular events.[10]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: 7,020 patients with type 2 diabetes and established cardiovascular disease.[21]
-
Intervention: Patients were randomized to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily.
-
Primary Outcome: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (MACE).[11]
-
Key Secondary Outcome: The primary outcome plus hospitalization for unstable angina.[11]
CANVAS Program (Canagliflozin)
-
Objective: To evaluate the cardiovascular safety and efficacy of canagliflozin in patients with type 2 diabetes who had either a history of cardiovascular disease or were at high risk for it.
-
Study Design: Two integrated, randomized, double-blind, placebo-controlled trials (CANVAS and CANVAS-R).[14]
-
Patient Population: 10,142 patients with type 2 diabetes and a high risk for cardiovascular events.[14]
-
Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg) or placebo.
-
Primary Outcome: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (MACE).[14]
-
Key Secondary Outcomes: All-cause mortality, cardiovascular death, and a composite renal outcome.[13]
DECLARE-TIMI 58 (Dapagliflozin)
-
Objective: To evaluate the effect of dapagliflozin on cardiovascular outcomes in a broad population of patients with type 2 diabetes.[18]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[22]
-
Patient Population: 17,160 patients with type 2 diabetes and either established atherosclerotic cardiovascular disease or multiple risk factors for it.[15][18]
-
Intervention: Patients were randomized to receive dapagliflozin 10 mg or placebo once daily.
-
Co-Primary Efficacy Outcomes: A composite of cardiovascular death, myocardial infarction, or ischemic stroke (MACE), and a composite of cardiovascular death or hospitalization for heart failure.[15][18]
Signaling Pathways and Experimental Workflows
The mechanism of action of SGLT2 inhibitors involves the inhibition of glucose reabsorption in the proximal tubules of the kidneys.[23][24] This leads to glucosuria, which in turn contributes to lower blood glucose levels.[23] Beyond this primary mechanism, SGLT2 inhibitors are thought to exert their cardiorenal benefits through a variety of signaling pathways.[25] These include effects on hemodynamics, metabolism, inflammation, and fibrosis.[25][26][27]
The experimental workflow for the large cardiovascular outcomes trials follows a generally similar structure, from patient screening and randomization to long-term follow-up and data analysis.
References
- 1. Efficacy and safety of this compound across racial groups in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound in Patients with Type 2 Diabetes Inadequately Controlled by Metformin and Sulfonylurea: A Sub-Study of VERTIS CV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. This compound Compared to Other Anti-hyperglycemic Agents as Monotherapy and Add-on Therapy in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of cardiovascular and renal outcomes with this compound: what is the VERdict from the VERTIS-CV trial? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Evaluation of this compound Efficacy and Safety Cardiovascular Outcomes Trial - American College of Cardiology [acc.org]
- 8. ajmc.com [ajmc.com]
- 9. International Study of More Than 8,000 People Showed this compound Does Not Increase Risk of Cardiac Events | American Diabetes Association [diabetes.org]
- 10. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients - American College of Cardiology [acc.org]
- 11. medscape.com [medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. clinicaltrialsmgt.com [clinicaltrialsmgt.com]
- 14. Janssen reports positive results from CANVAS programme of canagliflozin - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. docwirenews.com [docwirenews.com]
- 16. Dapagliflozin Effect on Cardiovascular Events–Thrombolysis in Myocardial Infarction 58 - American College of Cardiology [acc.org]
- 17. adameetingnews.org [adameetingnews.org]
- 18. timi.org [timi.org]
- 19. Canagliflozin and renal outcomes in type 2 diabetes: results from the CANVAS Program randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. ahajournals.org [ahajournals.org]
- 22. Dapagliflozin Gets Partial Win in DECLARE-TIMI 58 | tctmd.com [tctmd.com]
- 23. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Proper Disposal Procedures for Ertugliflozin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of ertugliflozin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Principles of this compound Disposal
The fundamental principle for disposing of this compound and its formulations is to treat it as a chemical waste product that must be managed through an approved waste disposal system. Improper disposal, such as release into the environment, is to be strictly avoided[1][2][3]. Disposal methods must align with all applicable local, state, and federal regulations[1][2][4][5].
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound, including pure active pharmaceutical ingredient (API), unused formulations, contaminated personal protective equipment (PPE), and cleaning materials from spills.
-
Segregate this compound waste from general laboratory trash.
Step 2: Containment and Labeling
-
Place all this compound waste into a designated, sealable, and chemically compatible waste container.
-
Clearly label the container as "Hazardous Waste" or as required by your institution's and local regulations, specifying "this compound Waste."
Step 3: Handling Precautions during Disposal
-
Always wear appropriate PPE, including gloves, eye protection, and face protection, when handling this compound waste[2][3].
-
Minimize the generation of dust, as fine particles dispersed in the air can form a combustible dust hazard[1][2][3][4][6].
-
Handle waste in accordance with good industrial hygiene and safety practices[1][2][4].
Step 4: Spill Management
-
In case of a spill, use personal protective equipment[1][2][3].
-
Sweep or vacuum up the spilled material and collect it in a suitable container for disposal[1][3]. Avoid using compressed air to clean surfaces, as this can disperse dust[3][4][6].
-
Prevent spilled material from entering drains, sewers, or watercourses[5]. If a significant spill occurs that cannot be contained, local authorities should be advised[1][2][3].
Step 5: Final Disposal
-
The primary and mandatory disposal route is through an approved and licensed waste disposal contractor[1][2][3][4][6].
-
Do not dispose of this compound down the drain or in the household trash[5][7][8][9]. The EPA and FDA explicitly prohibit the "sewering" or flushing of hazardous pharmaceutical waste[8][9][10].
-
Contaminated packaging and empty containers should also be disposed of as unused product through an approved waste handling site[2][6].
Summary of Disposal Procedures and Precautions
| Parameter | Guideline | Regulatory Context & Safety Precaution |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant[1][2][3][4][6]. | Aligns with EPA (RCRA) and local regulations for pharmaceutical waste. Prevents environmental contamination[7][8][11]. |
| Environmental Protection | Avoid release to the environment. Do not allow the product to reach the sewage system, groundwater, or watercourses[1][2][3][5]. | Improper disposal can lead to contamination of water supplies and soil, harming wildlife and potentially human health[7]. |
| Spill Containment | Sweep or vacuum spillage and collect in a suitable container for disposal. Retain and dispose of contaminated wash water[1][2][3]. | Minimizes environmental release and exposure. Local authorities must be notified of significant, uncontained spills[1][2][3]. |
| Dust Hazard | Minimize dust generation and accumulation during handling and cleanup[1][2][4]. | This compound may form explosive dust-air mixtures[1][3][4][6]. Use appropriate ventilation and handling techniques. |
| Contaminated Packaging | Empty containers should be taken to an approved waste handling site for recycling or disposal as unused product[2][6]. | Ensures that residual product on packaging is managed correctly. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including eye protection, face protection, and gloves[2][3]. | Protects personnel from direct contact. This compound can cause serious eye damage[2]. |
Experimental Protocols
The safety data sheets and regulatory guidelines reviewed do not contain detailed experimental protocols for the disposal of this compound. The procedures provided are based on established hazardous waste management principles and regulations from bodies such as the EPA and as specified by the manufacturer.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. merck.com [merck.com]
- 2. msd.com [msd.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. msd.com [msd.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. dykema.com [dykema.com]
- 10. medprodisposal.com [medprodisposal.com]
- 11. danielshealth.com [danielshealth.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Ertugliflozin
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for laboratory professionals handling Ertugliflozin. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing occupational exposure.
This compound is a potent pharmaceutical compound that requires careful handling. The primary hazards associated with this compound include serious eye damage, and it may cause damage to the kidneys, stomach, and prostate through prolonged or repeated oral exposure. Additionally, the dust of the substance may form combustible concentrations in the air.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE.
| Body Part | Required Protection | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is required when there is a potential for direct contact with dusts, mists, or aerosols. | To prevent serious eye damage from contact with the compound. |
| Skin/Body | A work uniform or laboratory coat is the minimum requirement. Additional garments such as sleevelets, an apron, gauntlets, or a disposable suit should be used based on the specific task to prevent any skin exposure. | To avoid skin irritation and potential absorption. Contact with dust can cause mechanical irritation or drying of the skin. |
| Respiratory | General and local exhaust ventilation is recommended to keep vapor exposures below recommended limits. In situations where concentrations may exceed these limits or are unknown, a NIOSH/MSHA-approved respirator must be worn. | The substance is corrosive to the respiratory tract. |
| Hands | Protective gloves are required. Consider double gloving for enhanced protection. | To prevent skin contact during handling. |
Occupational Exposure Limits
The following occupational exposure limits have been established for an this compound formulation. These values should be used as a guide for implementing engineering and administrative controls.
| Parameter | Value | Source |
| Time-Weighted Average (TWA) | 10 µg/m³ (OEB 3) | Internal |
| Wipe Limit | 100 µ g/100 cm² | Internal |
Standard Operating Procedure: Handling and Disposal of this compound
This section outlines the step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Pre-Handling Preparations
-
Training: Ensure all personnel have been trained on the specific hazards and handling procedures for this compound.
-
Area Designation: Designate a specific area for handling this compound, away from general laboratory traffic.
-
Engineering Controls: Verify that all engineering controls, such as fume hoods or containment devices, are functioning correctly.
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
Handling Procedures
-
Minimize Dust: Handle the compound in a way that minimizes the generation of dust. Keep containers tightly closed when not in use.
-
Ventilation: All handling of open containers must be performed within a certified chemical fume hood or other approved containment device.
-
Avoid Contact: Do not allow the compound to come into contact with eyes or skin. Avoid prolonged or repeated contact.
-
Static Control: Take precautionary measures against static discharge, as fine dust dispersed in air can be a potential explosion hazard.
-
Housekeeping: Maintain a clean work area. Clean up any spills immediately according to the emergency procedures outlined below.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including disposable PPE and cleaning materials, must be collected in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of waste into the sewer system.
-
Container Decontamination: Empty containers should be taken to an approved waste handling site for recycling or disposal.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if symptoms occur.
-
Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek medical attention if symptoms occur.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Sweep or vacuum up the spillage and collect it in a suitable container for disposal. Avoid generating dust.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of the safe handling procedures for this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
